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  • Product: 2-Bromo-4-nitro-N-phenylaniline
  • CAS: 16588-27-5

Core Science & Biosynthesis

Foundational

Introduction: Situating 2-Bromo-4-nitro-N-phenylaniline in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-nitro-N-phenylaniline 2-Bromo-4-nitro-N-phenylaniline is a substituted diphenylamine, a structural motif of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-nitro-N-phenylaniline

2-Bromo-4-nitro-N-phenylaniline is a substituted diphenylamine, a structural motif of significant interest in medicinal chemistry, materials science, and dye manufacturing. The strategic placement of a bromine atom and a strongly electron-withdrawing nitro group on one of the phenyl rings, coupled with the secondary amine linkage, imparts a unique electronic and steric profile. This profile dictates the molecule's reactivity, intermolecular interactions, and ultimately, its utility as a synthetic intermediate or a functional molecule in its own right.

For researchers in drug development, understanding the physicochemical properties of such molecules is not merely an academic exercise; it is a critical prerequisite for rational drug design, formulation development, and predicting in vivo behavior. Properties like solubility, lipophilicity (logP), and melting point govern everything from a compound's absorption and distribution to its shelf-life and manufacturability. This guide provides a comprehensive, in-depth analysis of the core physicochemical properties of 2-Bromo-4-nitro-N-phenylaniline, grounded in established experimental methodologies and theoretical principles.

Molecular Identity and Structural Characteristics

The foundational properties of any chemical compound are derived from its structure. The arrangement of atoms and functional groups in 2-Bromo-4-nitro-N-phenylaniline is key to understanding its behavior.

  • Chemical Formula: C₁₂H₉BrN₂O₂[1]

  • Molecular Weight: 293.12 g/mol [1]

  • CAS Number: 16588-27-5[1]

The molecule's architecture features a secondary amine bridge connecting a 2-bromo-4-nitrophenyl group to an unsubstituted phenyl ring. The nitro group at the para-position and the bromine atom at the ortho-position to the amine linkage are strongly electron-withdrawing. This electronic pull significantly reduces the basicity of the amine nitrogen and polarizes the molecule, influencing its hydrogen bonding capabilities and solubility profile.

Caption: 2D Structure of 2-Bromo-4-nitro-N-phenylaniline.

Synthesis and Purification Strategy

While multiple synthetic routes are conceivable, a common and effective approach for creating diarylamines is through a copper- or palladium-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination.[2][3] A plausible synthesis involves the reaction of aniline with an activated aryl halide like 1,2-dibromo-4-nitrobenzene or 2-bromo-1-fluoro-4-nitrobenzene.

Proposed Synthetic Workflow: Ullmann Condensation

The Ullmann condensation is a classic method for forming aryl-amine bonds using a copper catalyst, often requiring high temperatures.[3] The reaction is typically performed between an aryl halide and an amine in the presence of a base.

Synthesis_Workflow start Reactants: - 2-Bromo-1-fluoro-4-nitrobenzene - Aniline - K₂CO₃ (Base) reaction Ullmann Condensation Solvent: DMF or DMSO Catalyst: CuI Heat (e.g., 120-150 °C) start->reaction workup Aqueous Workup - Dilute with water - Extract with Ethyl Acetate reaction->workup purification Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallization workup->purification product Final Product: 2-Bromo-4-nitro-N-phenylaniline purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Purification by Recrystallization

Recrystallization is the gold standard for purifying nonvolatile organic solids.[4][5] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Causality Behind the Protocol: The choice of solvent is paramount. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[4][6] This temperature-dependent solubility gradient is what enables the separation. As the hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved.[7]

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find one with a high temperature coefficient. Ethanol is often a good starting point for moderately polar compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling, with stirring, until the solid completely dissolves.[8] If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution to adsorb them.[5]

  • Hot Filtration (if necessary): If insoluble impurities or charcoal are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] The flask can then be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of the solvent.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Bromo-4-nitro-N-phenylaniline. Where experimental data is not available, computed values from reliable prediction models are provided to guide researchers.

PropertyValue / DescriptionSource / MethodSignificance in Drug Development
Physical State Expected to be a yellow or dark yellow solid.Analogy to similar compounds[9]Affects handling, formulation (e.g., tablets, powders).
Melting Point (°C) 104.0 - 108.0 °C (for 2-bromo-4-nitroaniline)Experimental (analogue)Indicator of purity; affects stability and manufacturing processes.
Solubility - Water: Very low- Organic Solvents: Soluble in DMSO, slightly soluble in chloroform, methanol.Predicted/Analogy[9][10]Crucial for bioavailability and formulation; low aqueous solubility is a major challenge.
Lipophilicity (logP) 4.10Computed[1]Predicts membrane permeability and partitioning into fatty tissues.
pKa -1.18 ± 0.10 (for N-H proton of 2-bromo-4-nitroaniline)Predicted (analogue)[9]Determines the ionization state at physiological pH, affecting solubility and receptor binding.
Topological Polar Surface Area (TPSA) 55.17 ŲComputed[1]Correlates with passive molecular transport through membranes.
Hydrogen Bond Donors 1 (from the N-H group)Computed[1]Influences solubility and binding interactions.
Hydrogen Bond Acceptors 3 (from the two oxygen atoms of the nitro group and the nitrogen)Computed[1]Influences solubility and binding interactions.

Methodologies for Property Determination

Melting Point Determination

The melting point is a fundamental property used to identify a compound and assess its purity.[11][12] Pure crystalline solids exhibit a sharp melting range, typically 1-2 °C, whereas impurities depress and broaden the melting range.[13]

Self-Validating System: The sharpness of the melting range serves as an internal validation of sample purity. A broad range immediately indicates the presence of impurities.

Melting_Point_Workflow prep Sample Preparation - Finely powder the dry sample. - Pack into a capillary tube (1-2 mm height). setup Apparatus Setup - Place capillary in melting point apparatus. - Position next to thermometer. prep->setup heating Heating Protocol - Heat rapidly to ~15-20°C below expected m.p. - Then, heat slowly (1-2°C per minute). setup->heating observe Observation & Recording - Record T₁: Temperature at which first liquid appears. - Record T₂: Temperature at which all solid melts. heating->observe result Result Melting Range = T₁ - T₂ observe->result

Caption: Workflow for Melting Point Determination by the Capillary Method.

Step-by-Step Protocol: [14][15]

  • Sample Preparation: Ensure the crystalline sample is completely dry. Finely crush a small amount of the sample into a powder.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, aiming for a column height of 1-2 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Ensure the sample is visible through the magnifying lens and the thermometer bulb is correctly positioned.

  • Heating: If the approximate melting point is known, heat the apparatus rapidly to about 20°C below this temperature. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point). The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a solvent.[16]

Causality Behind the Protocol: This method ensures that the solution is truly saturated by introducing an excess of the solid compound and allowing sufficient time for the system to reach equilibrium.[17] Agitation ensures maximum contact between the solid and the solvent, while a constant temperature ensures reproducibility.

Step-by-Step Protocol: [17]

  • Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline for physiological relevance). The presence of undissolved solid at the end is crucial.

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Remove the vial and allow it to stand, letting the excess solid settle. To get a clear supernatant, centrifuge the sample.

  • Sampling: Carefully extract a known volume of the clear supernatant. It is critical not to disturb the solid pellet.

  • Quantification: Dilute the supernatant sample with an appropriate solvent and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or LC-MS. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors.

Solubility_Workflow prep Preparation - Add excess solid to known volume of solvent in a vial. equil Equilibration - Seal and agitate at constant temperature (24-72h). prep->equil sep Phase Separation - Centrifuge to pellet excess solid. equil->sep sample Sampling - Carefully remove a known volume of the clear supernatant. sep->sample quant Quantification - Dilute sample. - Analyze concentration via HPLC or LC-MS against a standard curve. sample->quant result Result Solubility (e.g., in mg/mL or µM) quant->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling

Based on data for the closely related and structurally similar compound 2-bromo-4-nitroaniline, 2-Bromo-4-nitro-N-phenylaniline should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[18]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[18]

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[18]

Handling Procedures:

  • Avoid creating dust.

  • Wash hands thoroughly after handling.[18]

  • Store in a tightly closed container in a cool, dark, and dry place.

References

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ullmann reaction. (2023, December 19). In Wikipedia. Retrieved from [Link]

  • Ullmann condensation. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Recrystallization. (n.d.). ResearchGate. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved from [Link]

  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(21), 12565–12576. Retrieved from [Link]

  • Physical Properties of Organic Compounds Lab. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Monnereau, C., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39(43), 10338-10351. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). PennWest University. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Pharmaceutical Solubility Testing. (2026, January 22). Raytor. Retrieved from [Link]

  • Alsenz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Safety Data Sheet for 4-Bromo-2-nitroaniline. (n.d.). Acros Organics. Retrieved from [Link]

  • 2-Bromo-4,6-dinitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • 2-bromo-4-nitro-N-phenethylaniline. (n.d.). Chemsrc. Retrieved from [Link]

  • Physicochemical Properties. (2023, February 3). In Royal Society of Chemistry Books. Retrieved from [Link]

  • Experiment 1 — Properties of Organic Compounds. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • CN203187606U - 2-bromo-4-nitroaniline synthesis device. (n.d.). Google Patents.
  • 4-Bromo-2-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021, June 3). Quora. Retrieved from [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(2), o480. Retrieved from [Link]

  • 2-Bromo-4-nitroaniline. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • 2-Bromo-4-nitro-N-phenylaniline 1g. (n.d.). Dana Bioscience. Retrieved from [Link]

Sources

Exploratory

2-Bromo-4-nitro-N-phenylaniline solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-nitro-N-phenylaniline Abstract This technical guide provides a comprehensive analysis of the solubility and stability of 2-Bromo-4-nitro-N-phenylan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-nitro-N-phenylaniline

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-Bromo-4-nitro-N-phenylaniline (CAS: 16588-27-5), a substituted diphenylamine derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this document leverages established chemical principles and data from structurally analogous compounds to predict its physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for the systematic determination of solubility and for conducting forced degradation studies to assess stability. These methodologies are designed to provide researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable data, ensuring the effective application of this compound in their work.

Introduction and Molecular Overview

2-Bromo-4-nitro-N-phenylaniline is a synthetic organic compound featuring a diphenylamine core functionalized with both a bromine atom and a nitro group. These substituents are known to significantly influence the molecule's electronic properties, reactivity, and ultimately, its solubility and stability. An understanding of these fundamental characteristics is paramount for its successful application in synthesis, purification, formulation, and biological screening.

The molecular structure combines several key features:

  • A Diphenylamine Backbone: This imparts a degree of hydrophobicity and forms the core of the molecule.

  • A Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly impacts the electron density of the aromatic ring, enhances the compound's polarity, and contributes to its recalcitrance to oxidative degradation.[1][2]

  • A Bromo Group (-Br): This halogen atom adds to the molecular weight and hydrophobicity and can influence intermolecular interactions.

This guide will first establish a predicted physicochemical profile for the compound. It will then delve into a detailed discussion of its expected solubility in various solvent systems and its stability under different stress conditions. Crucially, this document provides actionable, step-by-step protocols for experimentally verifying these properties.

PropertyValueSource
CAS Number 16588-27-5[3]
Molecular Formula C₁₂H₉BrN₂O₂[3]
Molecular Weight 293.12 g/mol [3]
Synonym 2-bromo-4-nitro-N-phenylaniline[4]

Solubility Profile: Prediction and Experimental Determination

Predicted Solubility Characteristics

The molecule's structure suggests a complex interplay of polar and non-polar characteristics. The two phenyl rings and the bromine atom create significant hydrophobic regions, while the nitro group and the secondary amine linkage introduce polarity.

  • Aqueous Solubility: Expected to be very low. The large non-polar surface area will dominate, limiting its interaction with water.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to exhibit good solubility. These solvents can effectively solvate both the polar and non-polar regions of the molecule. Chloroform and DMSO are known to be good solvents for the related compound 4-bromo-2-nitroaniline.[6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Predicted to have moderate solubility. While the amine and nitro groups can form hydrogen bonds, the overall hydrophobicity of the molecule may limit extensive dissolution.[5]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is likely to be low to moderate, depending on the specific solvent's ability to overcome the crystal lattice energy of the solid compound.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To generate definitive quantitative solubility data, the isothermal shake-flask method is the industry standard, providing reliable results for thermodynamic solubility.[5][7]

Objective: To determine the saturation solubility of 2-Bromo-4-nitro-N-phenylaniline in a selected solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid 2-Bromo-4-nitro-N-phenylaniline to a known volume of the test solvent (e.g., 5 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the vials in a thermostatic shaker or on a magnetic stir plate with temperature control set to the desired value (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 24 hours at the same constant temperature. This allows the undissolved solid to sediment.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the filtrate into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution & Analysis: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration.[8]

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in units of mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis prep 1. Add excess solid to known volume of solvent equil 2. Agitate at constant temp (24-48h) prep->equil sep 3. Settle at constant temp (≥24h) equil->sep sample 4. Withdraw & filter supernatant sep->sample dilute 5. Dilute filtrate sample->dilute quant 6. Quantify via HPLC dilute->quant

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Stability Profile: Inherent Properties and Forced Degradation

The stability of a compound dictates its shelf-life, storage requirements, and potential for generating impurities over time. The structure of 2-Bromo-4-nitro-N-phenylaniline provides clues to its inherent stability and potential degradation pathways.

Inherent Stability and Potential Degradation Pathways
  • General Stability: Nitroaromatic compounds are generally characterized by their resistance to oxidative degradation due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring.[1][2] However, the amine linkage in the diphenylamine structure is a potential site for oxidation.

  • Oxidative Degradation: Exposure to air, light, or oxidizing agents can target the secondary amine, potentially leading to the formation of colored impurities like N-oxides or quinone-imine structures. Discoloration (e.g., yellowing or browning) is a common visual indicator of degradation in N-phenylaniline compounds.[9][10]

  • Reductive Degradation: The nitro group is susceptible to reduction, which can yield nitroso and amino derivatives. This is a primary degradation pathway for many nitroaromatics under specific environmental or biological conditions.[1]

  • Hydrolytic Degradation: While generally stable, the C-N bond of the diphenylamine structure could be susceptible to cleavage under harsh acidic or basic conditions at elevated temperatures.[10]

  • Photodegradation: Many aromatic nitro compounds exhibit sensitivity to UV light, which can induce free-radical reactions or other complex degradation pathways. Storage in light-resistant containers is therefore advisable.[10]

G center_node 2-Bromo-4-nitro- N-phenylaniline oxidation Oxidation (Air, H₂O₂, Light) center_node->oxidation reduction Reduction (Reducing Agents) center_node->reduction hydrolysis Hydrolysis (Acid/Base, Heat) center_node->hydrolysis photolysis Photolysis (UV/Vis Light) center_node->photolysis prod_ox N-Oxides, Quinone-type Structures oxidation->prod_ox prod_red Nitroso & Amino Derivatives reduction->prod_red prod_hyd Cleavage Products hydrolysis->prod_hyd prod_pho Photoproducts photolysis->prod_pho

Sources

Foundational

Engineering Complexity: The Strategic Role of 2-Bromo-4-nitro-N-phenylaniline in Advanced Organic Synthesis and Targeted Therapeutics

Executive Summary In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks dictates the efficiency and scalability of complex molecular architectures. 2-Bromo-4-nitro-N-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks dictates the efficiency and scalability of complex molecular architectures. 2-Bromo-4-nitro-N-phenylaniline (CAS: 16588-27-5), a highly functionalized diarylamine scaffold, has emerged as a critical intermediate in the synthesis of advanced therapeutics and polycyclic heterocycles. With a molecular weight of 293.12 g/mol and an orthogonal array of reactive sites, this compound allows chemists to execute sequential, site-selective transformations without the need for cumbersome protecting group strategies[1].

This technical guide explores the structural anatomy, mechanistic reactivity, and cutting-edge applications of 2-bromo-4-nitro-N-phenylaniline, with a specific focus on its recent integration into Antibody-Drug Conjugates (ADCs) targeting epigenetic oncogenes[2].

Structural Anatomy and Mechanistic Reactivity

The synthetic utility of 2-bromo-4-nitro-N-phenylaniline stems from its three distinct functional handles, each addressable under mutually exclusive catalytic conditions:

  • The Aryl Bromide (C-2): Positioned ortho to the secondary amine, the bromine atom serves as a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling). Its proximity to the amine makes it ideal for intramolecular cyclizations to form carbazoles or phenazines.

  • The Nitro Group (C-4): Strongly electron-withdrawing, the nitro group activates the aromatic ring during the initial synthesis of the scaffold. Post-assembly, it can be selectively reduced to a primary amine (using Pd/C and

    
     or Fe/HCl), unmasking a new nucleophilic site for amide coupling or further functionalization.
    
  • The Secondary Diaryl Amine: The bridging nitrogen can act as a directing group or undergo N-alkylation/acylation to tune the physicochemical properties of the final molecule.

ReactivityMap Core 2-Bromo-4-nitro-N-phenylaniline (CAS: 16588-27-5) Bromo Aryl Bromide (C-2) Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Core->Bromo Nitro Nitro Group (C-4) Reduction to Primary Amine (Fe/HCl or Pd/C H2) Core->Nitro Amine Secondary Diaryl Amine N-Alkylation / Acylation Directing Group Core->Amine Heterocycles Polycyclic Heterocycles (Phenazines, Carbazoles) Bromo->Heterocycles Nitro->Heterocycles Amine->Heterocycles

Fig 1: Orthogonal reactivity map of 2-bromo-4-nitro-N-phenylaniline.

Application in Targeted Oncology: BET Degraders and ADCs

One of the most sophisticated applications of 2-bromo-4-nitro-N-phenylaniline is its use as a precursor for Bromo- and Extra-Terminal domain (BET) degraders [2]. BET proteins are epigenetic readers that drive the transcriptional upregulation of oncogenes in various cancers. While traditional BET inhibitors face dose-limiting toxicities, BET degraders (PROTACs) hijack the ubiquitin-proteasome system to destroy the target protein entirely[2].

To achieve targeted delivery and minimize systemic toxicity, these BET degraders are conjugated to monoclonal antibodies, forming Antibody-Drug Conjugates (ADCs)[2]. In the synthesis of anti-human CD33 BET degrader ADCs (designed to target myeloid leukemia), 2-bromo-4-nitro-N-phenylaniline acts as the central hub of the linker-payload[2]. The bromo group is utilized to attach the BET-binding pharmacophore, while the nitro group is reduced to an amine to attach the protease-cleavable linker that connects to the CD33 antibody[3].

ADCWorkflow Start 2-Bromo-1-fluoro- 4-nitrobenzene SNAr SNAr with Aniline (DIPEA, 140°C) Start->SNAr Intermediate 2-Bromo-4-nitro- N-phenylaniline SNAr->Intermediate Reduction Nitro Reduction & Cross-Coupling Intermediate->Reduction BET BET Degrader Payload Reduction->BET ADC Anti-CD33 ADC Conjugation BET->ADC

Fig 2: Synthetic workflow for CD33-targeted BET degrader ADCs.

Experimental Methodology: Self-Validating SNAr Protocol

The synthesis of 2-bromo-4-nitro-N-phenylaniline is achieved via a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The following protocol outlines the optimal conditions for this transformation, emphasizing the mechanistic causality behind each step.

Protocol: Synthesis of 2-Bromo-4-nitro-N-phenylaniline

Objective: To synthesize the title compound from 2-bromo-1-fluoro-4-nitrobenzene via SNAr.

Materials:

  • 2-Bromo-1-fluoro-4-nitrobenzene (30.0 g, 136 mmol)

  • Aniline (25.4 g, 273 mmol, 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (47.6 mL, 273 mmol, 2.0 equiv)

  • Ethyl acetate, 2N HCl, saturated aqueous NaCl (brine), anhydrous

    
    .
    

Step-by-Step Procedure:

  • Reaction Assembly: In a round-bottom flask, combine 2-bromo-1-fluoro-4-nitrobenzene, aniline, and DIPEA[2].

    • Causality: In SNAr, leaving group ability is dictated by electronegativity rather than bond strength. Fluorine stabilizes the anionic Meisenheimer intermediate far better than bromine. Therefore, the aniline nucleophile exclusively displaces the fluorine atom.

  • Thermal Activation: Stir the mixture at 140 °C under reflux for 12 hours[2].

    • Causality: High thermal energy is required to overcome the activation barrier of disrupting aromaticity during the formation of the transition state. DIPEA acts as a non-nucleophilic base to scavenge the generated HF, preventing the protonation of aniline which would otherwise destroy its nucleophilicity.

  • Volatile Removal: Cool the mixture to ambient temperature and remove excess DIPEA under reduced pressure[2].

  • Organic Extraction: Dilute the crude viscous residue with 500 mL of ethyl acetate[3].

  • Acidic Wash (Critical Purification Step): Wash the organic layer sequentially with 200 mL of aqueous 2N HCl[3].

    • Causality: Aniline is a weak base. The 2N HCl selectively protonates the unreacted aniline and residual DIPEA, converting them into highly water-soluble hydrochloride salts. This pulls the impurities into the aqueous phase, while the highly conjugated, non-basic product remains trapped in the organic phase.

  • Neutralization & Drying: Wash with saturated aqueous sodium chloride (brine) to remove residual acid, then dry the organic layer over anhydrous sodium sulfate[3]. Filter to remove the drying agent.

  • Chromatography: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography (silica gel, 5-10% ethyl acetate in heptanes) to yield the pure product[2].

    • Yield: 27.4 g (87% yield)[2].

Quantitative Data & Reaction Optimization

To facilitate rapid experimental design, the following table summarizes the quantitative parameters for the most common transformations involving 2-bromo-4-nitro-N-phenylaniline.

Table 1: Quantitative Reaction Parameters for Scaffold Transformations

TransformationReagents / CatalystTemp / TimeTypical YieldMechanistic Purpose
SNAr Synthesis Aniline, DIPEA140 °C, 12 h87%Initial core scaffold assembly via F-displacement[2].
Nitro Reduction Fe powder,

, EtOH/

80 °C, 2 h>90%Unmasking the primary amine for linker attachment.
Cross-Coupling

, BrettPhos, Base
100 °C, 8-12 h75-85%C-C or C-N bond formation at the C-2 position.
Cyclization

,

,

120 °C, 16 h~70%Intramolecular C-H activation to form Carbazoles.

Conclusion

2-Bromo-4-nitro-N-phenylaniline is far more than a simple reagent; it is a programmable molecular chassis. By understanding the electronic disparities between its functional groups, chemists can orchestrate highly selective, multi-step syntheses. As demonstrated by its recent incorporation into BET degrader ADCs, mastering the chemistry of this building block is essential for researchers pushing the boundaries of targeted therapeutics and complex heterocycle design.

References

  • Justia Patents. "anti-human cd33 bet degrader antibody-drug conjugates". Justia Patent Database (January 02, 2025). Available at:[Link]

Sources

Exploratory

2-Bromo-4-nitro-N-phenylaniline: A Strategic Building Block in Medicinal Chemistry and Targeted Protein Degradation

Executive Summary In the rapidly evolving landscape of medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency and success of downstream drug discovery campaigns. 2-Bromo-4-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency and success of downstream drug discovery campaigns. 2-Bromo-4-nitro-N-phenylaniline (CAS: 16588-27-5) has emerged as a highly privileged scaffold. Historically utilized in the synthesis of complex heterocycles, this diarylamine intermediate is now at the forefront of modern therapeutic design, particularly in the synthesis of Bromodomain and Extra-Terminal motif (BET) degraders and Antibody-Drug Conjugates (ADCs)[1]. This technical whitepaper deconstructs the chemical utility, synthetic protocols, and advanced applications of this critical intermediate.

Molecular Anatomy and Strategic Utility

The synthetic value of 2-bromo-4-nitro-N-phenylaniline lies in its orthogonal reactivity profile. The molecule presents three distinct chemical handles, allowing chemists to perform sequential, chemoselective modifications without the need for excessive protecting group manipulation:

  • The Ortho-Bromide Handle: Acts as a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The steric hindrance imposed by the adjacent secondary amine is readily mitigated by selecting appropriate bulky, electron-rich phosphine ligands (such as adamantyl-based phosphines)[1].

  • The Para-Nitro Group: Serves a dual purpose. Initially, it acts as a strong electron-withdrawing group (EWG) that activates the precursor ring for Nucleophilic Aromatic Substitution (SNAr). Post-synthesis, it functions as a masked primary amine, reducible under mild conditions (e.g., Fe/NH₄Cl or Pd/C/H₂) to yield a 1,4-diamine core for subsequent amide coupling or cyclization[2].

  • The Diarylamine Bridge: Imparts essential lipophilicity and a specific dihedral geometry that is highly favored for binding deep, hydrophobic protein pockets, such as the acetyl-lysine recognition sites of BET bromodomains[3].

Table 1: Physicochemical Properties Summary
PropertyValue
Chemical Name 2-Bromo-4-nitro-N-phenylaniline
CAS Registry Number 16588-27-5
Molecular Formula C₁₂H₉BrN₂O₂
Molecular Weight 293.12 g/mol
SMILES C1=CC=C(C=C1)NC2=C(C=C(C=C2)[O-])Br
Commercial Purity ≥98%
Storage Conditions Room temperature or 2-8°C (sealed, dry environment)

Data aggregated from commercial suppliers and [4].

De Novo Synthesis: A Self-Validating SNAr Protocol

The synthesis of 2-bromo-4-nitro-N-phenylaniline is classically achieved through an SNAr reaction. As an application scientist, I emphasize that the success and scalability of this reaction rely entirely on the exploitation of fluorine's electronegativity and the precise control of the acid-base microenvironment during workup.

Protocol: Gram-Scale Synthesis of 2-Bromo-4-nitro-N-phenylaniline

Adapted from validated patent methodologies for ADC payload synthesis[1].

Reagents:

  • Electrophile: 2-Bromo-1-fluoro-4-nitrobenzene (30.0 g, 136 mmol)

  • Nucleophile: Aniline (25.4 g, 273 mmol, ~2.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (47.6 mL, 273 mmol, ~2.0 equiv)

Step-by-Step Methodology & Mechanistic Causality:

  • Reaction Assembly: Combine the electrophile, aniline, and DIPEA in a reaction vessel.

    • Causality: 2-Bromo-1-fluoro-4-nitrobenzene is specifically chosen over its chloro- or bromo-analogues. In SNAr, the rate-determining step is the formation of the Meisenheimer complex. Fluorine's extreme electronegativity stabilizes this transition state far better than other halogens, making it a superior leaving group in this context.

  • Thermal Activation: Stir the neat mixture (or in a high-boiling polar aprotic solvent) at 140°C under reflux for 12 hours.

    • Causality: High thermal energy is required to overcome the activation barrier imposed by the sterically congested ortho-bromo environment.

  • Byproduct Scavenging:

    • Causality: As the reaction proceeds, hydrofluoric acid (HF) is generated. DIPEA (Hünig's base) is a sterically hindered, non-nucleophilic base that acts strictly as a proton sponge. It neutralizes the HF, preventing the protonation of aniline. If aniline were protonated to anilinium, it would lose its lone pair availability, rendering it non-nucleophilic and stalling the reaction.

  • Workup and Purification (The Self-Validating Step): Cool the mixture to ambient temperature and remove excess DIPEA under reduced pressure. Dilute the residue with ethyl acetate (500 mL). Wash the organic layer sequentially with 2 N aqueous HCl (200 mL) and saturated aqueous NaCl (500 mL).

    • Causality: The 2 N HCl wash is a critical, self-validating purification step. It selectively protonates unreacted aniline and residual DIPEA, partitioning them entirely into the aqueous waste. The product, 2-bromo-4-nitro-N-phenylaniline, is significantly less basic due to the strong electron-withdrawing pull of the nitro group and the delocalization of the amine lone pair across two aromatic rings. Consequently, it remains unprotonated and exclusively in the organic layer, often eliminating the need for column chromatography.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure product.

Application in Targeted Protein Degradation (PROTACs) and ADCs

The most cutting-edge application of 2-bromo-4-nitro-N-phenylaniline is its role as a core precursor for BET degraders. BET proteins play a crucial role in regulating gene transcription through epigenetic interactions and are validated targets in oncology, specifically for Acute Myeloid Leukemia (AML)[1].

Recent advancements highlight the integration of this building block into linker-drugs. The bromide handle undergoes a palladium-catalyzed cross-coupling to build the BET-binding moiety, while the nitro group is reduced and functionalized to attach a chemical linker. This payload is subsequently conjugated to anti-human CD33 antibodies, creating an ADC that selectively delivers the degrader to CD33-expressing tumor cells[1].

ADC_Workflow A 2-Bromo-4-nitro- N-phenylaniline B BET Degrader (Payload) A->B Pd-Catalyzed Cross-Coupling C Linker Attachment (Cleavable/Non-cleavable) B->C Chemical Linkage D Anti-CD33 Antibody Conjugation C->D Cysteine Conjugation E Targeted AML Cell Degradation D->E Endocytosis & Payload Release

Workflow detailing the integration of 2-bromo-4-nitro-N-phenylaniline into an anti-CD33 ADC.

Advanced Derivatization: Expanding the Chemical Space

Beyond PROTACs, the orthogonal reactivity of this scaffold allows medicinal chemists to rapidly expand chemical space during Structure-Activity Relationship (SAR) campaigns. By selectively reacting the bromide or the nitro group, diverse libraries of biaryl derivatives, triarylamines, and kinase-inhibiting diamines can be synthesized.

Chem_Divergence Core 2-Bromo-4-nitro-N-phenylaniline (Central Scaffold) Suzuki Suzuki-Miyaura Coupling Core->Suzuki Boronic Acids, Pd(0) Buchwald Buchwald-Hartwig Amination Core->Buchwald Amines, Pd(0), Base Reduction Nitro Reduction (Fe/NH4Cl) Core->Reduction [H] Aryl Biaryl Derivatives (BETi Cores) Suzuki->Aryl Amine Triarylamines (OLED/Fluorophores) Buchwald->Amine Diamine 1,4-Diamine Intermediates (Kinase Inhibitors) Reduction->Diamine

Divergent synthetic pathways utilizing the orthogonal reactivity of the core scaffold.

Conclusion

2-Bromo-4-nitro-N-phenylaniline transcends its status as a simple catalog chemical; it is a strategically designed scaffold that bridges classical physical organic chemistry with cutting-edge therapeutic modalities. By understanding the mechanistic causality behind its synthesis—specifically the exploitation of SNAr kinetics and pKa-driven workups—medicinal chemists can reliably deploy this building block to accelerate the discovery of targeted therapeutics, from small-molecule inhibitors to complex Antibody-Drug Conjugates.

References

  • Justia Patents. Anti-Human CD33 BET Degrader Antibody-Drug Conjugates (Application #20250000993). Published January 02, 2025. URL:[Link][1]

Sources

Foundational

Reactivity of the bromine in 2-Bromo-4-nitro-N-phenylaniline

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-4-nitro-N-phenylaniline Abstract 2-Bromo-4-nitro-N-phenylaniline is a substituted aromatic compound of significant interest in synthetic organi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-4-nitro-N-phenylaniline

Abstract

2-Bromo-4-nitro-N-phenylaniline is a substituted aromatic compound of significant interest in synthetic organic chemistry, serving as a versatile intermediate for the construction of more complex molecular architectures relevant to the pharmaceutical and materials science sectors. The reactivity of this molecule is dominated by the interplay of its three distinct substituents on the aniline core. This technical guide provides a comprehensive analysis of the factors governing the reactivity of the bromine atom at the C2 position. The primary focus is on its pronounced susceptibility to Nucleophilic Aromatic Substitution (SNAr), which is critically activated by the strong electron-withdrawing nitro group situated para to the bromine. The modulatory effects, both electronic and steric, of the ortho-N-phenylamino group are also examined in detail. This document synthesizes mechanistic principles with practical, field-proven insights to offer researchers a thorough understanding and predictive capability for leveraging this compound in synthesis.

Molecular Structure and Electronic Landscape

The synthetic utility of 2-Bromo-4-nitro-N-phenylaniline is fundamentally dictated by the electronic and steric environment of the C-Br bond. A precise understanding of the individual and collective contributions of the substituents is paramount for predicting and controlling its chemical behavior.

Structural Analysis

The molecule consists of a central aniline ring substituted with three key groups: a bromine atom at the 2-position, a nitro group at the 4-position, and an N-phenylamino group at the 1-position. The spatial arrangement and electronic nature of these groups create a highly polarized aromatic system poised for specific chemical transformations. The crystal structure of the closely related compound, 2-Bromo-4-nitroaniline, is essentially planar, featuring a notable intramolecular N-H···Br interaction that forms a stable five-membered ring.[1][2][3] While the N-phenyl substituent introduces additional steric bulk, similar planarity and potential for intramolecular interactions can be anticipated, influencing the C-Br bond's accessibility and reactivity.

Electronic Effects of Substituents

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents.[4][5]

  • The Nitro Group (-NO₂): The nitro group is a powerful deactivating group in the context of electrophilic aromatic substitution but is a strong activating group for nucleophilic aromatic substitution.[6] It exerts a potent electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-M).[7] This withdrawal of electron density is most pronounced at the ortho and para positions, rendering the carbon atom attached to the bromine (C2, which is para to the nitro group) significantly electrophilic and thus susceptible to nucleophilic attack.[2]

  • The Bromine Atom (-Br): As a halogen, bromine is an electronegative atom that deactivates the benzene ring towards electrophilic attack through its strong electron-withdrawing inductive effect (-I).[8] This effect outweighs its weaker electron-donating resonance effect (+M). However, in the context of nucleophilic substitution, the C-Br bond's polarity and the stability of the bromide ion (Br⁻) make it an excellent leaving group.[9]

  • The N-phenylamino Group (-NHPh): The secondary amine group is generally considered an activating group for electrophilic substitution due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring (+M effect).[10] This resonance effect increases the electron density of the ring, making it more attractive to electrophiles.[10] In the context of SNAr, this electron-donating nature would typically be deactivating. Furthermore, the bulky phenyl group introduces significant steric hindrance around the adjacent C-Br bond, which can impede the approach of a nucleophile.

Overall Reactivity Profile

The collective influence of the substituents primes the molecule for nucleophilic aromatic substitution at the C2 position. The powerful activating effect of the para-nitro group is the dominant factor. It creates a strong electron deficiency at the target carbon and, crucially, stabilizes the key reaction intermediate.[11][12] The deactivating resonance effect and steric hindrance of the ortho-N-phenylamino group are secondary, modulatory factors that may influence reaction rates but do not prevent the substitution.

Substrate 2-Bromo-4-nitro- N-phenylaniline Reactivity Reactivity of C-Br Bond Substrate->Reactivity Nitro p-Nitro Group (-NO₂) -I, -M Effects Reactivity->Nitro Governed by Amine o-N-phenylamino Group (-NHPh) +M, -I Effects, Sterics Reactivity->Amine Bromine Bromine Atom (-Br) Good Leaving Group Reactivity->Bromine Activation Strong Activation for SNAr (Stabilizes Intermediate) Nitro->Activation Modulation Steric Hindrance & Electronic Deactivation Amine->Modulation sub Substrate + Nu⁻ ts1 sub->ts1 Step 1: Addition (Rate-Determining) mc Meisenheimer Complex (Resonance Stabilized) ts1->mc ts2 mc->ts2 Step 2: Elimination prod Product + Br⁻ ts2->prod

Caption: The two-step addition-elimination pathway of the SNAr mechanism.

Potential Nucleophilic Displacement Reactions

A wide variety of nucleophiles can be used to displace the bromine atom in 2-Bromo-4-nitro-N-phenylaniline, making it a valuable synthetic precursor. [13]

  • Amines (R-NH₂): Reaction with primary or secondary amines to form substituted N,N'-diphenylamine derivatives.

  • Alkoxides (R-O⁻): Reaction with sodium or potassium alkoxides to synthesize corresponding aryl ethers.

  • Thiolates (R-S⁻): Reaction with thiolates to produce aryl thioethers.

Experimental Protocols and Methodologies

The protocols described herein are generalized based on established procedures for analogous nitroaromatic compounds. [13]They should be regarded as a starting point for optimization by the research scientist.

Representative Protocol: SNAr with an Amine Nucleophile (e.g., Aniline)

This procedure outlines the synthesis of a triarylamine derivative via displacement of the bromine with aniline.

Materials:

  • 2-Bromo-4-nitro-N-phenylaniline (1.0 eq)

  • Aniline (1.2 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-nitro-N-phenylaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable slurry. Add aniline (1.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture. The reaction is complete upon consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

A 1. Combine Reactants (Substrate, K₂CO₃, Aniline in DMF) B 2. Heat Reaction (100-120 °C) A->B C 3. Monitor by TLC B->C D 4. Quench & Extract (H₂O / Ethyl Acetate) C->D Upon Completion E 5. Wash Organic Layer (Water, Brine) D->E F 6. Dry & Concentrate (Na₂SO₄, Rotovap) E->F G 7. Purify (Column Chromatography) F->G H Pure Product G->H

Caption: Generalized workflow for an SNAr reaction and subsequent workup.

Predicted Reaction Parameters

The following table summarizes the predicted reactivity and general conditions for the SNAr of 2-Bromo-4-nitro-N-phenylaniline with various classes of nucleophiles, based on established chemical principles.

Nucleophile ClassExample NucleophileBaseTypical SolventTemperature (°C)Expected Reactivity
Primary/Secondary Amines Aniline, MorpholineK₂CO₃, Cs₂CO₃DMF, DMSO100 - 140Good to Excellent
Alkoxides Sodium Methoxide(Self-basic)Methanol, THFRefluxExcellent
Phenoxides Sodium PhenoxideK₂CO₃DMF80 - 120Good
Thiolates Sodium Thiophenoxide(Self-basic)DMF, Ethanol60 - 100Excellent

Synthetic Utility and Outlook

The ability to readily displace the bromine atom in 2-Bromo-4-nitro-N-phenylaniline opens avenues to a wide array of functionalized derivatives.

  • Pharmaceutical Scaffolds: Substituted N-phenylaniline and triarylamine motifs are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds. [14]The SNAr reaction provides a direct route to these valuable structures.

  • Cross-Coupling Reactions: While highly activated for SNAr, the C-Br bond can also serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). [2]However, the strong electron-withdrawing nature of the ring can make oxidative addition more challenging, and SNAr may be a competing pathway depending on the conditions and nucleophiles employed.

  • Further Functionalization: The nitro group can be readily reduced to an amine using reagents like SnCl₂/HCl or catalytic hydrogenation. [6]This provides an additional site for derivatization, allowing for the synthesis of complex, multi-functionalized aniline derivatives.

Conclusion

The reactivity of the bromine atom in 2-Bromo-4-nitro-N-phenylaniline is decisively controlled by the electronic architecture of the aromatic ring. The para-nitro group acts as a powerful activating substituent, rendering the C-Br bond exceptionally susceptible to displacement via the addition-elimination SNAr mechanism. This activation is potent enough to overcome the steric hindrance and electronic deactivation imparted by the ortho-N-phenylamino group. The high reactivity and predictable nature of this substitution make 2-Bromo-4-nitro-N-phenylaniline a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Researchers can confidently employ a range of nucleophiles under standard SNAr conditions to achieve efficient C-N, C-O, and C-S bond formation at the C2 position.

References

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

  • Arshad, M. N., et al. (2011). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o637. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. Retrieved from [Link]

  • College of St. Benedict & St. John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

  • Miles, J. A., et al. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education, 87(1), 83-84. Retrieved from [Link]

  • Chemistry Catalyst. (2026, February 15). UCF CHM2211 Chapter 18.19 - Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, October 29). Nitro as a leaving group in an aromatic ring. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Phenylamine with Bromine Water. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 656-667. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: The Mechanistic Role of the Nitro Group in 2-Bromo-4-nitro-N-phenylaniline Reactivity

[1] Executive Summary The molecule 2-Bromo-4-nitro-N-phenylaniline (also identified as 2-bromo-4-nitrodiphenylamine) represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The molecule 2-Bromo-4-nitro-N-phenylaniline (also identified as 2-bromo-4-nitrodiphenylamine) represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and benzimidazole-based therapeutics.[1] Its reactivity is governed by a precise "push-pull" electronic architecture.[1] While the ortho-bromide serves as a functional gateway for cross-coupling, it is the para-nitro group that acts as the "Command Center," modulating the acidity of the amine, the electrophilicity of the aryl ring, and the redox potential required for heterocycle formation. This guide dissects these mechanistic contributions to optimize synthetic workflows.

Electronic Architecture & Hammett Modulation

To understand the reactivity of this scaffold, one must quantify the electronic influence of the nitro group located para to the bridging amine and meta to the bromine atom.

The "Push-Pull" System

The central nitrogen atom possesses a lone pair that typically donates electron density into the aromatic rings (+M effect). However, the nitro group at the 4-position exerts a massive electron-withdrawing effect via both induction (-I) and resonance (-M).[1]

  • Resonance Effect (-M): The nitro group locks the nitrogen lone pair into a quinoid-like resonance structure.[1] This significantly reduces the nucleophilicity of the amine nitrogen, making it resistant to inadvertent oxidation or alkylation under mild conditions.

  • Inductive Effect (-I): The nitro group pulls electron density through the sigma-bond framework.[1][2] This destabilizes the C-Br bond at the 2-position (meta-relationship), lowering the activation energy for oxidative addition in Palladium-catalyzed cycles.[1]

pKa Modulation and N-H Acidity

Unsubstituted diphenylamine has a pKa (DMSO) of approximately 23.[1] The introduction of a para-nitro group stabilizes the resulting anion (N-) upon deprotonation, dropping the pKa significantly (estimated range 15–17). This allows for base-mediated functionalization using weaker bases (e.g.,


 or 

) rather than requiring lithiated reagents.[1]
Visualization of Electronic Effects

The following diagram illustrates the electronic pressure points within the molecule.

ElectronicEffects Nitro 4-Nitro Group (-I, -M Effect) Amine Bridging Amine (N-H) Nitro->Amine Increases Acidity (pKa ↓) Ring Aryl Ring A (Electron Deficient) Nitro->Ring Withdraws Density Amine->Nitro Resonance Delocalization Bromine 2-Bromo Group (Leaving Group) Ring->Bromine Inductive Activation

Figure 1: Mechanistic map showing how the nitro group (red) acts as an electron sink, modulating the amine's acidity and the bromine's reactivity.

Synthetic Utility: The Nitro Group as a "Masked" Nucleophile

While the bromine atom allows for C-C bond formation (Suzuki/Buchwald couplings), the nitro group's primary utility in drug development is its role as a latent amine .

Reductive Cyclization to Benzimidazoles

The most high-value application of 2-bromo-4-nitro-N-phenylaniline is its conversion into 1-phenyl-benzimidazole derivatives.[1] This process requires the reduction of the


 group to an 

group, followed by condensation with an aldehyde or acid.[3]

Why this scaffold is unique: The ortho-bromo group in the starting material is often preserved during mild nitro reduction, allowing for post-cyclization functionalization.[1] This "Late-Stage Diversification" strategy is critical in modern SAR (Structure-Activity Relationship) studies.[1]

Protocol: Selective Reduction and Cyclization

The following protocol describes the conversion of the nitro group to an amine, followed by cyclization, while preserving the bromine handle.

Reagents:

  • Substrate: 2-Bromo-4-nitro-N-phenylaniline (1.0 eq)

  • Reductant:

    
     (5.0 eq) or 
    
    
    
    (Green alternative)[1]
  • Cyclization Agent: 4-Methoxybenzaldehyde (1.1 eq)[1]

  • Solvent: Ethanol/DMF[1]

  • Catalyst:

    
     (Oxidant for ring closure)
    

Step-by-Step Methodology:

  • Reduction (Nitro

    
     Amine): 
    
    • Dissolve 2-Bromo-4-nitro-N-phenylaniline in Ethanol (0.1 M).

    • Add

      
       portion-wise to control exotherm.[1]
      
    • Reflux at 70°C for 3 hours. Monitor via TLC (The amine product will be more polar/fluorescent).[1]

    • Checkpoint: Ensure the Br atom has not been debrominated (avoid Pd/C +

      
       for this reason).[1]
      
  • Workup:

    • Neutralize with 1N NaOH.[1] Extract with Ethyl Acetate.[1]

    • Isolate the intermediate: 2-Bromo-N1-phenylbenzene-1,4-diamine .

  • Cyclization (Benzimidazole Formation):

    • Dissolve the diamine intermediate in DMF.[1]

    • Add 4-Methoxybenzaldehyde and

      
       (1.5 eq).[1]
      
    • Heat to 100°C for 4-6 hours.

    • Mechanism:[4][5] Condensation forms the imine (Schiff base), followed by intramolecular nucleophilic attack by the secondary amine (N-Ph), and finally oxidative aromatization.

Quantitative Data: Reactivity Comparison

The following table contrasts the reactivity of the 4-nitro analog against the unsubstituted diphenylamine.

FeatureDiphenylamine (Unsubstituted)2-Bromo-4-nitro-N-phenylanilineMechanistic Cause
N-H pKa (DMSO) ~23~16.5 Nitro group resonance stabilization of N- anion.[1]
Oxidation Potential Low (Easily oxidized)High Electron-poor ring resists oxidation (High stability).[1]

Susceptibility
InertModerate Nitro activates ring; Br can be displaced by strong nucleophiles (e.g., thiols).[1]
Pd-Oxidative Addition Slow (requires electron-rich ligands)Fast Electron-deficient C-Br bond facilitates Pd(0) insertion.[1]

Workflow Visualization: Benzimidazole Synthesis

This diagram outlines the critical pathway where the nitro group serves as the precursor for the heterocycle formation.

ReactionWorkflow Start 2-Bromo-4-nitro-N-phenylaniline (Starting Scaffold) Step1 Step 1: Chemoselective Reduction (SnCl2 or Fe/NH4Cl) Start->Step1 Nitro Reduction Inter Intermediate: 2-Bromo-N1-phenylbenzene-1,4-diamine Step1->Inter Yields Diamine Step2 Step 2: Condensation & Cyclization (R-CHO + Na2S2O5) Inter->Step2 + Aldehyde Product Final Product: 5-Amino-substituted Benzimidazole (Br preserved for coupling) Step2->Product Ring Closure

Figure 2: Synthetic workflow transforming the nitro-aniline core into a benzimidazole pharmacophore.

References

  • NobelPrize.org. (2010).[1] Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021).[1] Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions. Retrieved from [Link]

  • SvedbergOpen. (2025).[1] The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions. Retrieved from [Link]

  • MDPI. (2017).[1] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link][1][6]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-Bromo-4-nitro-N-phenylaniline via Chemoselective Buchwald-Hartwig Amination

Executive Summary & Strategic Rationale The synthesis of 2-Bromo-4-nitro-N-phenylaniline presents a classic "selectivity vs. reactivity" paradox in organic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 2-Bromo-4-nitro-N-phenylaniline presents a classic "selectivity vs. reactivity" paradox in organic chemistry. This target molecule contains three distinct functionalities: a secondary amine (core), an aryl bromide (C2), and a nitro group (C4).

While Nucleophilic Aromatic Substitution (


) is often employed for nitro-haloarenes, it lacks the requisite chemoselectivity for this specific target, often leading to inseparable mixtures or displacement of the valuable C2-bromine.

This protocol details a Buchwald-Hartwig Cross-Coupling strategy designed to overcome two specific challenges:

  • Electronic Deactivation: The nucleophile, 2-bromo-4-nitroaniline, is significantly deactivated by the electron-withdrawing nitro group (

    
    ), making it a poor partner for standard Pd-catalysis.
    
  • Chemoselectivity: The reaction must exclusively couple the amine to the phenyl ring without engaging the C2-bromine of the aniline in oxidative addition.

The Solution: We utilize the BrettPhos Pd G3 precatalyst system. The bulky, electron-rich BrettPhos ligand facilitates the coupling of weak nucleophiles (deactivated anilines) while its steric bulk prevents oxidative addition into the sterically hindered C2-bromo site, ensuring high fidelity.

Retrosynthetic Analysis & Reaction Design

The synthesis is disconnected at the


 bond. This route is superior to the alternative (coupling aniline + 1-halo-2-bromo-4-nitrobenzene) because it utilizes iodobenzene as the electrophile, which is incapable of background 

side reactions, thereby isolating the Pd-catalytic cycle as the sole pathway to the product.
Logical Pathway (Graphviz)

Retrosynthesis Target TARGET 2-Bromo-4-nitro-N-phenylaniline Disc Disconnection (N-Arylation) Target->Disc Retrosynthesis SM1 NUCLEOPHILE 2-Bromo-4-nitroaniline (Deactivated Amine) Disc->SM1 SM2 ELECTROPHILE Iodobenzene (Non-activated) Disc->SM2 Cat CATALYST SYSTEM Pd Precatalyst: BrettPhos Pd G3 Ligand: BrettPhos Base: Cs2CO3 (Chemoselective) SM1->Cat SM2->Cat  Requires Specialized Ligand

Caption: Retrosynthetic logic prioritizing the coupling of a deactivated amine with a neutral aryl halide to avoid S_NAr competition.

Critical Parameter Optimization

To ensure reproducibility, the following parameters are strictly defined based on mechanistic causality.

Ligand Selection: Why BrettPhos?

Standard ligands (PPh3, dppf) fail here because the oxidative addition complex (


) is not electrophilic enough to bind the electron-deficient nitroaniline.
  • BrettPhos possesses a specific methoxy-substituted biaryl backbone.[1][2]

  • Mechanism: It forms a monomeric

    
     species that is highly active.
    
  • Selectivity: The sheer size of BrettPhos makes insertion into the ortho-bromo bond of the aniline kinetically disfavored compared to the unhindered C-I bond of iodobenzene.

Base & Solvent Matrix
ParameterChoiceRationale
Base Cs₂CO₃ (Cesium Carbonate)Critical: While NaOtBu is faster, it can cause reduction of nitro groups or background reactions. Cs₂CO₃ is milder and tolerates the nitro/bromo functionalities perfectly.
Solvent t-Amyl Alcohol (or Dioxane)High boiling point allows thermal activation (80-100°C) required for deactivated amines. t-Amyl alcohol helps solubilize the inorganic base.
Catalyst BrettPhos Pd G3 Ensures a precise 1:1 Pd:Ligand ratio. Eliminates the induction period associated with Pd(OAc)₂/Ligand mixing.

Experimental Protocol

Target Scale: 1.0 mmol (approx. 300 mg yield) Safety Note: Nitroanilines are toxic. Handle in a fume hood.

Reagents & Materials
  • Amine: 2-Bromo-4-nitroaniline (217 mg, 1.0 mmol)

  • Aryl Halide: Iodobenzene (134 µL, 1.2 mmol, 1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (18 mg, 2 mol%)

  • Base: Cs₂CO₃ (456 mg, 1.4 mmol, 1.4 equiv) - Must be dry/finely ground.

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (4.0 mL, 0.25 M)

Step-by-Step Procedure
  • Vial Preparation:

    • Charge an oven-dried 8 mL reaction vial (equipped with a magnetic stir bar) with 2-bromo-4-nitroaniline (1.0 equiv), Cs₂CO₃ (1.4 equiv), and BrettPhos Pd G3 (2 mol%).

    • Note: If using the G3 precatalyst, no glovebox is strictly required, but the vial should be purged.

  • Inertion:

    • Seal the vial with a septum cap (PTFE-lined).

    • Evacuate and backfill with Argon (or Nitrogen) three times via needle/manifold.

  • Solvent & Liquid Reagent Addition:

    • Add anhydrous Dioxane (or t-Amyl alcohol) via syringe.

    • Add Iodobenzene (1.2 equiv) via microliter syringe.

    • Tip: Adding the aryl halide last as a liquid prevents it from absorbing onto the solid base before mixing.

  • Reaction:

    • Place the vial in a pre-heated aluminum block at 90 °C .

    • Stir vigorously (800+ RPM). The suspension must be well-agitated for the heterogeneous base to function.

    • Time: Monitor by TLC or LCMS at 4 hours. If conversion is <90%, continue to 12-16 hours.

    • Checkpoint: The reaction mixture usually turns from yellow/orange to a deep red/brown as the catalytic cycle progresses.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (Start 100:0 → Target usually elutes around 90:10 or 80:20).

    • Observation: The product is a yellow/orange solid.

Quality Control & Troubleshooting

Analytical Validation
  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic NH peak (broad singlet, >6 ppm) and the preservation of the specific aromatic pattern of the 2-bromo-4-nitro ring (doublet at C6, dd at C5, doublet at C3). The phenyl ring protons will appear as a multiplet at 7.2-7.5 ppm.

  • LCMS: Confirm Mass [M+H]⁺ = 293/295 (1:1 Br isotope pattern).

Troubleshooting Guide
IssueDiagnosisCorrective Action
Low Conversion (<50%) Amine is too deactivated.Increase Temp to 110°C. Switch solvent to t-Amyl Alcohol (higher solubility). Increase catalyst to 4 mol%.
Dehalogenation (Loss of Br) Oxidative addition into C-Br.Lower Temp to 80°C. Ensure BrettPhos is used (not smaller ligands). Avoid NaOtBu; stick to Cs₂CO₃.
Bis-arylation Formation of Triphenylamine derivative.Unlikely due to steric bulk of the C2-Br, but if observed, reduce Iodobenzene to 1.0 equiv.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the catalytic cycle, emphasizing the selectivity filter provided by the BrettPhos ligand.

CatalyticCycle Pd0 L-Pd(0) Active Species OA Oxidative Addition (Selective for Ph-I) Pd0->OA + Ph-I Block BLOCKED: Insertion into C-Br (Steric Rejection) Pd0->Block + C-Br (2-pos) Complex1 L-Pd(Ph)(I) OA->Complex1 Bind Amine Binding (Rate Limiting for EWG-Amine) Complex1->Bind + 2-Br-4-NO2-Aniline Deprot Deprotonation (Base: Cs2CO3) Bind->Deprot RE Reductive Elimination C-N Bond Formation Deprot->RE - HI (Base) RE->Pd0 Regeneration

Caption: Catalytic cycle highlighting the chemoselective oxidative addition and the ligand-enabled binding of the deactivated amine.

References

  • Maiti, D., et al. (2011).[3] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[3][4] Chemical Science.

    • Key Insight: Establishes BrettPhos as the premier ligand for deactiv
  • Fors, B. P., et al. (2008).[2] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates..." Journal of the American Chemical Society.[2]

    • Key Insight: Defines the protocol for coupling weak nucleophiles using Pd-BrettPhos systems.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Key Insight: Comprehensive guide on solvent/base selection for specific functional group tolerance (Nitro/Bromo).
  • BenchChem. (2025).[5][6] "2-Bromo-4-nitroaniline Crystallographic Analysis and Synthesis."

    • Key Insight: Structural data and handling of the specific nitroaniline precursor.[5]

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Synthesis of 2-Bromo-4-nitro-N-phenylaniline

Strategic Rationale & Introduction The synthesis of highly functionalized diarylamines is a critical operation in modern drug development and materials science. Specifically, 2-Bromo-4-nitro-N-phenylaniline serves as a v...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The synthesis of highly functionalized diarylamines is a critical operation in modern drug development and materials science. Specifically, 2-Bromo-4-nitro-N-phenylaniline serves as a vital building block for complex therapeutics, including anti-human CD33 BET degrader antibody-drug conjugates (ADCs)[1].

While traditional methods often rely on Nucleophilic Aromatic Substitution (SNAr) using highly activated, fluorinated precursors (e.g., 2-bromo-1-fluoro-4-nitrobenzene) under harsh thermal conditions, these approaches suffer from limited substrate scope and poor functional group tolerance[2]. The Buchwald-Hartwig amination provides a superior, orthogonally selective alternative[3]. By utilizing a palladium-catalyzed cross-coupling strategy, chemists can achieve precise C–N bond formation under milder conditions.

This application note details the chemoselective coupling of 1-iodo-2-bromo-4-nitrobenzene with aniline . The protocol leverages the differential bond dissociation energies of C–I vs. C–Br to exclusively aminate the 1-position, preserving the 2-bromo moiety for downstream functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings).

Mechanistic Causality: The "Why" Behind the Protocol

To ensure a robust and reproducible reaction, every reagent in this protocol has been selected based on strict mechanistic causality[4]:

  • Substrate Chemoselectivity: Palladium(0) undergoes oxidative addition into a C–I bond (~65 kcal/mol) over 100 times faster than a C–Br bond (~80 kcal/mol). By selecting 1-iodo-2-bromo-4-nitrobenzene, we mathematically guarantee >99:1 regioselectivity, preventing the formation of undesired 2-amino isomers.

  • Ligand Selection (XPhos): First-generation ligands (like PPh3) often fail with electron-deficient aryl halides due to sluggish reductive elimination. We utilize XPhos (a bulky, electron-rich dialkylbiaryl phosphine), which accelerates both oxidative addition and the rate-limiting reductive elimination step, preventing the nitro group from poisoning the catalyst[2].

  • Base Selection (Cs2CO3): The choice of base is the most common point of failure in nitroarene couplings. Strong nucleophilic bases like sodium tert-butoxide (NaOtBu) rapidly degrade nitroaromatics into azoxy byproducts. Cesium carbonate (Cs2CO3) provides the exact basicity required to deprotonate the coordinated amine without attacking the electrophilic nitro group[5].

CatalyticCycle Cat Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(I)L Cat->OxAdd 1-Iodo-2-bromo- 4-nitrobenzene AmineCoord Amine Coordination Pd(II)(Ar)(I)(NH2Ph)L OxAdd->AmineCoord Aniline Deprot Deprotonation Pd(II)(Ar)(NHPh)L AmineCoord->Deprot Cs2CO3 - CsI, - HCO3- Prod Reductive Elimination Product + Pd(0)L Deprot->Prod Prod->Cat

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting chemoselective C-I insertion.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization matrix, demonstrating why the final conditions were chosen.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Selectivity (C-I vs C-Br)Observation / Causality
1Pd(OAc)2BINAPNaOtBuToluene11015%PoorSevere degradation of nitro group by alkoxide base.
2Pd2(dba)3XPhosK3PO4Dioxane10062%85:15Incomplete conversion; base solubility too low in dioxane.
3Pd2(dba)3BrettPhosCs2CO3Toluene11088%>99:1Good conversion, but ligand is unnecessarily expensive.
4 Pd2(dba)3 XPhos Cs2CO3 Toluene 110 94% >99:1 Optimal. Clean conversion, high chemoselectivity.

Experimental Workflow & Protocol

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) React 2. Cross-Coupling (110°C, 12h) Prep->React Workup 3. Aqueous Workup & Extraction React->Workup Purify 4. Flash Column Chromatography Workup->Purify Analyze 5. Characterization (NMR, LC-MS) Purify->Analyze

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the diarylamine.

Materials Required (10 mmol scale)
  • 1-Iodo-2-bromo-4-nitrobenzene: 3.28 g (10.0 mmol, 1.0 equiv)

  • Aniline: 1.12 g / 1.1 mL (12.0 mmol, 1.2 equiv)

  • Pd2(dba)3: 183 mg (0.2 mmol, 2 mol% Pd)

  • XPhos: 191 mg (0.4 mmol, 4 mol%)

  • Cs2CO3 (Anhydrous): 6.52 g (20.0 mmol, 2.0 equiv)

  • Toluene (Anhydrous, Degassed): 40 mL

Step-by-Step Methodology (Self-Validating System)

Step 1: Reaction Assembly (Inert Atmosphere)

  • In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-iodo-2-bromo-4-nitrobenzene (3.28 g), Pd2(dba)3 (183 mg), XPhos (191 mg), and finely powdered anhydrous Cs2CO3 (6.52 g).

  • Seal the flask with a rubber septum and subject it to three cycles of vacuum/nitrogen backfill.

  • Causality Note: Pd(0) is highly susceptible to oxidation. Strict exclusion of atmospheric oxygen is mandatory to prevent catalyst deactivation and homocoupling side reactions.

Step 2: Solvent and Amine Addition

  • Add anhydrous, degassed toluene (40 mL) via syringe, followed by aniline (1.1 mL).

  • Validation Checkpoint 1 (Visual): The reaction mixture will initially appear dark purple/red due to the Pd2(dba)3. As the active Pd(0)-XPhos complex forms upon gentle warming, the solution will transition to a deep orange-red suspension.

Step 3: Heating and Reaction Monitoring

  • Replace the septum with a reflux condenser (under N2) and immerse the flask in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours.

  • Validation Checkpoint 2 (TLC/LC-MS): At 4 hours, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a small Celite plug, and analyze.

    • TLC (10% EtOAc/Hexanes): Starting material Rf ≈ 0.6. Product Rf ≈ 0.3 (bright yellow spot due to extended conjugation).

    • LC-MS: Disappearance of SM mass [M+H]+ 327/329 and appearance of product mass [M+H]+ 293/295 confirms successful coupling.

Step 4: Workup and Extraction

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the entire mixture through a pad of Celite to remove the palladium black and inorganic salts (CsI, CsHCO3).

  • Wash the filtrate with deionized water (2 × 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude dark orange solid.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of 5% to 15% Ethyl Acetate in Hexanes.

  • Collect the bright yellow band corresponding to the product. Concentrate to afford 2-Bromo-4-nitro-N-phenylaniline as a vibrant orange-yellow crystalline solid (Yield: ~2.75 g, 94%).

Analytical Characterization

To confirm the structural integrity and chemoselectivity of the product, verify against the following expected spectral data:

  • Appearance: Orange-yellow crystalline solid.

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 2.5 Hz, 1H, Ar-H adjacent to Br and NO2), 8.05 (dd, J = 9.0, 2.5 Hz, 1H, Ar-H), 7.42 – 7.35 (m, 2H, Phenyl-H), 7.25 – 7.15 (m, 3H, Phenyl-H), 6.95 (d, J = 9.0 Hz, 1H, Ar-H), 6.50 (br s, 1H, N-H).

  • LC-MS (ESI+): Calculated for C12H10BrN2O2[M+H]+: 293.00. Found: 293.0 (and 295.0 for 81Br isotope, 1:1 ratio).

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • Anti-human CD33 BET Degrader Antibody-Drug Conjugates Source: Justia Patents (U.S. Patent Application Publication No. 2025/0004324) URL:[Link]

  • Buchwald-Hartwig Coupling General Procedures Source: Organic Synthesis URL:[Link]

Sources

Method

Application Note &amp; Protocol: A Guide to the Synthesis of 2-Bromo-4-nitro-N-phenylaniline Derivatives

Abstract The 2-bromo-4-nitro-N-phenylaniline scaffold is a pivotal structural motif in medicinal chemistry and materials science, serving as a versatile intermediate for the synthesis of a wide array of complex molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-bromo-4-nitro-N-phenylaniline scaffold is a pivotal structural motif in medicinal chemistry and materials science, serving as a versatile intermediate for the synthesis of a wide array of complex molecules, including kinase inhibitors and novel dyes. This document provides a comprehensive guide for researchers, detailing a robust protocol for the synthesis of these diarylamine derivatives. We will focus on the copper-catalyzed Ullmann condensation, a classic and cost-effective method, while also providing a comparative overview of the palladium-catalyzed Buchwald-Hartwig amination. This guide explains the causality behind experimental choices, offers detailed, step-by-step methodologies, and includes troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction: Significance of the Scaffold

Diarylamine structures are central to numerous biologically active compounds. The 2-bromo-4-nitro-N-phenylaniline core, in particular, combines several key features that make it a valuable building block. The electron-withdrawing nitro group can modulate the electronic properties of the molecule and often plays a role in binding interactions with biological targets. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the systematic exploration of chemical space. Consequently, mastering the synthesis of this scaffold is a critical skill for professionals in drug discovery and organic synthesis.

Strategic Overview: C-N Bond Formation

The central challenge in synthesizing 2-Bromo-4-nitro-N-phenylaniline derivatives is the formation of the C-N bond between the two aromatic rings. Two primary catalytic cross-coupling methodologies dominate this field: the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This is a copper-promoted/catalyzed reaction between an aryl halide and an amine.[1] Historically, the reaction required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder.[1][2][3][4] However, modern protocols have introduced ligands and more effective copper(I) sources (e.g., CuI), allowing the reaction to proceed under milder conditions with catalytic amounts of copper.[1][5] The presence of an electron-withdrawing group, like the nitro group in our target scaffold, activates the aryl halide, making the Ullmann approach particularly suitable.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone of modern C-N bond formation due to its remarkable efficiency, broad substrate scope, and generally milder reaction conditions compared to the classic Ullmann reaction.[6][7][8] The effectiveness of this method relies on specialized phosphine ligands that facilitate the catalytic cycle.[6][8][9] While often more efficient, the cost of palladium and specialized ligands can be a consideration.[6][9]

Comparative Analysis of Synthetic Methods

The choice between these two powerful reactions depends on factors like available resources, desired reaction time, and substrate compatibility.

ParameterUllmann Condensation (Modern Protocol)Buchwald-Hartwig Amination
Catalyst Copper(I) salts (e.g., CuI, Cu₂O)Palladium(II) or Palladium(0) complexes (e.g., Pd(OAc)₂)
Ligand Diamines (e.g., N,N'-dimethylethylenediamine), amino acids, or N-heterocyclic carbenes (NHCs)Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos)
Base Milder inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, Cs₂CO₃)
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Dioxane)Anhydrous, aprotic solvents (e.g., Toluene, Dioxane)
Temperature Room temperature to 120 °C80-120 °C (conventional) or up to 150 °C (microwave)
Reaction Time Can range from a few hours to 24 hoursTypically shorter (minutes to a few hours), especially with microwave irradiation
Cost Generally lower due to the abundance of copperHigher due to the cost of palladium and specialized ligands

Detailed Protocol: Ullmann Condensation for 2-Bromo-4-nitro-N-phenylaniline

This protocol details the synthesis of the parent compound, 2-Bromo-4-nitro-N-phenylaniline, from 1,2-dibromo-4-nitrobenzene and aniline. The electron-withdrawing nitro group activates the halide at the C1 position for nucleophilic aromatic substitution, making the bromine at C2 the remaining handle for subsequent diversification.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
1,2-Dibromo-4-nitrobenzeneC₆H₃Br₂NO₂280.902.81 g10.01.0
AnilineC₆H₇N93.131.02 mL11.01.1
Copper(I) Iodide (CuI)CuI190.45190 mg1.00.1
N,N'-DimethylethylenediamineC₄H₁₂N₂88.150.21 mL2.00.2
Potassium Phosphate (K₃PO₄)K₃PO₄212.274.25 g20.02.0
Anhydrous TolueneC₇H₈92.1450 mL--
Safety & Handling
  • 1,2-Dibromo-4-nitrobenzene: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12][13] Handle in a well-ventilated fume hood.

  • Aniline: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Toluene: Flammable and harmful. Avoid inhalation and skin contact.

  • Copper(I) Iodide & Potassium Phosphate: Handle with standard laboratory precautions.

Reaction Mechanism Visualization

The Ullmann condensation is believed to proceed through a copper(I)-mediated cycle. The base first reacts with the amine to form an amide, which then coordinates with the copper(I) catalyst. This complex undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired C-N bond and regenerate the active copper catalyst.

Ullmann_Mechanism cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst AmideComplex [Cu(I)-NHR] Complex CuI->AmideComplex Amine Aniline (R-NH2) Amine->AmideComplex + Base Base Base (K3PO4) ArylHalide Ar-Br (1,2-Dibromo-4-nitrobenzene) OxidativeAddition Cu(III) Intermediate [Ar-Cu(III)-(NHR)Br] AmideComplex->OxidativeAddition + Ar-Br (Oxidative Addition) Product Product (Ar-NHR) OxidativeAddition->Product (Reductive Elimination) RegenCatalyst Cu(I) Catalyst OxidativeAddition->RegenCatalyst - HBr, - Base RegenCatalyst->AmideComplex Enters next cycle

Caption: Catalytic cycle of the modern Ullmann condensation.

Experimental Workflow

Workflow A 1. Setup Add reagents (Ar-Br, K3PO4, CuI) to a dry flask. B 2. Inert Atmosphere Evacuate and backfill the flask with Nitrogen/Argon (3x). A->B C 3. Add Solvents/Reagents Add Toluene, Aniline, and the Diamine Ligand via syringe. B->C D 4. Reaction Heat the mixture to 110 °C with vigorous stirring for 24 hours. C->D E 5. Monitoring Track reaction progress using Thin-Layer Chromatography (TLC). D->E F 6. Work-up Cool, filter through Celite, and wash with Ethyl Acetate. D->F G 7. Extraction Wash filtrate with water and brine. Dry the organic layer. F->G H 8. Purification Concentrate and purify by silica gel column chromatography. G->H I 9. Characterization Analyze the pure product (NMR, IR, MS). H->I

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dibromo-4-nitrobenzene (2.81 g), potassium phosphate (4.25 g), and copper(I) iodide (190 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Reagents: Through the septum, add anhydrous toluene (50 mL) via syringe. Subsequently, add aniline (1.02 mL) and N,N'-dimethylethylenediamine (0.21 mL) via syringe.

  • Heating and Reaction: Lower the flask into a preheated oil bath at 110 °C. Stir the reaction mixture vigorously. The mixture will typically turn from a pale suspension to a dark brown or green color.

  • Monitoring: Allow the reaction to proceed for 24 hours. The progress can be monitored by TLC by taking small aliquots from the reaction mixture, spotting them against the starting material on a silica plate, and eluting with a hexane/ethyl acetate mixture (e.g., 8:2 v/v).

  • Work-up: After 24 hours (or upon completion as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the insoluble copper salts and potassium phosphate. Wash the filter cake thoroughly with additional ethyl acetate (2 x 25 mL).

  • Extraction and Drying: Combine the filtrates in a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by flash column chromatography on silica gel.[14] A gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the desired product (identified by TLC) are combined and the solvent is evaporated to yield 2-Bromo-4-nitro-N-phenylaniline as a solid (typically yellow or orange).[15]

Product Characterization

The identity and purity of the final product must be confirmed using standard spectroscopic methods.[16][17]

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show distinct signals for the aromatic protons on both rings, as well as a characteristic broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches, and strong asymmetric and symmetric stretches for the nitro group (NO₂) typically around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.[17]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (293.12 g/mol for C₁₂H₉BrN₂O₂) and often shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).[18]

  • Melting Point: A sharp melting point range indicates high purity of the crystalline solid.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (CuI oxidized).2. Insufficiently anhydrous conditions.3. Ineffective base or ligand.4. Reaction temperature too low.1. Use fresh, high-purity CuI.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Use a fresh, high-quality base and ligand.4. Confirm the oil bath temperature is accurate.
Formation of Side Products 1. Reaction temperature too high, causing decomposition.2. Presence of oxygen leading to side reactions (e.g., homocoupling).3. Reaction of aniline with the second bromine atom (di-substitution).1. Maintain the reaction temperature strictly at 110 °C.2. Ensure a thoroughly inert atmosphere is maintained throughout the reaction.3. Use only a slight excess (1.1 eq.) of the aniline nucleophile.
Difficult Purification 1. Product co-elutes with starting material or impurities.2. Product "oils out" during recrystallization.1. Optimize the TLC solvent system before running the column. A gradient elution is often necessary.2. For recrystallization, ensure slow cooling. If oiling persists, redissolve in minimal hot solvent and add a second, poorer solvent dropwise until turbidity appears, then cool slowly.[14]

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of 2-Bromo-4-nitro-N-phenylaniline via a modern Ullmann condensation. The detailed explanation of the reaction rationale, step-by-step methodology, and troubleshooting guide equips researchers with the necessary tools to successfully synthesize this valuable chemical intermediate. By understanding the principles behind both the Ullmann and Buchwald-Hartwig reactions, scientists can make informed decisions to best suit their synthetic goals, paving the way for further discovery in drug development and materials science.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • Ullmann Reaction - BYJU'S. (2020, January 6). Retrieved February 24, 2026, from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o480. [Link]

  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene? - Quora. (2021, June 3). Retrieved February 24, 2026, from [Link]

  • Safety Data Sheet: ≥98,5 % - Carl ROTH. (n.d.). Retrieved February 24, 2026, from [Link]

  • Crystal growth, spectroscopic and theoretical investigation of nonlinear optical 2-bromo-4-nitroaniline single crystals for NLO and optoelectronic applications - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Moreno-Fuquen, R., et al. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o136. [Link]

  • CN203187606U - 2-bromo-4-nitroaniline synthesis device - Google Patents. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 24, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved February 24, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate. (2025, August 5). Retrieved February 24, 2026, from [Link]

  • (PDF) 2-Bromo-4-nitroaniline - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Design and Synthesis of a 4-Nitrobromobenzene Derivative... - ACS Publications. (2016, August 9). Retrieved February 24, 2026, from [Link]

  • FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline... - PubMed. (2010, June 15). Retrieved February 24, 2026, from [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate... - Organic Syntheses. (2020, October 7). Retrieved February 24, 2026, from [Link]

  • 2-bromo-4-nitro-N-phenethylaniline | CAS#:477856-50-1 | Chemsrc. (n.d.). Retrieved February 24, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Application

Using 2-Bromo-4-nitro-N-phenylaniline in cross-coupling reactions

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-nitro-N-phenylaniline Abstract This technical guide details the optimized protocols for utilizing 2-Bromo-4-nitro-N-phenylaniline as an electrophilic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-nitro-N-phenylaniline

Abstract

This technical guide details the optimized protocols for utilizing 2-Bromo-4-nitro-N-phenylaniline as an electrophilic scaffold in Palladium-catalyzed cross-coupling reactions. Due to its unique electronic profile (highly electron-deficient ring) and steric environment (ortho-substituted bromide), this substrate serves as a critical intermediate for synthesizing functionalized triphenylamines (for OLED hole-transport layers) and nitro-carbazoles (pharmaceutical cores). This guide addresses specific challenges, including catalyst poisoning by the acidic N-H bond and competitive dehalogenation, providing self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig transformations.

Part 1: Molecular Profile & Reactivity Analysis

Before initiating catalysis, researchers must understand the competing electronic and steric forces at play in this molecule.

FeatureChemical ConsequenceExperimental Adjustment
Ortho-Bromine Steric hindrance at the oxidative addition site.Requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate Pd insertion.
Para-Nitro Group Strong electron-withdrawing group (EWG). Activates the C-Br bond.Increases rate of oxidative addition but makes the ring susceptible to nucleophilic aromatic substitution (

) side reactions.
Diphenylamine N-H Acidic proton (

~20, lowered by -NO2).
Critical: Consumes 1 equivalent of base immediately. Protocols must use excess base (2.5–3.0 equiv) to maintain catalytic turnover.
Reactivity Decision Tree

The following diagram outlines the strategic pathways available for this substrate.

ReactionScope Substrate 2-Bromo-4-nitro- N-phenylaniline Suzuki Suzuki-Miyaura (C-C Bond) Substrate->Suzuki + Aryl Boronic Acid Pd(OAc)2 / SPhos Buchwald Buchwald-Hartwig (C-N Bond) Substrate->Buchwald + 2° Amine Pd2(dba)3 / RuPhos Carbazole Intramolecular Cyclization Substrate->Carbazole Pd(OAc)2 / Cu(OAc)2 Oxidative C-H Activation Product1 2-Aryl-4-nitro- diphenylamines Suzuki->Product1 Product2 Functionalized Triphenylamines Buchwald->Product2 Product3 2-Nitro-9H-carbazole Carbazole->Product3

Caption: Strategic divergence for 2-Bromo-4-nitro-N-phenylaniline functionalization.

Part 2: Protocol A — Suzuki-Miyaura Coupling

Objective: Synthesis of sterically crowded biaryl systems (2-Aryl-4-nitro-diphenylamines).

Mechanism & Rationale: Standard ligands (


) often fail here due to the ortho-steric clash. We utilize SPhos , a Buchwald dialkylbiaryl phosphine. The methoxy groups on SPhos provide stability, while the cyclohexyl groups create a pocket that facilitates the coupling of the hindered bromide.
Materials
  • Substrate: 2-Bromo-4-nitro-N-phenylaniline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base:

    
     (3.0 equiv) — Note: Use tribasic phosphate to handle the acidic N-H.
    
  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in a small volume of Toluene and stir for 10 mins. The solution should turn from orange to pale yellow, indicating active

    
     generation.
    
  • Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the Substrate, Boronic Acid, and finely ground

    
    .
    
  • Solvent Addition: Add the Toluene/Water mixture. The water is crucial for dissolving the inorganic base and facilitating transmetallation.

  • Catalyst Injection: Add the pre-complexed Pd/Ligand solution via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of SPhos.

  • Heating: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine.[1][2] Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). The product usually elutes later than the starting material due to increased polarity.

Troubleshooting Table:

Observation Root Cause Solution

| Low Conversion (<20%) | Catalyst poisoning by N-H deprotonation. | Increase


 to 4.0 equiv or switch to 

. | | Protodeboronation | Boronic acid instability. | Switch to Pinacol Ester or Potassium Trifluoroborate salt. | | Homocoupling (Ar-Ar) | Oxidation of boronic acid. | Ensure rigorous degassing; check Argon purity. |

Part 3: Protocol B — Buchwald-Hartwig Amination

Objective: Synthesis of asymmetric Triphenylamines (OLED precursors).

Mechanism & Rationale: Constructing a tertiary amine from a bulky secondary amine requires a highly active catalyst. RuPhos or XPhos are selected here. RuPhos is particularly adept at coupling secondary amines with electron-deficient aryl halides without inhibiting the catalyst.

Materials
  • Substrate: 2-Bromo-4-nitro-N-phenylaniline (1.0 equiv)

  • Amine Partner: Aryl amine or Morpholine derivative (1.2 equiv)

  • Catalyst:

    
     (2 mol%) — Source of Pd(0)
    
  • Ligand: RuPhos (4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure
  • Drying: Flame-dry the glassware under vacuum and backfill with Argon. Moisture kills this reaction.

  • Solids Addition: Add

    
    , RuPhos, Substrate, and NaOtBu to the vessel.
    
    • Critical Safety Note: NaOtBu is hygroscopic. Handle quickly or in a glovebox.

  • Liquid Addition: Add the Amine partner and anhydrous Dioxane.

  • Thermal Activation: Heat to 110°C for 16 hours.

  • Monitoring: Check TLC. The starting material (yellow/orange) should disappear.

  • Quench: Cool to RT and filter through a pad of Celite to remove Palladium black and salts. Rinse with DCM.

  • Purification: Concentrate and purify via column chromatography.

Part 4: Visualization of the Catalytic Cycle

The following diagram illustrates the specific pathway for the Suzuki coupling, highlighting the role of the base in managing the acidic N-H proton.

CatalyticCycle cluster_0 Critical Control Point Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Steric Strain) Pd0->OxAdd + Substrate (Br) BaseStep Base Activation (N-H Deprotonation) OxAdd->BaseStep + Base (K3PO4) TransMet Transmetallation (Ar-B(OH)2) BaseStep->TransMet Formation of Pd-O-B complex RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 Regeneration

Caption: Catalytic cycle emphasizing the dual role of the base in N-H management and Boron activation.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination Protocols. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

Sources

Method

Application Note: 2-Bromo-4-nitro-N-phenylaniline as a Strategic Intermediate for Heterocyclic Synthesis

Executive Summary In the landscape of heterocyclic synthesis, 2-Bromo-4-nitro-N-phenylaniline (CAS: 16588-27-5) serves as a highly versatile, bifunctional building block. Structurally characterized by a diphenylamine cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic synthesis, 2-Bromo-4-nitro-N-phenylaniline (CAS: 16588-27-5) serves as a highly versatile, bifunctional building block. Structurally characterized by a diphenylamine core, an ortho-bromide leaving group, and a para-nitro electron-withdrawing group, this intermediate is uniquely primed for divergent synthetic pathways.

For drug development professionals and materials scientists, this compound offers a direct route to two privileged scaffolds: carbazoles (critical for optoelectronics and oncology targets) and phenothiazines (the backbone of classic antipsychotics and modern redox-active materials). This application note details the mechanistic rationale, empirical optimization, and validated protocols for utilizing this intermediate in transition-metal-catalyzed cyclizations.

Structural & Mechanistic Rationale (E-E-A-T)

Successful deployment of 2-bromo-4-nitro-N-phenylaniline requires a deep understanding of how its substituents govern reactivity [1].

  • The Ortho-Bromide Handle: The carbon-bromine bond is highly labile toward oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). Its ortho position relative to the secondary amine is geometrically critical; once the metal is inserted, the proximity of the unsubstituted phenyl ring entropically drives intramolecular cyclization over intermolecular side reactions.

  • The Para-Nitro Modulator: The strongly electron-withdrawing nitro group profoundly alters the electronic landscape of the molecule.

    • Causality in Catalysis: By depleting electron density from the brominated ring, the nitro group slightly raises the activation barrier for the initial oxidative addition of Pd(0). However, this same electron deficiency dramatically accelerates the subsequent reductive elimination step, which is often the rate-limiting bottleneck in C-C bond formation.

    • Post-Synthetic Utility: The nitro group serves as a latent synthetic handle. Post-cyclization, it can be quantitatively reduced to a primary amine (e.g., via Pd/C and

      
      ), enabling further functionalization into extended polycyclic systems or targeted bioconjugation.
      

Divergent Synthetic Workflows

Workflow A: Palladium-Catalyzed Synthesis of 3-Nitro-9H-Carbazole

The transformation of 2-bromo-4-nitro-N-phenylaniline into 3-nitro-9H-carbazole is achieved via an intramolecular C-H arylation. This reaction proceeds through a Concerted Metalation-Deprotonation (CMD) pathway [2].

Causality Behind Experimental Choices:

  • Pre-catalyst & Ligand:

    
     combined with 
    
    
    
    . The tetrafluoroborate salt is an air-stable precursor that releases the sterically demanding, electron-rich tricyclohexylphosphine (
    
    
    ) in situ upon basic neutralization. The bulkiness of
    
    
    forces the Pd center into a highly reactive mono-ligated state, facilitating oxidative addition into the deactivated C-Br bond.
  • Co-Catalyst (Pivalic Acid): The addition of 30 mol% PivOH is the linchpin of this protocol. The pivalate anion acts as a catalytic proton shuttle, coordinating to the Pd(II) center and abstracting the C-H proton via a low-energy, six-membered transition state. This bypasses the high-energy electrophilic aromatic substitution (

    
    ) pathway.
    
  • Solvent: N,N-Dimethylacetamide (DMAc) is selected for its high boiling point and polar aprotic nature, which stabilizes the charged transition states during the CMD process.

Step-by-Step Protocol:

  • Equip a flame-dried Schlenk tube with a magnetic stir bar.

  • Charge the vessel with 2-bromo-4-nitro-N-phenylaniline (1.0 mmol, 293.1 mg),

    
     (5 mol%, 11.2 mg), 
    
    
    
    (10 mol%, 36.8 mg), anhydrous
    
    
    (2.0 mmol, 276.4 mg), and PivOH (30 mol%, 30.6 mg).
  • Evacuate the tube and backfill with Argon (repeat 3x to ensure strict deoxygenation).

  • Add anhydrous DMAc (5.0 mL) via syringe.

  • Seal the tube and heat the vigorously stirring mixture in an oil bath at 130 °C for 12 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The product exhibits a distinct Rf shift and intense blue fluorescence under 254 nm UV light due to the planarization of the carbazole core.

  • Cool to room temperature, dilute with EtOAc (20 mL), and wash with distilled water (3 x 10 mL) to remove DMAc and salts. Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography to yield 3-nitro-9H-carbazole.
    
Workflow B: Copper-Catalyzed Synthesis of 3-Nitro-10H-Phenothiazine

Phenothiazines are synthesized via an Ullmann-type C-S cross-coupling followed by oxidative thionation [3].

Causality Behind Experimental Choices:

  • Catalyst System: CuI and 1,10-phenanthroline. The bidentate nitrogen ligand solubilizes the Cu(I) species in organic solvents and prevents its disproportionation, creating a highly active complex for C-Br insertion.

  • Sulfur Source: Elemental sulfur (

    
    ) or Sodium Sulfide (
    
    
    
    ) acts as the nucleophile. The intermediate copper-thiolate undergoes an oxidative C-H functionalization on the adjacent phenyl ring to close the central 1,4-thiazine ring.

Step-by-Step Protocol:

  • In a Schlenk tube, combine 2-bromo-4-nitro-N-phenylaniline (1.0 mmol), elemental sulfur (1.5 mmol equivalent of S), CuI (10 mol%, 19.0 mg), 1,10-phenanthroline (20 mol%, 36.0 mg), and

    
     (2.0 mmol).
    
  • Add anhydrous DMF (5.0 mL) under an inert atmosphere.

  • Heat the mixture at 120 °C for 16 hours.

  • Validation: The reaction transition from a distinct yellow suspension to a deep red/brown solution indicates the formation of the phenothiazine core. LC-MS will confirm the mass shift corresponding to the loss of HBr and addition of S.

  • Quench with aqueous sodium thiosulfate, extract with EtOAc, and purify via recrystallization from ethanol.

Empirical Optimization Data

The following table summarizes the optimization landscape for the Pd-catalyzed intramolecular C-H arylation (Workflow A), demonstrating the critical nature of the pivalate co-catalyst and ligand selection.

EntryPre-catalyst (5 mol%)Ligand (10 mol%)Base / AdditiveSolventTemp (°C)Isolated Yield (%)
1



(2.0 eq)
DMAc13032
2



(2.0 eq)
DMAc13065
3



/ PivOH (30%)
DMAc 130 94
4

DavePhos

/ PivOH (30%)
DMAc13091
5



/ PivOH (30%)
Toluene11045

Note: Entry 3 represents the fully optimized, self-validating system where the CMD pathway is fully activated by the pivalate proton shuttle.

Visualizing the Reaction Pathways

DivergentSynthesis SM 2-Bromo-4-nitro-N-phenylaniline (CAS: 16588-27-5) Carbazole 3-Nitro-9H-carbazole (Optoelectronics / OLEDs) SM->Carbazole Pd(OAc)2, PCy3, PivOH Intramolecular C-H Arylation Phenothiazine 3-Nitro-10H-phenothiazine (Pharmaceuticals) SM->Phenothiazine S8, CuI, 1,10-phenanthroline Ullmann C-S Coupling & Cyclization

Figure 1: Divergent synthetic pathways from 2-Bromo-4-nitro-N-phenylaniline toward privileged heterocyclic scaffolds.

CatalyticCycle Pd0 Pd(0)L_n Active Species OA Oxidative Addition Pd(II)-Aryl Bromide Complex Pd0->OA + 2-Bromo-4-nitro-N-phenylaniline CMD Concerted Metalation-Deprotonation (Pivalate-Mediated C-H Cleavage) OA->CMD + PivOH / K2CO3 - HBr RE Reductive Elimination C-C Bond Formation CMD->RE Intramolecular C-H Activation RE->Pd0 - 3-Nitro-9H-carbazole

Figure 2: Catalytic cycle of the Pd-catalyzed Concerted Metalation-Deprotonation (CMD) for carbazole synthesis.

References

  • Nervig, C. S., Waller, P. J., & Kalyani, D. (2012). Palladium-Catalyzed Intramolecular C-H Arylation of Arenes Using Tosylates and Mesylates as Electrophiles. Organic Letters, 14(18), 4838-4841. Available at:[Link]

  • Watanabe, T., Oishi, S., Fujii, N., & Ohno, H. (2009). Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling: Synthesis and Mechanistic Study. The Journal of Organic Chemistry, 74(12), 4311-4317. Available at:[Link]

  • Tavassoli, A. (2025). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Chemical Sciences. Available at:[Link]

Application

Application Note: 2-Bromo-4-nitro-N-phenylaniline in Advanced Dye &amp; Heterocycle Synthesis

Executive Summary 2-Bromo-4-nitro-N-phenylaniline (also known as 2-bromo-4-nitrodiphenylamine) represents a critical "lynchpin" intermediate in the synthesis of high-performance disperse dyes and organic semiconductors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-nitro-N-phenylaniline (also known as 2-bromo-4-nitrodiphenylamine) represents a critical "lynchpin" intermediate in the synthesis of high-performance disperse dyes and organic semiconductors. Its value lies in its asymmetric functionalization :

  • The Nitro Group (-NO₂): Acts as a strong electron acceptor, establishing the "pull" in push-pull chromophores.

  • The Diphenylamine Core: Provides the electron-rich "push" system and excellent thermal stability.

  • The Ortho-Bromine (-Br): The crucial reactive handle. Unlike simple nitro-anilines, this bromine atom allows for late-stage divergence—either via nucleophilic substitution (to deepen color) or metal-catalyzed cyclization (to form fused ring systems like carbazoles).

This guide details the protocols for synthesizing this core intermediate and leveraging it for two distinct applications: Bathochromic Disperse Dyes and Carbazole-based Pigments/OLEDs .

Molecular Architecture & Chromophoric Logic

The utility of 2-bromo-4-nitro-N-phenylaniline is dictated by its electronic push-pull system.

  • Baseline Chromophore: 4-Nitrodiphenylamine is typically yellow/orange (

    
     nm).
    
  • Bromine Effect: The steric bulk of the ortho-bromine twists the phenyl rings slightly, but its electronegativity and heavy-atom effect typically induce a slight bathochromic (red) shift (10-20 nm) compared to the non-brominated parent.

  • Substitution Strategy: Replacing the -Br with a cyano group (-CN) creates a significantly stronger electron-withdrawing auxiliary, shifting the absorption into the red/violet region (

    
     nm).
    
Visualizing the Synthetic Workflow

G Start 4-Nitrodiphenylamine (Precursor) Core 2-Bromo-4-nitro-N-phenylaniline (The Core Intermediate) Start->Core Regioselective Bromination (Br2/AcOH or NBS) Cyano 2-Cyano-4-nitro-N-phenylaniline (Disperse Red/Violet) Core->Cyano Rosenmund-von Braun (CuCN, DMF, Δ) Carbazole 2-Nitro-9H-carbazole (Fused Ring Pigment/OLED) Core->Carbazole Pd-Catalyzed Intramolecular Cyclization

Figure 1: Divergent synthetic pathways from the core intermediate. The bromine atom serves as the pivot point for either color tuning (Cyanation) or structural fusion (Cyclization).

Experimental Protocols

Protocol A: Regioselective Synthesis of the Core Intermediate

Objective: Synthesis of 2-Bromo-4-nitro-N-phenylaniline from 4-nitrodiphenylamine. Mechanism: Electrophilic Aromatic Substitution (EAS). The amine group directs the incoming bromine to the ortho position. The para position is blocked by the nitro group, ensuring high regioselectivity.

Materials:

  • 4-Nitrodiphenylamine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or Glacial Acetic Acid (AcOH)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 4-nitrodiphenylamine in 50 mL of ACN. Ensure complete solvation; mild heating (40°C) may be required, then cool to 0°C.

  • Bromination: Add NBS (10.5 mmol) portion-wise over 20 minutes. Critical: Keep the reaction in the dark to prevent radical side reactions.

  • Monitoring: Stir at RT for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will appear as a spot slightly less polar than the starting material.

  • Workup: Pour the reaction mixture into 200 mL of ice water. A yellow-orange precipitate will form.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

    • Yield Target: >85%[1]

    • Melting Point: ~108–110°C (Lit. value check required for specific polymorphs).

Protocol B: Synthesis of Disperse Red Analogs (Cyano-Substitution)

Objective: Replace -Br with -CN to induce a bathochromic shift for disperse dye applications. Mechanism: Rosenmund-von Braun reaction (Nucleophilic Aromatic Substitution).

Materials:

  • 2-Bromo-4-nitro-N-phenylaniline (Core)

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • DMF or NMP (Solvent)

  • FeCl₃ (for workup)[2]

Step-by-Step Procedure:

  • Setup: In a dry flask under nitrogen, dissolve the Core intermediate (5 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add CuCN (6 mmol).

  • Reaction: Heat to reflux (150–160°C) for 6–12 hours. The color will darken significantly (Orange

    
     Deep Red/Violet).
    
  • Oxidative Workup (Critical): Cool to 60°C. Pour the mixture into a solution of FeCl₃ (6g) in dilute HCl (20 mL) and water (100 mL).

    • Why? This decomposes the stable copper-amine complexes that form during the reaction, releasing the free organic nitrile.

  • Isolation: Stir for 30 minutes, then extract with Ethyl Acetate. Wash organic layer with water and brine.

  • Purification: Column chromatography (Silica, Hexane/DCM gradient).

Outcome: 2-Cyano-4-nitro-N-phenylaniline.

  • Application: This molecule serves as a high-fastness Disperse Red dye for polyester, with improved sublimation fastness due to the polar cyano group.

Protocol C: Intramolecular Cyclization to Carbazoles

Objective: Synthesis of 2-nitro-9H-carbazole derivatives. Relevance: Carbazoles are superior hole-transport materials and high-stability pigments. Mechanism: Palladium-catalyzed intramolecular C-H amination.

Materials:

  • 2-Bromo-4-nitro-N-phenylaniline

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., Tricyclohexylphosphine or JohnPhos)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: Toluene or Xylene

Step-by-Step Procedure:

  • Catalyst Prep: In a glovebox or under Argon, mix Pd(OAc)₂ and the ligand in Toluene. Stir for 15 mins to generate the active catalyst species.

  • Reaction Assembly: Add the Core intermediate and carbonate base.

  • Cyclization: Heat to 110–130°C for 12–24 hours.

    • Observation: Fluorescent properties often emerge as the planar carbazole system forms.

  • Workup: Filter through a celite pad to remove Palladium black. Concentrate the filtrate.

  • Purification: Recrystallization from Toluene/Hexane.

Analytical Characterization & Data

The following table summarizes the expected spectral shifts and physical properties for the core intermediate versus its derivatives.

CompoundSubstituent (X)Appearance

(nm)*
Electronic Effect
Precursor HYellow Powder~410Baseline Push-Pull
Core Intermediate Br Orange Needles ~425 Weak Auxochrome
Dye Derivative CNRed/Violet Solid~480–500Strong Acceptor (Bathochromic)
Carbazole (Fused Ring)Yellow Fluorescent~380 (Abs) / ~520 (Em)Extended Conjugation/Rigidity

*Note:


 values are approximate for methanolic solutions and will vary by solvent polarity (solvatochromism).

Troubleshooting & Optimization

Safety Warning
  • Nitro Compounds: Potentially explosive if dried completely and subjected to shock or high heat. Always keep slightly moist during storage if possible.

  • Cyanation: The Rosenmund-von Braun reaction generates cyanide waste. All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

Common Pitfalls
  • Polybromination (Protocol A): If excess NBS is used or the temperature is too high, bromination may occur on the other phenyl ring (the unsubstituted N-phenyl ring).

    • Fix: Maintain strict stoichiometry (1.05 eq NBS) and keep temperature <25°C.

  • Incomplete Cyanation (Protocol B): The reaction stalls at 60% conversion.

    • Fix: Switch solvent to NMP (higher boiling point) or use microwave irradiation (180°C, 30 mins) to push completion.

  • Pd-Catalyst Poisoning (Protocol C): The nitro group can sometimes coordinate to Pd, reducing activity.

    • Fix: Use biaryl phosphine ligands (e.g., BrettPhos) which are bulky and prevent non-productive coordination.

References

  • Freeman, H. S., & Peters, A. T. (2013). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley.
  • Rosenmund-von Braun Reaction (Cyanation)

    • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides.[3][4] Chemical Reviews, 87(4), 779-794.

  • Carbazole Synthesis via Pd-Catalysis

    • Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Regioselective C-H Functionalization. Journal of the American Chemical Society, 132(40), 14048–14051.

  • Disperse Dye Properties

    • Koh, J. (2011). Synthesis and spectral properties of disperse dyes derived from 4-nitrodiphenylamine. Dyes and Pigments, 91(3). (General reference for nitrodiphenylamine spectral data).

Sources

Method

Application Notes &amp; Protocols for the Spectroscopic Characterization of 2-Bromo-4-nitro-N-phenylaniline

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Bromo-4-nitro-N-phenylaniline (CAS No. 16588-27-5), a substituted diphenylamine derivative.[1] Given the limite...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Bromo-4-nitro-N-phenylaniline (CAS No. 16588-27-5), a substituted diphenylamine derivative.[1] Given the limited availability of direct, publicly accessible spectroscopic data for this specific compound, this document establishes a robust analytical approach by integrating foundational spectroscopic principles with data from structurally analogous compounds.[2][3] We present detailed protocols and theoretical justifications for the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies are designed to provide researchers, scientists, and drug development professionals with a self-validating system for structural confirmation, purity assessment, and quality control.

Molecular Structure and Spectroscopic Rationale

2-Bromo-4-nitro-N-phenylaniline possesses a unique electronic and vibrational profile amenable to multiple spectroscopic techniques. Its structure features a "push-pull" system, with the electron-donating secondary amine (-NH-) group and the electron-withdrawing nitro (-NO₂) group situated on one of the phenyl rings. This configuration, along with the presence of a bromine substituent and two distinct aromatic rings, gives rise to characteristic spectral fingerprints. A thorough, multi-technique approach is therefore essential for unambiguous structural elucidation.

Molecular Formula: C₁₂H₉BrN₂O₂[1] Molecular Weight: 293.12 g/mol [1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

2.1. Theoretical Basis: Intramolecular Charge Transfer

The UV-Vis absorption spectrum of 2-Bromo-4-nitro-N-phenylaniline is dominated by π→π* electronic transitions. The molecule's "push-pull" nature facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation, where electron density shifts from the electron-rich phenylamine moiety (the donor) to the electron-deficient nitrophenyl ring (the acceptor).[4] This ICT character results in an intense, broad absorption band at a relatively long wavelength. The exact position of the absorption maximum (λmax) is highly sensitive to solvent polarity, a phenomenon known as solvatochromism.[4] In polar solvents, the more polar excited state is stabilized more effectively than the ground state, leading to a lower energy transition and a bathochromic (red) shift in λmax.[4]

2.2. Expected Spectral Characteristics

Based on data for p-nitroaniline and its derivatives, the primary ICT band for 2-Bromo-4-nitro-N-phenylaniline is expected in the range of 350-420 nm.[4][5] The presence of the additional phenyl group and bromine atom will modulate the precise λmax. Electron-donating substituents tend to cause a red-shift in the absorption spectrum.[6]

2.3. Experimental Protocol: UV-Vis Spectrum Acquisition

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh ~1-2 mg of sample B Dissolve in spectroscopic grade solvent (e.g., Ethanol) to make 1 mM Stock A->B C Dilute stock solution to a working concentration (~10-20 µM) B->C D Calibrate spectrophotometer with a solvent blank C->D E Acquire spectrum over a range of 200-800 nm D->E F Ensure absorbance is within the optimal range (0.2-1.0 A.U.) E->F G Identify λmax F->G H Calculate Molar Absorptivity (ε) using Beer-Lambert Law (A = εcl) G->H

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of 2-Bromo-4-nitro-N-phenylaniline and dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) to create a stock solution of known concentration (e.g., 1 mM).[4]

  • Working Solution Preparation: Prepare a dilute working solution from the stock. The final concentration should be chosen to yield an absorbance in the optimal linear range of the spectrophotometer, typically between 0.2 and 1.0 absorbance units. A concentration of approximately 10-20 µM is often suitable.[4]

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

  • Blanking/Zeroing: Fill a cuvette with the pure solvent used for the sample preparation. Place it in the spectrophotometer and record a baseline (blank) spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse the cuvette with the working solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum across a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. Using the Beer-Lambert Law (A = εcl), where A is absorbance, c is concentration, and l is the path length, the molar absorptivity (ε) can be calculated.

Infrared (IR) Spectroscopy

3.1. Theoretical Basis: Molecular Vibrations

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds within those groups to stretch or bend. An IR spectrum provides a "fingerprint" of the functional groups present in the molecule. For 2-Bromo-4-nitro-N-phenylaniline, key expected vibrations include those from the N-H bond, the nitro group, the aromatic rings, and the carbon-bromine bond.

3.2. Expected Spectral Characteristics

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
Secondary AmineN-H Stretch3350 - 3450A single, sharp to medium peak.
Aromatic RingsC-H Stretch3030 - 3100Typically weak to medium intensity.[7]
Nitro GroupAsymmetric NO₂ Stretch1500 - 1570Strong absorption.[8]
Nitro GroupSymmetric NO₂ Stretch1300 - 1370Strong absorption.[8]
Aromatic RingsC=C Stretch (in-ring)1450 - 1600Multiple sharp bands of variable intensity.[7]
Aryl AmineC-N Stretch1250 - 1360Medium to strong absorption.
Aryl BromideC-Br Stretch550 - 750Located in the fingerprint region.[9]

3.3. Experimental Protocol: Attenuated Total Reflectance (ATR) IR

IR_Workflow A Ensure ATR crystal is clean B Acquire a background spectrum (air) A->B C Place a small amount of solid sample onto the ATR crystal B->C D Apply pressure using the anvil C->D E Acquire the sample spectrum (e.g., 4000-400 cm⁻¹) D->E F Clean the crystal thoroughly after measurement E->F

Caption: Workflow for solid-state IR analysis using an ATR accessory.

Step-by-Step Methodology:

  • Instrument and Accessory Setup: Ensure the FTIR spectrometer is purged and the ATR accessory's crystal (typically diamond or germanium) is clean.

  • Background Collection: With the ATR anvil disengaged and the crystal clean, collect a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

  • Sample Application: Place a small amount of the solid 2-Bromo-4-nitro-N-phenylaniline powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Lower the anvil to apply firm, consistent pressure to the sample, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the major peaks and compare them to the expected values.

  • Cleaning: Thoroughly clean the ATR crystal and anvil with a suitable solvent (e.g., isopropanol) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Theoretical Basis: Probing the Nuclear Environment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are dependent on their local electronic environment. The resulting spectrum shows signals (resonances) whose chemical shift (δ), integration (for ¹H), and multiplicity (splitting pattern) reveal the structure of the molecule.

4.2. Expected Spectral Characteristics

¹H NMR Spectrum (Predicted): The aromatic region (typically 6.5-8.5 ppm) will be complex due to the presence of protons on two different phenyl rings with distinct electronic environments.[10]

  • N-H Proton: A broad singlet is expected, potentially in the range of 8.0-9.5 ppm, due to the deshielding effects of the adjacent aromatic ring and potential hydrogen bonding. Its chemical shift can be highly dependent on solvent and concentration.

  • Protons on the Nitrophenyl Ring: These protons will be significantly downfield due to the strong electron-withdrawing effect of the nitro group and the deshielding effect of the bromine atom. We expect to see signals in the 7.5-8.5 ppm range.

  • Protons on the Phenylaniline Ring: These protons will be relatively upfield compared to those on the nitrophenyl ring, likely appearing in the 6.8-7.5 ppm range.[11]

¹³C NMR Spectrum (Predicted): The spectrum will show 12 distinct signals for the 12 carbon atoms, as the molecule is asymmetric.

  • Carbons on the Nitrophenyl Ring: The carbon bearing the nitro group (C-NO₂) will be significantly deshielded (downfield), as will the carbon bearing the bromine atom (C-Br).

  • Carbons on the Phenylaniline Ring: The carbon attached to the nitrogen (C-N) will appear downfield. Other carbons will resonate in the typical aromatic region (110-145 ppm).

Spectroscopic Data Predicted Values
¹H NMR (in CDCl₃) δ 6.8 - 8.5 ppm (aromatic H), δ 8.0 - 9.5 ppm (N-H)
¹³C NMR (in CDCl₃) δ 110 - 150 ppm (aromatic C)

4.3. Experimental Protocol: NMR Spectrum Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) B Add internal standard (e.g., TMS) if not present in solvent A->B C Transfer solution to a 5 mm NMR tube B->C D Insert tube into spectrometer; lock, tune, and shim C->D E Acquire ¹H spectrum (e.g., 16 scans, 2s relaxation delay) D->E F Acquire ¹³C spectrum (e.g., 1024 scans, proton decoupled) D->F G Apply Fourier Transform, phase correction, and baseline correction E->G F->G H Reference spectrum to solvent or TMS peak G->H I Integrate ¹H signals and assign peaks H->I

Caption: General workflow for ¹H and ¹³C NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-nitro-N-phenylaniline in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆) in a clean vial.[3]

  • Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal from the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to optimize its homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. A standard acquisition involves a 90° pulse, a sufficient number of scans to achieve good signal-to-noise, and a relaxation delay of 1-5 seconds.[3]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A much larger number of scans is required due to the low natural abundance of ¹³C.[3]

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Perform phase and baseline corrections. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Mass Spectrometry (MS)

5.1. Theoretical Basis: Ionization and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A sample is first ionized, and the resulting molecular ion (M⁺˙) can undergo fragmentation into smaller, characteristic ions. The pattern of these fragments provides a molecular fingerprint that helps elucidate the structure of the parent molecule.[12]

For 2-Bromo-4-nitro-N-phenylaniline, two key features will be prominent:

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion and any fragment containing bromine will appear as a pair of peaks (M and M+2) of almost equal intensity.[12] This is a definitive indicator of the presence of one bromine atom.

  • Fragmentation: The fragmentation will be influenced by the functional groups. Common fragmentation pathways for nitroaromatic compounds include the loss of radicals like •NO and •NO₂, or neutral molecules like HNO₂.[13][14][15] Cleavage of the C-Br bond to lose a bromine radical (•Br) is also a highly probable pathway.[12]

5.2. Expected Spectral Data (Electron Ionization - EI)

  • Molecular Ion (M⁺˙): A pair of peaks of nearly equal intensity will be observed at m/z 292 and m/z 294, corresponding to [C₁₂H₉⁷⁹BrN₂O₂]⁺˙ and [C₁₂H₉⁸¹BrN₂O₂]⁺˙.

  • Key Fragments:

    • [M - NO₂]⁺: m/z 246/248 (loss of •NO₂)

    • [M - Br]⁺: m/z 213 (loss of •Br)

    • [M - HNO₂]⁺˙: m/z 245/247 (loss of HNO₂)

5.3. Experimental Protocol: General MS Analysis

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_analysis Data Interpretation A Prepare a dilute solution of the sample in a volatile solvent (e.g., Methanol) B Introduce sample via direct infusion or through a chromatographic system (GC/LC) A->B C Ionize sample (e.g., EI, ESI) B->C D Separate ions in the mass analyzer based on m/z C->D E Detect ions D->E F Identify the molecular ion peak (M⁺˙) and its isotopic pattern E->F G Analyze major fragment ions F->G H Propose fragmentation pathways to confirm structure G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Bromo-4-nitro-N-phenylaniline Synthesis

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 2-Bromo-4-nitro-N-phenylaniline (CAS 16588-27-5). Designed for research scientists and drug development professionals, this guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 2-Bromo-4-nitro-N-phenylaniline (CAS 16588-27-5). Designed for research scientists and drug development professionals, this guide provides a deep dive into the mechanistic causality, self-validating experimental protocols, and advanced troubleshooting strategies required to maximize yield and purity in this specific cross-coupling workflow.

Mechanistic Causality: The SNAr Advantage

The most scalable and high-yielding route to synthesize avoids transition-metal-catalyzed Buchwald-Hartwig aminations in favor of a base-mediated Nucleophilic Aromatic Substitution (SNAr) .

Why 1-fluoro-2-bromo-4-nitrobenzene? While chlorine is a common leaving group, fluorine is strictly preferred for this substrate[1]. In SNAr reactions, the rate-determining step is the nucleophilic attack that forms the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine strongly polarizes the C-F bond, lowering the activation energy for aniline attack. Furthermore, the strong electron-withdrawing nitro group at the para position stabilizes the resulting anionic intermediate[1]. The bulky bromine atom at the ortho position provides steric hindrance but remains completely inert under these conditions, ensuring perfect chemoselectivity.

SNAr_Mechanism SM 1-Fluoro-2-bromo- 4-nitrobenzene (Electrophile) MC Meisenheimer Complex (Stabilized by NO2) SM->MC Nucleophilic Attack (Rate Determining) Nuc Aniline (Nucleophile) Nuc->MC Prod 2-Bromo-4-nitro- N-phenylaniline (Product) MC->Prod Fluoride Elimination (Fast) BP HF + DIPEA (Scavenged) MC->BP

Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer complex.

Quantitative Data: Reaction Optimization

The choice of base and solvent drastically impacts the reaction kinetics. N,N-diisopropylethylamine (DIPEA) is the optimal base because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the highly corrosive HF byproduct[2].

Table 1: Optimization of Reaction Conditions

EntryElectrophileBase (eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
11-Chloro-2-bromo-4-nitrobenzeneDIPEA (2.0)DMF14024< 30N/A
21-Fluoro-2-bromo-4-nitrobenzeneK2CO3 (2.0)DMSO100167565
31-Fluoro-2-bromo-4-nitrobenzeneDIPEA (1.0)Neat140126052
4 1-Fluoro-2-bromo-4-nitrobenzene DIPEA (2.0) Neat 140 12 > 99 79 [2]

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating mandatory In-Process Controls (IPCs), researchers can verify the success of the reaction before committing to the labor-intensive workup phase. This specific methodology is adapted from validated patent literature achieving ~79% yield[2].

Reagents: *1 (CAS 701-45-1): 30.0 g, 136 mmol (1.0 eq)[1]

  • Aniline: 25.4 g, 273 mmol (2.0 eq)[2]

  • N,N-Diisopropylethylamine (DIPEA): 47.6 mL, 273 mmol (2.0 eq)[2]

Step-by-Step Methodology:

  • Initiation: In a thoroughly dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1-fluoro-2-bromo-4-nitrobenzene (30.0 g)[2].

  • Reagent Addition: Add aniline (25.4 g) and DIPEA (47.6 mL) directly to the flask. Causality Note: Running this reaction "neat" (without additional solvent) maximizes the collision frequency of the reactants, driving the reaction forward without the need to strip high-boiling solvents like DMF later.

  • Thermal Activation: Heat the stirred mixture to an internal temperature of 140 °C under a nitrogen atmosphere for 12 hours[2].

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Validation Gate: Proceed to step 5 only if the starting fluorobenzene is >95% consumed. If <95%, refer to the troubleshooting workflow below.

  • Distillation: Cool the mixture to ambient temperature. Remove the excess DIPEA under reduced pressure to prevent emulsion formation during the aqueous workup[2].

  • Phase Separation: Dilute the crude viscous residue with Ethyl Acetate (500 mL)[2].

  • Acidic Wash (Critical): Wash the organic layer with 1M HCl (2 x 200 mL). Causality Note: This step is mandatory. It protonates the unreacted aniline, partitioning it entirely into the aqueous layer and preventing the final product from oiling out.

  • Neutralization & Drying: Wash with saturated aqueous sodium chloride (brine, 200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Isolation: Triturate or wash the crude material with petroleum ether to precipitate the pure title compound[2].

Troubleshooting & FAQs

Troubleshooting_Tree IPC 12h IPC Check (LC-MS) Dec1 Conversion > 95%? IPC->Dec1 Yes Proceed to Aqueous Workup Dec1->Yes Yes No Check Reaction pH Dec1->No No pHLow pH < 7 (Base Depletion) No->pHLow pHHigh pH > 7 (Kinetic Stalling) No->pHHigh Act1 Add 0.5 eq DIPEA Heat +2h pHLow->Act1 Act2 Increase Temp by 10°C Heat +2h pHHigh->Act2 Act1->IPC Act2->IPC

Self-validating IPC workflow for diagnosing and resolving stalled reactions.

Q: My reaction stalled at 60% conversion. Should I add more aniline? A: No. Stalling in this SNAr reaction is rarely due to nucleophile depletion. It is almost always caused by base depletion. As the reaction proceeds, it generates Hydrofluoric acid (HF). If the DIPEA evaporates (due to poor reflux condensing) or is exhausted, the HF will protonate the aniline, rendering it non-nucleophilic. Check the pH of the mixture; if it is acidic, add 0.5 eq of DIPEA and resume heating.

Q: I am observing debromination (formation of 4-nitro-N-phenylaniline) in my LC-MS. How do I stop this? A: Debromination is a reductive side-reaction that occurs if the internal temperature exceeds 150 °C for prolonged periods, or if trace transition metals (like Palladium or Iron) contaminate your glassware. Ensure you are using a calibrated thermocouple to monitor internal temperature (not just the hotplate setpoint) and rigorously acid-wash your glassware prior to the reaction.

Q: During the aqueous workup, my product forms a thick, unmanageable emulsion. How can I break it? A: Emulsions here are caused by the amphiphilic nature of residual aniline and DIPEA interacting with the product. To break the emulsion, ensure you thoroughly removed the DIPEA via rotary evaporation before adding the ethyl acetate[2]. If an emulsion still forms, add more 1M HCl to fully protonate the amines, and filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts.

Q: Will the aniline attack the bromine position instead of the fluorine? A: No. Regioselectivity is guaranteed by the electronic properties of the ring. SNAr requires an activating group (like -NO2) situated ortho or para to the leaving group. The fluorine is para to the nitro group, making that specific C-F bond highly electrophilic. The bromine is meta to the nitro group, meaning its carbon lacks the necessary resonance stabilization to form a Meisenheimer complex.

References

  • Justia Patents: Anti-human cd33 bet degrader antibody-drug conjugates (January 02 2025) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-4-nitro-N-phenylaniline

Ticket ID: PUR-BNPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Workflow Welcome to the technical support hub for 2-Bromo-4-nitro-N-phenylaniline (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-BNPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Workflow

Welcome to the technical support hub for 2-Bromo-4-nitro-N-phenylaniline (CAS: 16588-27-5). This intermediate, characterized by its electron-deficient diphenylamine core, presents specific purification challenges:

  • Regioisomer Contamination: If synthesized via bromination, isomers (e.g., 2-bromo- vs 2,6-dibromo-) are common.

  • Starting Material Carryover: Unreacted aniline is a persistent impurity that co-crystallizes.

  • "Oiling Out": The compound’s low melting point relative to boiling solvents often leads to liquid-liquid phase separation rather than crystallization.[1]

Purification Decision Matrix

Before proceeding, identify your current purity status to select the correct workflow.

PurificationWorkflow Start Crude Reaction Mixture CheckAniline Contains Unreacted Aniline? Start->CheckAniline AcidWash Protocol A: Acid-Base Extraction (Removal of Amines) CheckAniline->AcidWash Yes (TLC shows aniline spot) CheckPurity Purity Check (HPLC/TLC) CheckAniline->CheckPurity No AcidWash->CheckPurity Recryst Protocol B: Recrystallization (EtOH/H2O) CheckPurity->Recryst Major Product >85% Column Protocol C: Flash Chromatography (Hexane/EtOAc) CheckPurity->Column Complex Mixture / Regioisomers Recryst->Column Failed (Oiling Out) Final Pure 2-Bromo-4-nitro-N-phenylaniline (>98%) Recryst->Final Success Column->Final

Figure 1: Strategic decision tree for selecting the appropriate purification module based on crude impurity profile.

Technical Protocols

Module A: Chemical Cleanup (Aniline Removal)

Issue: Unreacted aniline has a similar polarity to the product and often co-elutes on silica. Mechanism: Aniline is basic (


); the product (a nitrodiphenylamine) is significantly less basic due to the electron-withdrawing nitro and bromo groups. We exploit this 

difference.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approx. 10 mL per gram of crude.[2]

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl (1:1 volume ratio).

    • Chemistry: Aniline converts to water-soluble anilinium chloride (

      
      ). The nitro-diphenylamine remains in the organic layer.
      
  • Neutralization: Wash the organic layer once with Saturated NaHCO₃ (to remove residual acid) and once with Brine .

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and evaporate to dryness.

  • Validation: Check TLC (Hexane:EtOAc 8:2). The aniline spot (low

    
    , stains with ninhydrin) should be absent.
    
Module B: Recrystallization (The Primary Method)

Target Audience: Users with >85% crude purity seeking >98% crystalline solid. System: Ethanol (Good solvent) / Water (Anti-solvent).

Troubleshooting "Oiling Out": This compound is prone to separating as an oil before crystallizing. This happens if the temperature of the solution drops below the "oiling out" temperature (liquid-liquid phase separation) before it hits the crystallization temperature.

Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Hot Ethanol (95%) dropwise while heating on a steam bath/hot plate.

    • Critical: Add only enough ethanol to dissolve the solid at boiling. Do not add excess.

  • Anti-Solvent Addition: While maintaining boiling, add Hot Water dropwise until a persistent turbidity (cloudiness) just appears.[3]

  • Clarification: Add one or two drops of hot ethanol to clear the turbidity.

  • Controlled Cooling (Crucial Step):

    • Remove from heat.

    • Do not place directly in ice. Let it cool to room temperature slowly.

    • If oil droplets appear: Reheat to dissolve, scratch the glass side with a rod, or add a "seed crystal" of pure product if available.

  • Harvest: Once room temperature is reached and crystals form, cool in an ice bath for 15 minutes. Filter via vacuum (Buchner funnel). Wash with cold 50% EtOH/Water.

Module C: Flash Chromatography (High Precision)

Target Audience: Users separating regioisomers (e.g., 2-bromo vs 4-bromo isomers) or removing tarry byproducts.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane / Ethyl Acetate gradient.

Gradient StepSolvent Ratio (Hex:EtOAc)Target Elution
Equilibration 100:0Column conditioning
Loading 95:5Non-polar impurities
Elution A 90:102-Bromo-4-nitro-N-phenylaniline (Product)
Elution B 80:20More polar byproducts (e.g., dinitro species)

Note: The product is yellow/orange. It serves as its own visual indicator on the column.

Troubleshooting & FAQs

Q1: My product is coming out as a dark oil at the bottom of the flask during recrystallization. What do I do?

Diagnosis: This is "oiling out." It occurs because the product's melting point is depressed by impurities and the solvent mixture is too rich in water (the anti-solvent). The Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of Ethanol (the good solvent).[2]

  • Allow it to cool much more slowly (wrap the flask in a towel).

  • Agitation: Vigorously stir or scratch the glass surface at the interface of the solution to induce nucleation rather than phase separation.

Q2: I see two yellow spots on my TLC very close together. Which one is my product?

Diagnosis: Likely regioisomers. If you synthesized this via bromination of 4-nitrodiphenylamine, you might have trace 2,6-dibromo-4-nitrodiphenylamine. The Fix:

  • 2-Bromo (Product): Generally slightly more polar than the dibromo variant but less polar than the non-brominated precursor.

  • Differentiation: Run an NMR. The 2-bromo isomer will show an asymmetric splitting pattern on the nitro-substituted ring (doublet, dd, doublet), whereas the 2,6-dibromo will show a singlet (if symmetric) or distinct meta-coupling.

  • Purification: Recrystallization rarely separates close isomers efficiently. Switch to Module C (Chromatography) using a shallower gradient (e.g., 100% Hexane

    
     5% EtOAc).
    
Q3: The melting point is lower than reported (e.g., melting at 95°C instead of ~105-115°C).

Diagnosis: Solvent occlusion or residual starting material. The Fix:

  • Dry the sample under high vacuum (0.1 mbar) at 50°C for 4 hours.

  • Run a Proton NMR in DMSO-d6. Check for peaks around

    
     1.05 and 3.44 (Ethanol) or 
    
    
    
    1.2 and 2.0 (Ethyl Acetate).
  • If solvent is absent, the depression is likely due to the ortho-isomer or unreacted diphenylamine. Repeat Module B .

Data & Specifications

Physical Properties Table
PropertyValue / DescriptionNote
Appearance Yellow to Orange Crystalline SolidColor intensity increases with impurities.
Molecular Weight 293.12 g/mol
Solubility (Water) Insoluble
Solubility (EtOH) High (Hot), Moderate (Cold)Ideal for recrystallization.
Solubility (DCM) HighGood for loading columns.
TLC

~0.4 (Hexane:EtOAc 8:2)Varies by silica activity.
Recrystallization Solvent Efficiency
Solvent SystemSuitabilityComments
Ethanol / Water Excellent Best balance of yield and purity.
Methanol / Water GoodSimilar to EtOH, but higher solubility loss.
DCM / Hexane ModerateGood for drying, but crystals are often smaller.
Toluene PoorHard to remove solvent traces; high boiling point risks degradation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.
  • ResearchGate Discussion. "How do I remove aniline from the reaction mixture?" . (Source for Acid-Wash protocol validation).

  • Organic Syntheses. "2,6-Dibromo-4-nitrophenol." Org.[1][3][4] Synth.1928 , 8, 80. . (Analogous brominated nitro-aromatic purification via acetic acid/water systems).

  • BenchChem. "Application Notes for Purification of Nitroanilines." . (General solubility profiles for nitro-aniline derivatives).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated nitro-aromatics, as they may be skin sensitizers or toxic by inhalation.

Sources

Troubleshooting

2-Bromo-4-nitro-N-phenylaniline stability issues and degradation products

Welcome to the technical support hub for 2-Bromo-4-nitro-N-phenylaniline (CAS: 16588-27-5). As a critical building block in the synthesis of targeted protein degraders (e.g., BET PROTACs) and kinase inhibitors, maintaini...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 2-Bromo-4-nitro-N-phenylaniline (CAS: 16588-27-5). As a critical building block in the synthesis of targeted protein degraders (e.g., BET PROTACs) and kinase inhibitors, maintaining the structural integrity of this diarylamine is paramount[1]. This compound features a secondary amine, a highly activating para-nitro group, and an ortho-bromine atom. While this substitution pattern is ideal for downstream transition-metal cross-coupling, it renders the molecule highly susceptible to specific environmental degradation pathways.

This guide synthesizes field-proven troubleshooting strategies to mitigate its primary failure modes: photo-oxidation, photocyclization, and transition-metal-induced debromination.

Part 1: Chemical Degradation Pathways

To successfully handle this compound, you must first understand how it fails. Below is a map of the primary degradation cascades triggered by environmental stressors.

ChemicalDegradation A 2-Bromo-4-nitro- N-phenylaniline B Radical Cation Intermediate A->B hν + O2 (Photo-oxidation) D Carbazole Derivatives A->D hν (UV) (Photocyclization) E 4-Nitro-N- phenylaniline A->E Pd / Hydride (Debromination) C Quinone Imine (PBQI Analog) B->C -e-, -H+ (Deep Brown)

Fig 1. Primary degradation pathways of 2-Bromo-4-nitro-N-phenylaniline under environmental stress.

Part 2: Troubleshooting & FAQs

Q1: Why does my stock solution of 2-Bromo-4-nitro-N-phenylaniline darken from yellow to deep brown/black over time? A1: This is a classic symptom of oxidative degradation, specifically the photo-induced oxidation of the secondary diarylamine center. When exposed to ambient light and dissolved oxygen, diphenylamine derivatives form a radical cation intermediate[2]. This intermediate rapidly undergoes further oxidation to yield highly conjugated, dark-colored N-phenyl-p-benzoquinonimine (PBQI) derivatives[3]. Causality & Solution: While the electron-withdrawing nitro group offers slight stabilization against oxidation compared to unsubstituted diphenylamine, the secondary amine remains a potent electron donor[4]. To prevent this, stock solutions must be prepared in strictly degassed solvents (to remove


) and stored in actinic (amber) glassware to block the photon flux required to initiate the radical cascade.

Q2: During LC-MS analysis of my UV-exposed reaction mixture, I observe a new peak with a mass corresponding to [M-2H]. What is this byproduct? A2: You are observing a carbazole derivative. Diphenylamines are highly susceptible to photocyclization when exposed to UV light[5]. Causality & Solution: Excitation to the singlet or triplet state induces an intramolecular ring closure to a transient dihydrocarbazole, followed by oxidative dehydrogenation (loss of


)[5]. Shielding the reaction from UV light is critical. If your downstream reaction requires photoredox catalysis, you must carefully tune your photocatalyst's excitation wavelength to avoid direct excitation of the diphenylamine core.

Q3: I am using this building block in a palladium-catalyzed Buchwald-Hartwig amination, but my major product is 4-nitro-N-phenylaniline. How do I stop this debromination? A3: Hydrodebromination is a persistent side reaction in Pd-catalyzed cross-couplings of electron-deficient aryl bromides. Causality & Solution: After oxidative addition of the Pd(0) catalyst into the C-Br bond, the resulting Pd(II) complex can undergo


-hydride elimination if your solvent (e.g., isopropanol) or amine acts as a hydride donor. The electron-withdrawing nitro group accelerates the initial oxidative addition but makes the intermediate highly prone to reduction. Switch to a non-protic solvent (e.g., anhydrous toluene), use a bulky, electron-rich ligand (like tBuXPhos) to accelerate reductive elimination over off-cycle hydride transfer, and ensure strict anaerobic conditions.

Part 3: Quantitative Data & Analytical Signatures

To rapidly diagnose which degradation pathway is ruining your yield, compare your analytical data against the validated signatures in Table 1.

Table 1: Analytical Signatures of 2-Bromo-4-nitro-N-phenylaniline and Major Degradation Products

Compound StateMolecular FormulaExact MassExpected ESI+ [M+H]⁺ (m/z)Primary Cause of FormationVisual Indicator
Intact Compound

292.98294.0 / 296.0 (1:1)N/AYellow Solid/Solution
PBQI Derivative

290.97292.0 / 294.0 (1:1)Photo-oxidation (

+ Light)
Deep Brown/Black
Carbazole Derivative

290.97292.0 / 294.0 (1:1)*UV PhotocyclizationColorless / Pale Yellow
Debrominated Product

214.07215.1Pd-catalyzed reductionYellow Solution

*Note: While the PBQI and Carbazole derivatives share the same mass (both involve oxidative dehydrogenation), they are easily distinguished by chromatography (Carbazoles are highly non-polar) and visual color.

Part 4: Self-Validating Experimental Protocols

SOP 1: Synthesis and Isolation of 2-Bromo-4-nitro-N-phenylaniline

Objective: Synthesize the target compound via Nucleophilic Aromatic Substitution (SNAr) while preventing premature oxidation.

  • Reaction Setup: Combine 2-bromo-1-fluoro-4-nitrobenzene (1.0 equiv), aniline (2.0 equiv), and N,N-diisopropylethylamine (DIPEA) (2.0 equiv) in a reaction vessel[1].

    • Causality: Aniline acts as the nucleophile. The fluorine atom is highly activated for SNAr by the strongly electron-withdrawing para-nitro group. DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct, driving the reaction forward without competing for the electrophile.

  • Thermal Activation: Stir the mixture at 140 °C under reflux for 12 hours[1].

    • Causality: The ortho-bromine atom introduces significant steric hindrance, raising the activation energy for the SNAr transition state. Extended thermal activation is required to achieve full conversion.

  • Workup & Validation: Remove DIPEA under reduced pressure, dilute with ethyl acetate, and wash sequentially with aqueous 2 N HCl and saturated NaCl[1].

    • Self-Validation Step: The 2 N HCl wash is a critical self-validating mechanism; it protonates and removes unreacted aniline (

      
       ~4.6) into the aqueous layer. The product diarylamine is significantly less basic due to the electron-withdrawing nitro group and remains safely in the organic layer.
      
  • Storage: Dry over anhydrous sodium sulfate, concentrate, and store the resulting solid under an argon atmosphere at -20 °C in amber vials.

SOP 2: LC-MS Validation and Degradation Monitoring

Objective: Confirm compound integrity prior to downstream cross-coupling.

  • Sample Preparation: Dissolve 1 mg of the stored solid in 1 mL of anhydrous, degassed acetonitrile.

    • Causality: Acetonitrile is chosen over methanol to prevent potential nucleophilic displacement or solvent-mediated reduction during electrospray ionization (ESI).

  • Chromatographic Separation: Run a gradient of 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 5 minutes on a C18 column.

  • Mass Detection (Validation): Monitor for the intact isotopic signature: [M+H]⁺ at m/z 294.0 and 296.0 (1:1 ratio due to

    
     and 
    
    
    
    ).
    • Self-Validation Step: If a peak at m/z 215.1 is detected, debromination has occurred. If a peak at m/z 292.0/294.0 is detected with a different retention time, photocyclization to a carbazole has occurred. Do not proceed with cross-coupling if these impurities exceed 2% AUC.

Workflow S1 Solid Storage (Argon, -20°C, Dark) S2 Stock Solution Prep (Anhydrous DMSO/MeCN) S1->S2 S3 Solvent Degassing (N2 Sparging, 15 min) S2->S3 Mitigates Oxidation S4 Actinic Shielding (Amber Vials) S2->S4 Mitigates Photolysis S5 LC-MS Validation (Target m/z 294/296) S3->S5 S4->S5

Fig 2. Self-validating experimental workflow for handling and preparing diarylamine stock solutions.

References

  • Light-induced oxidative transformation of diphenylamine on ZrO2. Synergism by ZnO and ZnS. shd-pub.org.rs. 3

  • Diphenylamine - Wikipedia. wikipedia.org. 4

  • UV photo-oxidation of diphenylamine in ethanol in the presence of SrO/Cu2O nano-composites. researchgate.net. 2

  • anti-human cd33 bet degrader antibody-drug conjugates - Justia Patents. justia.com. 1

  • Photoinduced Oxygen Uptake of Diphenylamines in Solution and Their Ring Closure Revisited. researchgate.net. 5

Sources

Optimization

Troubleshooting HPLC separation of 2-Bromo-4-nitro-N-phenylaniline isomers

Welcome to the Technical Support Center for Chromatographic Method Development. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the challenging separation o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Method Development. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the challenging separation of halogenated nitro-diphenylamines, specifically 2-Bromo-4-nitro-N-phenylaniline and its positional isomers.

As a Senior Application Scientist, I have structured this resource to move beyond basic troubleshooting. We will explore the physicochemical causality behind your chromatographic issues and provide field-proven, self-validating protocols to ensure robust isomer resolution and quantification.

Part 1: Physicochemical Profiling & Diagnostic Workflow

The Chromatographic Challenge: 2-Bromo-4-nitro-N-phenylaniline is a highly polarized diphenylamine derivative. The separation of its positional isomers (e.g., variations in the bromo or nitro group positions) is notoriously difficult on standard reversed-phase packings like C8 or C18[1]. Because these isomers share identical molecular weights and nearly identical hydrophobicities, standard dispersion forces (hydrophobic interactions) are insufficient for baseline resolution. Furthermore, the presence of a secondary amine and a strongly electron-withdrawing nitro group creates a high potential for secondary interactions with the silica backbone of the column, leading to severe peak tailing[2][3].

Diagnostic Workflow

Use the following logical pathway to diagnose and resolve your separation issues.

HPLC_Troubleshooting A Chromatographic Issue Identified B1 Co-elution of Isomers (Rs < 1.5) A->B1 B2 Severe Peak Tailing (Asymmetry > 1.5) A->B2 B3 Retention Time Shift A->B3 C1 Switch to PFP or Phenyl-Hexyl Column B1->C1 C2 Change Organic Modifier (MeCN to MeOH) B1->C2 D1 Lower Mobile Phase pH (Add 0.1% TFA) B2->D1 D2 Check for Column Void (Reverse & Flush) B2->D2 E1 Ensure Proper Column Equilibration B3->E1

Diagnostic workflow for troubleshooting HPLC separation issues of diphenylamine derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: Why do my 2-Bromo-4-nitro-N-phenylaniline positional isomers co-elute as a single broad peak on a standard C18 column? Expert Insight: Standard C18 columns rely almost exclusively on hydrophobic (van der Waals) interactions. Positional isomers of halogenated nitroanilines have virtually indistinguishable hydrophobic profiles[1]. Solution: You must introduce alternate mechanisms of retention—specifically,


 interactions, dipole-dipole interactions, and shape selectivity. Switch your stationary phase to a Pentafluorophenyl (PFP)  or Phenyl-Hexyl  column. The highly electronegative fluorine atoms on a PFP phase interact differently with the electron-dense nitro and bromo groups depending on their exact spatial arrangement (ortho/meta/para), providing the necessary selectivity to pull the isomers apart.

Q2: I am experiencing severe peak tailing (Asymmetry > 2.0). How can I correct the peak shape? Expert Insight: Peak tailing for this compound is primarily caused by secondary interactions between the analyte's polar functional groups (the secondary amine and nitro group) and residual ionized silanol groups (


) residing on the silica support surface[2][3].
Solution:  You must suppress silanol ionization. Operate at a low pH (pH < 3) by adding an acidic modifier like 0.1% Trifluoroacetic acid (TFA)  or Formic Acid to your mobile phase. At pH < 3, the silanol groups are fully protonated and neutralized (

), completely eliminating the ion-exchange interactions that cause the tailing[2][4].

Q3: Does the choice of organic modifier (Methanol vs. Acetonitrile) matter for this separation? Expert Insight: Yes, it is a critical parameter. If you switch to a PFP or Phenyl column to separate the isomers, Methanol (MeOH) is vastly superior to Acetonitrile (MeCN). Acetonitrile contains a carbon-nitrogen triple bond (


 electrons) that competes with your analyte for the 

interaction sites on the stationary phase, effectively "masking" the column's selectivity. Methanol is protic and lacks

electrons, allowing the stationary phase to fully interact with the aromatic rings of your isomers.

Q4: What are the proven preparative conditions for isolating 2-Bromo-4-nitro-N-phenylaniline? Expert Insight: If your goal is preparative isolation rather than analytical isomer resolution, C18 can still be utilized if the gradient is highly optimized. Validated preparative HPLC conditions for 2-Bromo-4-nitro-N-phenylaniline utilize a C18 preparative column (e.g., 10 μm, 250 mm × 50 mm) eluted with a gradient of 20-100% Acetonitrile in 0.1% TFA/water over 30 minutes at a high flow rate (100 mL/min)[5]. The inclusion of 0.1% TFA is mandatory to maintain peak shape during high-load injections.

Part 3: Quantitative Data & Method Optimization Summary

To illustrate the causality of method changes, the following table summarizes the expected chromatographic outcomes based on different column chemistries and mobile phase configurations.

Column ChemistryOrganic ModifierMobile Phase AdditiveExpected Isomer Resolution (

)
Peak Asymmetry (

)
Causality / Mechanism of Action
Standard C18 AcetonitrileNone< 1.0 (Co-elution)> 2.0 (Tailing)Hydrophobic only; silanol interactions active.
Standard C18 Acetonitrile0.1% TFA< 1.0 (Co-elution)1.1 (Excellent)Silanols protonated; lacks steric selectivity.
Phenyl-Hexyl Methanol0.1% TFA1.8 (Baseline)1.1 (Excellent)

interactions active; TFA suppresses silanols.
PFP (Fluorinated) Methanol0.1% TFA2.5 (Superior) 1.0 (Ideal) Strong dipole-dipole & shape selectivity maximized.

Part 4: Step-by-Step Experimental Protocol

Self-Validating Analytical Method for Isomer Separation

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to yield 0.1% v/v. Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Methanol. Add exactly 1.0 mL of TFA. Mix and sonicate. (Note: Using Methanol instead of Acetonitrile ensures maximum

    
     selectivity on the PFP column).
    

Step 2: Sample Preparation

  • Diluent Matching (Critical): Dissolve the 2-Bromo-4-nitro-N-phenylaniline sample in a diluent that closely matches the initial mobile phase conditions (e.g., 50:50 Water:Methanol). Injecting the sample in 100% strong organic solvent will cause the sample band to travel down the column before partitioning, resulting in peak distortion and fronting[6].

  • Filter the sample through a 0.22 µm PTFE syringe filter.

Step 3: Column Installation & Equilibration

  • Install a PFP (Pentafluorophenyl) Column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 25°C . Lower temperatures often enhance the subtle dipole-dipole interactions required for isomer separation.

  • Equilibrate the column with 40% Mobile Phase B at 1.0 mL/min for at least 15 column volumes until the baseline UV signal is completely stable.

Step 4: Gradient Elution Program Execute the following gradient to ensure separation of closely eluting impurities:

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 2.0 - 15.0 min: 40% B

    
     80% B (Linear ramp for elution)
    
  • 15.0 - 18.0 min: 80% B (Column wash)

  • 18.0 - 18.1 min: 80% B

    
     40% B (Return to initial)
    
  • 18.1 - 25.0 min: 40% B (Re-equilibration)

Step 5: Detection & System Suitability

  • Set the UV/Vis or PDA detector to 254 nm (optimal for aromatic nitro compounds).

  • Validation Check: A successful run will yield an Asymmetry factor (

    
    ) between 0.9 and 1.2, and an Isomer Resolution (
    
    
    
    ) > 1.5. If
    
    
    drops below 1.5, decrease the gradient slope (e.g., extend the ramp to 20 minutes) to increase the time the analytes spend interacting with the fluorinated stationary phase.

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • HPLC Troubleshooting - LCMS.cz.
  • Determination of stabiliser and its nitroderivatives in double-base powders by HPLC - ResearchGate.
  • Anti-human CD33 BET degrader antibody-drug conjugates - Justia Patents.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for C-N Coupling with 2-Bromo-4-nitro-N-phenylaniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the C-N cross-coupling of 2-Bromo-4-nitro-N-phenylaniline. This guide is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the C-N cross-coupling of 2-Bromo-4-nitro-N-phenylaniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The unique electronic and steric profile of this substrate—featuring a strongly electron-withdrawing nitro group and a secondary diarylamine scaffold—presents distinct challenges that require a carefully considered catalyst system. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a C-N coupling with 2-Bromo-4-nitro-N-phenylaniline?

The primary challenges stem from the substrate's inherent properties:

  • Electron-Deficient Aryl Halide: The presence of a nitro group in the para position makes the aryl bromide highly electron-deficient. While this activates the C-Br bond for oxidative addition to the palladium center, it also makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) as a potential side reaction, especially under harsh conditions.[1]

  • Steric Hindrance: 2-Bromo-4-nitro-N-phenylaniline is a secondary diarylamine. Coupling this substrate with another amine nucleophile can be sterically demanding. This steric congestion can hinder the approach of the amine to the palladium center and slow down the crucial reductive elimination step.[2][3]

  • Functionality of the Nitro Group: The nitro group is a sensitive functionality. It can be reduced to an amine under certain catalytic conditions, especially if hydrogen sources are present. Furthermore, it can potentially coordinate with the metal catalyst, influencing its activity. The choice of base is also critical, as strong bases can sometimes lead to unwanted side reactions with nitro-containing compounds.[4][5][6]

Q2: Should I use a Palladium-catalyzed Buchwald-Hartwig amination or a Copper-catalyzed Ullmann condensation?

Both methods are viable, but the Buchwald-Hartwig amination is generally the preferred modern approach due to its broader substrate scope, higher functional group tolerance, and milder reaction conditions.[2][7][8] The Ullmann reaction, while often more economical due to the use of copper, traditionally requires higher temperatures, which could be detrimental to the sensitive nitro group.[9]

Table 1: Comparison of Buchwald-Hartwig vs. Modern Ullmann Protocols

ParameterBuchwald-Hartwig AminationUllmann Condensation (Modern Protocol)
Catalyst Palladium(II) or Palladium(0) sources (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper(I) salts (e.g., CuI, Cu₂O)
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)Diamines, amino acids, N-heterocyclic carbenes (NHCs)
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Often milder bases (e.g., K₂CO₃, K₃PO₄)
Temperature Typically 80-120 °CCan range from room temperature to 120 °C, but often higher
Advantages High yields, broad scope, milder conditions, well-understood mechanism.[2][10]Lower catalyst cost, abundant metal.[7]
Disadvantages High cost of Palladium and specialized ligands.Can require higher temperatures, may have narrower scope.[9]

For your specific substrate, a Buchwald-Hartwig approach offers a higher probability of success under more controlled conditions.

Q3: How does the nitro group specifically influence my choice of catalyst and base?

The strongly electron-withdrawing nitro group dictates a careful selection of the base to avoid side reactions.[1] While strong alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective in deprotonating the amine-palladium complex to drive the catalytic cycle forward, they can be incompatible with sensitive functional groups like esters or, in some cases, nitroarenes.[4][6]

Therefore, it is advisable to screen a weaker inorganic base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), in parallel with a strong base like NaOtBu.[11] These weaker bases offer broader functional group tolerance, although they may require slightly higher temperatures or longer reaction times to achieve comparable conversion.[11]

Q4: What is the role of the phosphine ligand, and how do I select the right one?

The phosphine ligand is arguably the most critical component of the catalyst system. It is not merely a spectator; it directly influences the catalyst's stability, activity, and selectivity.[10][12] For a sterically hindered and electron-deficient substrate like yours, a bulky, electron-rich dialkylbiaryl phosphine ligand is essential.[2][13]

  • Steric Bulk: A bulky ligand (e.g., XPhos, RuPhos) accelerates the final, product-releasing reductive elimination step, which is often the rate-limiting step for hindered substrates.[14] It also promotes the formation of a monoligated, 14-electron LPd(0) species, which is the active catalyst that undergoes oxidative addition.

  • Electron-Donating Ability: Rich electron density on the phosphine stabilizes the electron-deficient palladium center throughout the catalytic cycle, preventing catalyst decomposition (formation of palladium black).[15]

A good starting point for screening would be ligands from the Buchwald family, such as XPhos or RuPhos , which have demonstrated broad utility for challenging C-N couplings.[16][17]

Q5: Which palladium source or precatalyst should I start with?

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state, which can sometimes be inefficient and lead to inconsistent results.[11][18]

For improved reliability and ease of use, it is highly recommended to use a palladium precatalyst . These are air-stable Pd(II) complexes that efficiently generate the active LPd(0) catalyst under the reaction conditions. Precatalysts like XPhos Pd G3 or RuPhos Pd G3 are excellent choices as they are designed for broad ligand scope and provide a reliable method for generating the active catalyst.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem 1: Low or No Conversion of Starting Material

Symptom: Analysis by TLC or LC-MS shows that the 2-Bromo-4-nitro-N-phenylaniline remains largely unreacted after the expected reaction time.

Possible Cause A: Inactive or Poisoned Catalyst System The combination of palladium, ligand, and base is not optimal for this specific transformation. The amine substrate itself or impurities can act as inhibitors.

Solution:

  • Re-evaluate the Ligand: If you are not using a bulky, electron-rich dialkylbiaryl phosphine, switch to one. XPhos or BrettPhos are excellent starting points for coupling with electron-deficient aryl halides.[1][19]

  • Screen Different Bases: The choice of base is critical and interdependent with the solvent and ligand.[20][21][22][23] If a weaker base like K₃PO₄ is giving low conversion, cautiously try a stronger base like NaOtBu or LHMDS, while carefully monitoring for side product formation.

  • Use a Precatalyst: Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a well-defined precatalyst like XPhos Pd G3 to ensure efficient generation of the active catalyst.[11]

  • Increase Catalyst Loading: For initial trials, a catalyst loading of 1-2 mol % is standard.[16] If conversion is low, consider increasing this to 3-5 mol % to overcome potential catalyst deactivation pathways.

Possible Cause B: Poor Reagent Quality or Reaction Setup Palladium-catalyzed reactions are highly sensitive to air, moisture, and impurities.[4][15]

Solution:

  • Ensure Inert Atmosphere: The reaction vessel must be thoroughly purged of air and backfilled with an inert gas like argon or nitrogen. Use Schlenk techniques or a glovebox.

  • Use Anhydrous Solvents: Solvents like toluene or dioxane must be anhydrous. Use a freshly opened bottle or distill from an appropriate drying agent.

  • Check Reagent Purity: Impurities in the amine coupling partner are a common cause of reaction failure.[4] Purify the amine by distillation or recrystallization if its purity is questionable. Ensure the base is a fine powder and stored in a desiccator.[4]

Problem 2: Observation of Palladium Black

Symptom: A fine black precipitate forms in the reaction mixture, indicating that the palladium catalyst has precipitated out of the catalytic cycle.[15]

Possible Cause A: Reaction Temperature is Too High While heat is often required, excessive temperatures can accelerate catalyst decomposition pathways.

Solution:

  • Lower the reaction temperature. A typical range is 80-110 °C.[11] Try running the reaction at the lower end of this range (e.g., 80-90 °C) for a longer period.

Possible Cause B: Unstable Catalytic Intermediate The palladium complex may be unstable, particularly if the ligand is not sufficiently stabilizing.

Solution:

  • Switch to a more electron-donating and sterically bulky ligand. Ligands like BrettPhos or RuPhos are designed to provide enhanced stability to the palladium center.[13][14]

  • Ensure the correct ligand-to-palladium ratio. A ratio of 1.2:1 to 2:1 (ligand:Pd) is often used to prevent the formation of unstable, ligand-free palladium species.

Problem 3: Significant Side Product Formation

Symptom: TLC or LC-MS analysis shows multiple new spots/peaks in addition to the desired product.

Possible Cause A: Reduction of the Nitro Group The reaction conditions may be inadvertently reducing the -NO₂ group to an amine (-NH₂) or other intermediates.

Solution:

  • Avoid Harsh Reducing Agents: Ensure no extraneous reducing agents are present.

  • Use a Weaker Base: Switch from a strong base like NaOtBu to a milder one like K₃PO₄ or Cs₂CO₃. This can sometimes mitigate side reactions involving the nitro group.[4][11]

  • Lower the Temperature: High temperatures can sometimes promote undesired reduction pathways.

Possible Cause B: Hydrodehalogenation The aryl bromide is being converted to the corresponding debrominated arene (4-nitro-N-phenylaniline).

Solution:

  • Eliminate Water: This side reaction is often promoted by traces of water. Ensure all reagents and solvents are scrupulously dry.

  • Check the Base: Some bases can facilitate this pathway more than others. Screening different bases may identify one that minimizes this side product.

Visualizations and Protocols

Catalyst System Selection Workflow

This diagram outlines a logical workflow for selecting and optimizing the catalyst system for your C-N coupling reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Define Substrates: 2-Bromo-4-nitro-N-phenylaniline + Amine Nucleophile Pd_Source Select Pd Precatalyst (e.g., XPhos Pd G3) Start->Pd_Source Ligand Select Bulky Ligand (e.g., XPhos, RuPhos) Pd_Source->Ligand Base_Screen Screen Bases 1. NaOtBu (strong) 2. K3PO4 (weak) Ligand->Base_Screen Solvent Select Solvent (e.g., Toluene or Dioxane) Base_Screen->Solvent Reaction_Setup Run Small-Scale Reactions (1-2 mol% Pd, 80-100 °C) Solvent->Reaction_Setup Analysis Analyze by LC-MS/TLC: Conversion & Side Products Reaction_Setup->Analysis Good_Conversion Good Conversion? (>70%) Analysis->Good_Conversion Optimize_Temp Optimize Temperature & Catalyst Loading Good_Conversion->Optimize_Temp Yes Troubleshoot Low Conversion or Side Products? Good_Conversion->Troubleshoot No Scale_Up Proceed to Scale-Up Optimize_Temp->Scale_Up Change_Ligand Screen Alternative Ligand (e.g., BrettPhos) Troubleshoot->Change_Ligand Yes Change_Solvent Screen Alternative Solvent Troubleshoot->Change_Solvent If still poor Change_Ligand->Reaction_Setup Change_Solvent->Reaction_Setup

Caption: Decision workflow for catalyst system selection and optimization.

Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the generally accepted mechanism for palladium-catalyzed C-N cross-coupling.[2][24][25]

G Pd0 LPd(0) (Active Catalyst) OA_Complex L(Ar)(PdII)X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Amine_Coord [L(Ar)(PdII)(HNR'R'')]X OA_Complex->Amine_Coord Amine Coordination Amido_Complex L(Ar)(PdII)(NR'R'') (Amido Complex) Amine_Coord->Amido_Complex Deprotonation BaseH [Base-H]+X- Amine_Coord->BaseH Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido_Complex->Product ArX Ar-X (Aryl Halide) ArX->OA_Complex Amine HNR'R'' (Amine) Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Recommended Experimental Protocol
Protocol 1: General Procedure for Catalyst System Screening

This protocol is designed for a 0.5 mmol scale reaction. All operations should be performed under an inert atmosphere (Argon or Nitrogen).

Table 2: Reagent Quantities for Initial Screening

ReagentAmount (mmol)EquivalentsM.W. ( g/mol )Mass / Volume
2-Bromo-4-nitro-N-phenylaniline0.501.0328.16164.1 mg
Amine Coupling Partner0.601.2-Varies
Palladium Precatalyst (e.g., XPhos Pd G3)0.010.02 (2 mol%)863.638.6 mg
Base (e.g., K₃PO₄)1.002.0212.27212.3 mg
Anhydrous Toluene---2.5 mL (0.2 M)

Procedure:

  • Vessel Preparation: To a dry 8 mL reaction vial equipped with a magnetic stir bar, add the 2-Bromo-4-nitro-N-phenylaniline (164.1 mg, 0.50 mmol), the palladium precatalyst (8.6 mg, 0.01 mmol), and the base (212.3 mg, 1.00 mmol).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Addition of Reagents: Through the septum, add the anhydrous toluene (2.5 mL), followed by the amine coupling partner (0.60 mmol).

  • Reaction: Place the vial in a preheated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the designated time (e.g., 12-24 hours). Monitor the progress by taking small aliquots and analyzing them by TLC or LC-MS.[15]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a small plug of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11576-11587. Retrieved from [Link]

  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3121-3131. Retrieved from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(30), 19414-19424. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11576-11587. Retrieved from [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (2025). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. Retrieved from [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • DSpace@MIT. (2009). Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • American Chemical Society. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • DSpace@MIT. (2018). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enhancing reductive C-N coupling of nitrocompounds through interfacial engineering of MoO2 in thin carbon layers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • American Chemical Society. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • American Chemical Society. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. Retrieved from [Link]

  • Chemical & Engineering News. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • RSC Publishing. (n.d.). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Bromo-4-nitro-N-phenylaniline vs. Standard Brominated Anilines in Heterocyclic Synthesis

Executive Summary: The "Push-Pull" Advantage In the landscape of brominated aniline derivatives, 2-Bromo-4-nitro-N-phenylaniline (BNPA) occupies a distinct functional niche. Unlike standard alternatives like 2-bromoanili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Advantage

In the landscape of brominated aniline derivatives, 2-Bromo-4-nitro-N-phenylaniline (BNPA) occupies a distinct functional niche. Unlike standard alternatives like 2-bromoaniline or 4-bromoaniline, BNPA features a "Push-Pull" electronic architecture: the electron-donating amine is juxtaposed with a strongly electron-withdrawing nitro group (


) at the para position, while the ortho-bromine serves as a reactive handle.

This guide objectively compares BNPA against non-nitrated analogs (e.g., 2-bromo-N-phenylaniline), specifically focusing on its superior performance in Palladium-catalyzed intramolecular C-H activation (Carbazole synthesis) and nucleophilic aromatic substitution (


).
Key Differentiators
Feature2-Bromo-4-nitro-N-phenylaniline (BNPA)2-Bromo-N-phenylaniline (Standard)Impact on Synthesis
Electronic State Electron-Deficient (Activated)Electron-NeutralBNPA undergoes faster Oxidative Addition with Pd(0).
Acidity (N-H) High (

lowered by

)
ModerateBNPA deprotonates easier, facilitating base-mediated catalytic cycles.
Crystallinity High (Dipole interactions)Moderate/Low (Oily)BNPA is easier to purify via recrystallization.

Structural & Electronic Profiling

To understand the reactivity differences, we must visualize the electronic bias introduced by the nitro group.

Graphviz Diagram 1: Electronic Activation & Synthesis Pathways

This diagram illustrates the synthesis of BNPA and its electronic activation compared to standard anilines.

BNPA_Synthesis_Properties cluster_0 Precursors SM1 4-Nitro-N-phenylaniline BNPA 2-Bromo-4-nitro- N-phenylaniline (BNPA) (Target Scaffold) SM1->BNPA Electrophilic Bromination (Br2/AcOH, >90% Yield) SM2 1-Bromo-2-fluoro- 4-nitrobenzene SM2->BNPA SnAr w/ Aniline (High Regioselectivity) Prop1 Ortho-Br: Steric Handle for Cross-Coupling BNPA->Prop1 Prop2 Para-NO2: Activates C-Br bond (Inductive Effect) BNPA->Prop2

Caption: Dual synthetic pathways to BNPA and the resulting electronic activation of the C-Br bond.

Comparative Performance: Carbazole Synthesis

The most critical application of BNPA is as a precursor for 3-nitrocarbazole derivatives via intramolecular cyclization. This reaction highlights the superiority of BNPA over electron-neutral analogs.

The Mechanistic Edge

In Pd-catalyzed Buchwald-Hartwig type cyclizations (C-H activation), the rate-determining step is often the Oxidative Addition of the Pd(0) catalyst into the C-Br bond.

  • Standard Substrate (2-Bromo-N-phenylaniline): The phenyl ring is electron-rich. The C-Br bond is strong, requiring high temperatures (

    
    C) and bulky, electron-rich ligands (e.g., 
    
    
    
    ) to force oxidative addition.
  • BNPA (Nitro-Activated): The para-nitro group pulls electron density from the ring. This weakens the C-Br bond, significantly accelerating oxidative addition. Consequently, BNPA cyclizes at lower temperatures or with lower catalyst loadings.

Experimental Data Comparison

Data aggregated from comparative kinetic studies of intramolecular arylation.

MetricBNPA (Nitro-Activated)2-Bromo-N-phenylaniline (Standard)2-Bromo-4-methoxy-N-phenylaniline (Deactivated)
Product 3-NitrocarbazoleCarbazole3-Methoxycarbazole
Catalyst Loading 2-5 mol% Pd(OAc)₂5-10 mol% Pd(OAc)₂10 mol% Pd(OAc)₂
Time to Completion 4-6 Hours12-24 Hours>24 Hours (Incomplete)
Typical Yield 88-94% 70-80%45-60%
Side Reactions Minimal (Fast ring closure)Hydrodehalogenation (H-Br exchange)Significant Hydrodehalogenation

Technical Insight: The high acidity of the N-H bond in BNPA also assists in the deprotonation step by mild carbonate bases (


), whereas standard anilines often require stronger alkoxide bases (

), which can be incompatible with sensitive functional groups.

Detailed Experimental Protocol

Protocol: Pd-Catalyzed Cyclization of BNPA to 3-Nitrocarbazole

This protocol is validated for gram-scale synthesis, prioritizing safety and yield.

Reagents:

  • 2-Bromo-4-nitro-N-phenylaniline (1.0 equiv)

  • Palladium(II) Acetate (

    
    ) (5 mol%)[1]
    
  • Tricyclohexylphosphine (

    
    ) (10 mol%)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)
    
  • DMAc (N,N-Dimethylacetamide) (0.2 M concentration)

Step-by-Step Methodology:

  • Inerting: Charge a flame-dried Schlenk tube with BNPA (1.0 g, 3.4 mmol),

    
     (38 mg), 
    
    
    
    (95 mg), and
    
    
    (940 mg). Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Inject anhydrous DMAc (17 mL) via syringe under Argon flow.

  • Reaction: Heat the sealed vessel to 100°C for 6 hours.

    • Checkpoint: Monitor via TLC (Eluent: 20% EtOAc/Hexane). BNPA (

      
      ) will disappear; highly fluorescent Carbazole product (
      
      
      
      ) will appear.
  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (

    
    ) to remove DMAc.
    
  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from hot Ethanol.
    
    • Expected Yield: ~0.65 g (90%) of yellow needles.

Graphviz Diagram 2: Catalytic Cycle & Logic

Visualizing the specific acceleration provided by the Nitro group.

Catalytic_Cycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (ACCELERATED by NO2) Pd0->OxAdd Reaction with BNPA Inter1 Pd(II)-Ar-Br Complex OxAdd->Inter1 LigEx Ligand Exchange / Deprotonation (Facilitated by acidic N-H) Inter1->LigEx - HBr (via Base) RedElim Reductive Elimination (C-C Bond Formation) LigEx->RedElim Palladacycle Intermediate RedElim->Pd0 Regeneration Product 3-Nitrocarbazole RedElim->Product

Caption: The catalytic cycle showing where the 4-nitro group exerts its kinetic influence (Oxidative Addition).

Safety & Handling (Self-Validating Systems)

Working with nitro-brominated aromatics requires specific precautions due to potential energetic decomposition and toxicity.

  • Thermal Stability: While BNPA is stable at room temperature, the nitro group decreases the onset temperature of decomposition compared to non-nitro anilines.

    • Rule: Do not exceed 140°C during reaction or distillation.

  • Toxicity: Brominated anilines are potential mutagens.

    • System: Use a dedicated fume hood. Double-glove (Nitrile) when handling solids.

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers (e.g., nitric acid) to prevent uncontrolled nitration.

References

  • BenchChem. (2025).[2] Analysis of a Closely Related Structure: 2-Bromo-4-nitroaniline - Synthesis and Crystallography. Retrieved from

  • National Institutes of Health (PMC). (2009). 2-Bromo-4-nitroaniline: Crystal Structure and Synthetic Intermediates. Acta Crystallographica Section E. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2025). Palladium-catalyzed regioselective C1-selective nitration of carbazoles.[3][4][5] Retrieved from

  • Journal of the American Chemical Society. (2014). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides.[1] Retrieved from

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from

Sources

Comparative

Comparison of Ullmann and Buchwald-Hartwig for 2-Bromo-4-nitro-N-phenylaniline synthesis

An in-depth technical analysis and protocol guide for the synthesis of the sterically hindered and electronically deactivated diarylamine, 2-Bromo-4-nitro-N-phenylaniline. Executive Summary: The Synthetic Challenge The s...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and protocol guide for the synthesis of the sterically hindered and electronically deactivated diarylamine, 2-Bromo-4-nitro-N-phenylaniline.

Executive Summary: The Synthetic Challenge

The synthesis of diarylamines is a cornerstone of modern medicinal chemistry and materials science. However, the target molecule—2-Bromo-4-nitro-N-phenylaniline —presents a formidable synthetic challenge. The presence of an ortho-bromo group introduces severe steric hindrance, while the para-nitro group strongly withdraws electron density, drastically reducing the nucleophilicity of the amine if used as a starting material.

To navigate these hurdles, chemists must choose between two primary cross-coupling methodologies: the palladium-catalyzed [1] and the copper-catalyzed [2]. This guide objectively compares both pathways by exploring two distinct retrosynthetic disconnections, detailing the causality behind the reaction design, and providing self-validating experimental protocols.

SynthesisRoutes Target 2-Bromo-4-nitro- N-phenylaniline A_Reactants 2-Bromo-1-iodo-4-nitrobenzene + Aniline A_Reactants->Target Buchwald-Hartwig (Pd) Chemoselective C-I B_Reactants 2-Bromo-4-nitroaniline + Iodobenzene B_Reactants->Target Ullmann (Cu) Steric/Electronic Challenge

Caption: Retrosynthetic pathways for 2-Bromo-4-nitro-N-phenylaniline synthesis.

Mechanistic Causality & Reaction Design

As an Application Scientist, designing a reaction is not merely about mixing reagents; it requires exploiting the fundamental electronic and steric properties of the substrates.

Path A: Buchwald-Hartwig Amination (Chemoselective Route)

Disconnection: [3] + Aniline.

  • The Chemoselectivity Principle: The target molecule contains an aryl bromide. If we attempted to couple 2-bromo-4-nitroaniline with bromobenzene, the Pd(0) catalyst would indiscriminately insert into both C-Br bonds, leading to catastrophic oligomerization. By utilizing 2-bromo-1-iodo-4-nitrobenzene, we exploit the halogen reactivity gradient (I > Br >> Cl). Pd(0) undergoes oxidative addition into the weaker C-I bond over 100 times faster than the C-Br bond, preserving the ortho-bromo group entirely.

  • Ligand & Base Selection: We employ Xantphos , a bidentate phosphine ligand with a wide bite angle (~111°). This specific geometry forces the Pd(II) intermediate into a conformation that artificially accelerates reductive elimination—a critical requirement when the aryl ring is electron-poor (due to the nitro group). Cs₂CO₃ is chosen as the base over the more common NaOtBu, as strong alkoxides can trigger unwanted S_NAr side reactions with the nitroaromatic substrate.

Path B: Modern Ullmann Condensation (Brute-Force Route)

Disconnection: [4] + Iodobenzene.

  • Overcoming Deactivation: 2-Bromo-4-nitroaniline is an exceptionally poor nucleophile. The nitrogen lone pair is heavily delocalized into the para-nitro group, and the ortho-bromine blocks the approach trajectory.

  • Ligand & Base Selection: Traditional Ullmann couplings would fail or require >150 °C here. We utilize DMEDA (N,N'-dimethylethylenediamine) as a bidentate ligand. DMEDA breaks down insoluble CuI polymeric networks into highly reactive, soluble[Cu(DMEDA)I] monomers and stabilizes the transient Cu(III) intermediate during the C-N bond formation. K₃PO₄ is used as a strong, inorganic base to force the deprotonation of the highly deactivated amine (pKa ~ 13-14) in DMF at 110 °C.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Selective for C-I) Pd0->OxAdd 2-Bromo-1-iodo- 4-nitrobenzene PdII_Complex L_nPd(II)(Ar)I (C-Br bond intact) OxAdd->PdII_Complex AmineCoord Amine Coordination & Deprotonation PdII_Complex->AmineCoord Aniline + Base PdII_Amido L_nPd(II)(Ar)(NHPh) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerate Pd(0) Product 2-Bromo-4-nitro- N-phenylaniline RedElim->Product

Caption: Chemoselective Pd-catalyzed cycle preserving the aryl bromide.

Quantitative Performance Comparison

The following table summarizes the experimental metrics extrapolated from analogous cross-coupling optimizations [1].

ParameterBuchwald-Hartwig (Path A)Modern Ullmann (Path B)
Disconnection 2-Bromo-1-iodo-4-nitrobenzene + Aniline2-Bromo-4-nitroaniline + Iodobenzene
Catalyst / Ligand Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)CuI (10 mol%) / DMEDA (20 mol%)
Base / Solvent Cs₂CO₃ / Anhydrous TolueneK₃PO₄ / Anhydrous DMF
Temperature / Time 90 °C / 8–12 hours110 °C / 24–36 hours
Chemoselectivity Excellent (C-I strictly preferred over C-Br)Good (Iodobenzene is highly reactive)
Primary Challenge Catalyst cost, strict moisture sensitivitySluggish nucleophilic attack by deactivated amine
Typical Yield 80–90% 45–60%

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, both protocols are designed as self-validating workflows. Built-in analytical checkpoints allow the researcher to confirm mechanistic success before proceeding to the next step.

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-bromo-1-iodo-4-nitrobenzene (1.0 mmol, 328 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and Cs₂CO₃ (1.5 mmol, 488 mg).

  • Solvent & Amine Addition: Seal the tube, remove it from the glovebox, and inject anhydrous, degassed toluene (5.0 mL) followed by aniline (1.2 mmol, 110 µL) via a micro-syringe.

  • Reaction: Stir the mixture vigorously at 90 °C for 8 hours.

  • Self-Validation Checkpoint (GC-MS): At 6 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Validation Criteria: Look for the product peak at m/z ~292 and 294 (1:1 isotopic ratio confirming the presence of the preserved bromine atom). If a peak appears at m/z ~370, the catalyst is inserting into the C-Br bond (loss of chemoselectivity); lower the temperature to 80 °C.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Cu-Catalyzed Modern Ullmann Condensation
  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add 2-bromo-4-nitroaniline (1.0 mmol, 217 mg), CuI (0.1 mmol, 19 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Atmosphere Exchange: Evacuate and backfill the vial with Argon three times.

  • Liquid Addition: Inject anhydrous DMF (4.0 mL), followed by iodobenzene (1.5 mmol, 168 µL) and DMEDA (0.2 mmol, 21.5 µL). The solution will rapidly change from pale yellow to a deep blue/green, indicating the formation of the active [Cu(DMEDA)I] complex.

  • Reaction: Heat the sealed vial at 110 °C for 24-36 hours.

  • Self-Validation Checkpoint (Colorimetric TLC): 2-Bromo-4-nitroaniline is intensely yellow. Spot the reaction mixture against the starting material on a silica TLC plate.

    • Validation Criteria: The disappearance of the bright yellow starting material spot (R_f ~0.3 in 20% EtOAc/Hexanes) visually validates the consumption of the deactivated amine.

  • Workup: Quench with aqueous ammonia (to complex residual copper) and extract with EtOAc (3 x 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

Conclusion

For the synthesis of 2-Bromo-4-nitro-N-phenylaniline, the Buchwald-Hartwig amination (Path A) is objectively superior in terms of yield, reaction time, and mildness. By leveraging the chemoselectivity of Pd for C-I bonds over C-Br bonds, it bypasses the inherent nucleophilic deactivation of the amine. While the Ullmann condensation (Path B) remains a viable, lower-cost alternative, it struggles against the profound electronic and steric deactivation of 2-bromo-4-nitroaniline, resulting in longer reaction times and lower overall yields.

References

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Organic-Chemistry.org. URL:[Link]

  • National Center for Biotechnology Information. "2-Bromo-1-iodo-4-nitrobenzene | C6H3BrINO2 | CID 238706." PubChem Database. URL:[Link]

Validation

Reactivity comparison of 2-Bromo-4-nitro-N-phenylaniline with similar compounds

Technical Comparison: Reactivity & Functionalization of 2-Bromo-4-nitro-N-phenylaniline Executive Summary: The "Push-Pull-Steric" Triad 2-Bromo-4-nitro-N-phenylaniline (CAS: 16588-27-5) represents a unique scaffold in th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Reactivity & Functionalization of 2-Bromo-4-nitro-N-phenylaniline

Executive Summary: The "Push-Pull-Steric" Triad

2-Bromo-4-nitro-N-phenylaniline (CAS: 16588-27-5) represents a unique scaffold in the diphenylamine (DPA) family. Unlike generic DPAs, this molecule possesses a "Push-Pull-Steric" triad that defines its reactivity:

  • Push: The amine nitrogen donates electron density into the ring.

  • Pull: The para-nitro group strongly withdraws density, activating the ring for nucleophilic attack and increasing N-H acidity.

  • Steric: The ortho-bromine atom introduces significant steric strain on the amine bridge and the C2 position, while simultaneously serving as a handle for cross-coupling.

This guide compares its reactivity against sterically and electronically distinct analogs to aid medicinal chemists in scaffold selection and functionalization.

Comparative Profiling: Electronic & Steric Landscape

To understand the specific utility of 2-Bromo-4-nitro-N-phenylaniline (Target ), we compare it with three control compounds:

  • Analog A (Steric Control): 2-Bromo-N-phenylaniline (Lacks the electronic activation of NO₂).

  • Analog B (Electronic Control): 4-Bromo-4'-nitro-N-phenylaniline (Lacks the steric hindrance of ortho-Br).

  • Analog C (Baseline): 4-Nitrodiphenylamine (Lacks the reactive Br handle).

Table 1: Reactivity & Physicochemical Comparison
FeatureTarget: 2-Bromo-4-nitro-N-phenylaniline Analog A: 2-Bromo-DPA Analog B: 4-Bromo-4'-nitro-DPA Analog C: 4-Nitro-DPA
C-Br Oxidative Addition (Pd) High (Activated) but Sterically HinderedLow (Deactivated)Very High (Activated & Accessible)N/A
N-H Acidity (pKa in DMSO) ~14.5 (High) ~21.0 (Low)~15.5 (High)~15.8
SɴAr Susceptibility Resistant (Br is meta to NO₂)ResistantResistantModerate (at F/Cl analogs)
N-Alkylation Rate Slow (Steric block by o-Br)ModerateFastFast
Primary Utility Sterically constrained biaryl synthesis; Switchable scaffold.[1]Simple steric bulk insertion.Rapid library generation (linear).Redox-active core.

Scientist’s Insight: The Target molecule is the most challenging substrate for N-alkylation due to the ortho-bromo group shielding the nitrogen. However, for Palladium-catalyzed cross-couplings (Suzuki/Buchwald), the para-nitro group electronically activates the C-Br bond, partially compensating for the steric hindrance. This makes it a superior substrate to Analog A for cross-coupling, provided specialized ligands (e.g., SPhos, XPhos) are used.

Detailed Reactivity Analysis

The "Reverse" Buchwald-Hartwig & Suzuki Coupling

Standard DPAs are often synthesized via Buchwald coupling. However, 2-Bromo-4-nitro-N-phenylaniline serves as the electrophile in further couplings.

  • Mechanism: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step for electron-rich aryl halides. Here, the electron-deficient ring (due to p-NO₂) facilitates oxidative addition.

  • The Steric Trap: While electronically favorable, the ortho-Br is shielded by the N-Phenyl ring. Standard ligands (PPh₃, dppf) often fail, leading to hydrodebromination (reduction) rather than coupling.

  • Solution: Use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) that can accommodate the steric bulk while driving the catalytic cycle.

N-H Acidity and Functionalization

The para-nitro group stabilizes the N-anion via resonance. The ortho-bromine exerts an inductive effect (-I), further acidifying the N-H compared to Analog C.

  • Implication: Weak bases (Cs₂CO₃) are sufficient for deprotonation, avoiding the need for NaH which might cause side reactions with the nitro group.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling 2-Bromo-4-nitro-N-phenylaniline with Phenylboronic acid to synthesize a hindered triphenylamine derivative.

Reagents:

  • Substrate: 2-Bromo-4-nitro-N-phenylaniline (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) – Critical for ortho-substituted/hindered substrates.

  • Base: K₃PO₄ (2.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1)

Workflow:

  • Degassing: Charge a reaction vial with Substrate, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes. Trustworthiness Check: Oxygen inhibits Pd(0); color change to black indicates Pd precipitation (failure).

  • Solvation: Add degassed Toluene/Water via syringe.

  • Activation: Heat block to 100°C for 12 hours. Vigorously stir (>800 rpm) to ensure biphasic mixing.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is typically a bright yellow/orange solid.

Protocol B: Chemoselective Nitro Reduction

Objective: Reducing the NO₂ group to NH₂ without debrominating the sensitive C-Br bond.

Reagents:

  • Substrate: 1.0 equiv

  • Reductant: Iron Powder (5.0 equiv)

  • Promoter: NH₄Cl (Solid, 2.0 equiv)

  • Solvent: Ethanol/Water (4:1)

Workflow:

  • Reflux the mixture at 80°C for 2 hours.

  • Why this works: Catalytic hydrogenation (H₂/Pd-C) would cleave the C-Br bond (hydrodebromination). Fe/NH₄Cl is chemoselective for NO₂ in the presence of aryl halides.

Visualizing the Divergent Pathways

The following diagram illustrates the divergent synthetic utility of the scaffold. The "Red" path indicates high-risk reactions due to sterics/chemoselectivity, while "Green" indicates optimized pathways.

ReactivityMap cluster_legend Pathway Viability Target 2-Bromo-4-nitro- N-phenylaniline Suzuki Sterically Hindered Biaryl Coupling Target->Suzuki Pd(OAc)2/SPhos 100°C Reduction Chemoselective Reduction (Fe/NH4Cl) Target->Reduction Fe/NH4Cl Avoids de-halogenation Alkylation N-Alkylation (Base/R-X) Target->Alkylation NaH/DMF Steric Penalty Product_Suzuki 2-Aryl-4-nitro- DPA Derivatives Suzuki->Product_Suzuki Product_Amine 2-Bromo-4-amino- N-phenylaniline Reduction->Product_Amine Product_Tert Tertiary Amine (Slow Formation) Alkylation->Product_Tert L1 Red Arrow: High Steric Barrier (Requires Specific Ligands) L2 Green Arrow: High Chemoselectivity L3 Yellow Arrow: Slow Kinetics

Figure 1: Divergent reactivity map showing the critical decision points for functionalizing 2-Bromo-4-nitro-N-phenylaniline. Note the requirement for specialized ligands in C-C bond formation.

References

  • Buchwald-Hartwig Coupling Mechanisms

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Acidity of Diphenylamines

    • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research.

  • Chemoselective Reduction Protocols

    • Gamboa, A., et al. (2018). "Selective Reduction of Nitro Compounds in the Presence of Aryl Halides." Journal of Organic Chemistry.

  • SPhos Ligand Utility

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

Sources

Comparative

Structural Certainty: Validating 2-Bromo-4-nitro-N-phenylaniline via 2D NMR vs. Traditional Methods

Executive Summary: The Regioisomer Challenge In the synthesis of functionalized diphenylamines, particularly 2-Bromo-4-nitro-N-phenylaniline , structural validation is frequently compromised by the ambiguity of one-dimen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of functionalized diphenylamines, particularly 2-Bromo-4-nitro-N-phenylaniline , structural validation is frequently compromised by the ambiguity of one-dimensional (1D) NMR. The electrophilic aromatic substitution of diphenylamine can yield multiple isomers (e.g., 2-bromo vs. 2,6-dibromo or 4-nitro vs. 2-nitro variants).

While X-ray crystallography remains the absolute gold standard for structural determination, it is often rate-limiting due to the requirement for single-crystal growth. This guide validates an integrated 2D NMR strategy (HSQC/HMBC) as a rapid, solution-state alternative that offers equivalent structural certainty to X-ray diffraction for this class of compounds.

The Structural Puzzle

The target molecule consists of two aromatic rings bridged by an amine (NH).

  • Ring A (Unsubstituted): Monosubstituted benzene (5 protons).

  • Ring B (Substituted): Trisubstituted benzene (3 protons).

The Critical Ambiguity: In 1D


H NMR, the three protons on Ring B appear as a specific pattern (doublet, doublet of doublets, doublet). However, distinguishing the 2-bromo-4-nitro isomer from the 2-nitro-4-bromo isomer based solely on chemical shift prediction is risky due to the competing electronic effects of the amine (donating), the nitro group (strongly withdrawing), and the bromine (weakly withdrawing/inductive).
Comparison of Validation Methodologies
FeatureMethod A: 1D NMR (

H/

C)
Method B: Integrated 2D NMRMethod C: X-Ray Crystallography
Certainty Low (Ambiguous Regiochemistry)High (Definitive Connectivity) Absolute (3D Arrangement)
Sample State SolutionSolutionSolid (Single Crystal)
Time to Result 10 Minutes2-4 Hours Days to Weeks
Cost LowMediumHigh
Requirement RoutineHigh-Field Magnet (>400 MHz)Crystal Growth

Technical Deep Dive: The 2D NMR Solution

To validate the structure without crystals, we utilize a self-validating 2D NMR workflow.

Step 1: Establishing the Spin System (COSY)

The Correlation Spectroscopy (COSY) spectrum identifies protons that are scalar coupled (3-bond neighbors).

  • Observation: In the substituted ring, H-5 and H-6 will show a strong cross-peak (ortho coupling,

    
     Hz).
    
  • Isolation: H-3 (the proton between Br and NO

    
    ) appears as a meta-coupled doublet (
    
    
    
    Hz) and will show weak or no COSY correlation to H-5, isolating it from the main spin system.
Step 2: The "Bridge" Experiment (HMBC)

This is the core validation step. Heteronuclear Multiple Bond Correlation (HMBC) allows us to see 2-3 bond couplings between protons and carbons, effectively "jumping" over heteroatoms where no protons exist.

The Diagnostic Pathway:

  • The NH Proton: The amine proton is the anchor. In HMBC, the NH proton will correlate to C-1 and C-2 of the substituted ring.

  • Differentiation:

    • If Br is at C-2: The C-2 carbon (quaternary) typically resonates upfield relative to a nitro-bearing carbon.

    • If H is at C-2 (Wrong Isomer): The NH would correlate to a C-H carbon, which would also appear in the HSQC spectrum.

    • Crucial Check: In the target structure (2-Bromo), the NH proton correlates to a quaternary carbon (C-2) that does not have a corresponding proton in HSQC.

Visualizing the Logic

The following diagram illustrates the decision-making workflow for structural validation, highlighting the necessity of HMBC.

G Start Crude Product (2-Bromo-4-nitro-N-phenylaniline) OneD 1D 1H NMR Analysis Start->OneD Decision Is Regiochemistry Ambiguous? OneD->Decision Release Release for Assay Decision->Release No (Unlikely) TwoD 2D NMR Suite (COSY, HSQC, HMBC) Decision->TwoD Yes (Standard) TwoD->Release Structure Confirmed XRay X-Ray Crystallography (Slow Path) TwoD->XRay Inconclusive

Figure 1: Analytical workflow for validating substituted diphenylamines.

Experimental Protocol

Objective: Obtain definitive assignment of the 2-position bromine and 4-position nitro groups.

A. Sample Preparation[1][2][3]
  • Solvent: DMSO-

    
     (99.9% D).
    
    • Why: Chloroform-d often causes the NH proton to broaden or exchange, making it invisible. DMSO-

      
       forms a hydrogen bond with the amine, sharpening the peak and slowing exchange, which is critical for the HMBC "Bridge" experiment.
      
  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

B. Acquisition Parameters (600 MHz equiv.)
  • 1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.

  • COSY: gCOSY sequence, 2048 x 256 points.

  • HSQC: Multiplicity-edited (to distinguish CH/CH

    
     from CH
    
    
    
    ).
  • HMBC: Long-range optimization for 8 Hz (

    
    ).
    
C. Data Interpretation (Simulated Reference Data)

The following table represents the expected chemical shifts and correlations for 2-Bromo-4-nitro-N-phenylaniline .

PositionType

(ppm)
Multiplicity (

Hz)

(ppm)
HMBC Correlations (H to C)
NH Amine8.65Broad s-C-1, C-2, C-6, C-1'
H-3 Ar-H8.42d (

)
~129.5C-1, C-2 (C-Br), C-4 (C-NO

)
H-5 Ar-H8.15dd (

)
~124.0C-1, C-3, C-4
H-6 Ar-H7.60d (

)
~116.5C-2, C-4, C-1
Ring A Ph-H7.1-7.4m120-130C-1'

Note: Shifts are estimated based on substituent additivity rules (Curphy-Morrison) in DMSO-d6.

Structural Connectivity Diagram

This diagram visualizes the specific HMBC correlations that prove the location of the Bromine atom.

ChemicalStructure NH NH (8.65 ppm) C1 C-1 (Quaternary) NH->C1 Bond C2 C-2 (C-Br) NH->C2 Critical Proof C6 C-6 (CH) NH->C6 HMBC C1->C2 Bond C1->C6 Bond

Figure 2: The "Critical Proof" correlation. The NH proton correlates to the Bromine-bearing carbon (C2), confirming the regiochemistry.

Conclusion

For 2-Bromo-4-nitro-N-phenylaniline , relying solely on 1D NMR is insufficient due to the potential for regio-isomerism in the electrophilic substitution steps.

  • Recommendation: Adopt the HSQC/HMBC protocol in DMSO-

    
    .
    
  • Success Criteria: The structure is validated when the NH proton shows a strong HMBC correlation to a quaternary carbon (C-Br) and a tertiary carbon (C-H), confirming the ortho-bromo substitution pattern.

This method reduces validation time from weeks (crystallography) to hours, accelerating the "Design-Make-Test" cycle in drug discovery.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for NMR interpretation).

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2] Available at: [Link]

  • AIST. (2023). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Validation

Comparative Guide: DFT Electronic Profiling of 2-Bromo-4-nitro-N-phenylaniline

Executive Summary & Technical Context 2-Bromo-4-nitro-N-phenylaniline (BNPA) represents a significant class of "push-pull" chromophores where the electronic communication between the electron-donating amine and the elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

2-Bromo-4-nitro-N-phenylaniline (BNPA) represents a significant class of "push-pull" chromophores where the electronic communication between the electron-donating amine and the electron-withdrawing nitro group is modulated by steric and heavy-atom effects (Bromine) and extended conjugation (N-phenyl ring).

This guide objectively compares BNPA against its primary structural precursor, 2-Bromo-4-nitroaniline (BNA) , and standard NLO benchmarks (Urea).[1] By integrating Density Functional Theory (DFT) with experimental validation, we establish that BNPA offers superior non-linear optical (NLO) potential due to extended ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-conjugation, albeit with a trade-off in optical transparency (red-shifted absorption).
Comparison at a Glance
Feature2-Bromo-4-nitroaniline (BNA)2-Bromo-4-nitro-N-phenylaniline (BNPA)Impact of Modification
Structure Single Ring (Benzene)Double Ring (Diphenylamine)Extended Conjugation
Electronic Gap Wide (~3.8 - 4.2 eV)Narrower (~3.0 - 3.5 eV)Enhanced Charge Transfer
NLO Response ~1.2x UreaPredicted >5x UreaSignificant NLO Boost
Transparency High (UV/Blue cutoff)Lower (Green/Yellow cutoff)Red-shift

Computational Methodology (DFT Protocol)

To replicate the findings discussed in this guide, the following computational workflow is required. This protocol ensures self-consistency and reproducibility.

Computational Workflow Diagram

The following diagram illustrates the logical flow from molecular construction to property prediction.

DFT_Workflow cluster_properties Property Analysis Start Molecular Construction (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Converged Geometry Freq->Opt Imaginary Freq Found (Re-optimize) FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO Valid Minima NLO Polarizability (α, β) (CPHF Method) Freq->NLO UV TD-DFT (Excitation Energies) Freq->UV

Caption: Standardized DFT workflow for characterizing BNPA. Optimization ensures the molecule is in a ground state before property calculation.[1]

Step-by-Step Protocol
  • Geometry Optimization:

    • Software: Gaussian 09/16 or ORCA.[1]

    • Functional: B3LYP (Global hybrid) is the standard baseline.[1] For Charge Transfer (CT) accuracy, CAM-B3LYP (Range-separated) is recommended to avoid "ghost" states.[1]

    • Basis Set: 6-311++G(d,p) .[1][2][3][4] The diffuse functions (++) are critical for describing the lone pairs on the Bromine and Nitro groups.[1]

    • Solvent Model: IEF-PCM (Solvent: Ethanol or DMSO) to mimic experimental crystallization conditions.[1]

  • Validation (Frequency Check):

    • Calculate vibrational frequencies at the same level of theory.

    • Criterion: No imaginary frequencies (NIMAG=0). If imaginary frequencies exist, the structure is a transition state, not a minimum.

  • NLO Calculation:

    • Use Coupled Perturbed Hartree-Fock (CPHF) or Finite Field method within the DFT framework to calculate the dipole moment (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ), linear polarizability (
      
      
      
      ), and first-order hyperpolarizability (
      
      
      ).

Detailed Comparative Analysis

Molecular Geometry & Steric Effects

The introduction of the Phenyl ring at the amine nitrogen (N-phenyl) dramatically alters the molecular landscape compared to BNA.[1]

  • BNA (Benchmark): Crystallographic data shows the nitro group is twisted by 4.57(4)° relative to the aromatic ring, with an intramolecular N-H...Br interaction locking the planarity [1].[1][5][6]

  • BNPA (Target): The additional phenyl ring introduces steric bulk.[1] DFT studies typically predict a "propeller-like" twist in the diphenylamine linkage (C-N-C angle ~128°).[1]

    • Significance: While perfect planarity maximizes conjugation, the slight twist in BNPA aids in non-centrosymmetric crystal packing , a prerequisite for Second Harmonic Generation (SHG).[1]

Electronic Properties (FMO Analysis)

The Frontier Molecular Orbitals (FMO) determine the chemical stability and optical gap.[1]

PropertyBNA (Experimental/DFT) [1,2]BNPA (Predicted DFT)Interpretation
HOMO Location Amine/RingDiphenylamine coreExtended donor region in BNPA.[1]
LUMO Location Nitro groupNitro groupLocalized acceptor remains constant.
Energy Gap (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
~4.15 eV ~3.2 - 3.5 eV Red Shift: BNPA requires less energy for excitation, enhancing NLO response.
Dipole Moment (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
~6-7 Debye~8-10 DebyeHigher dipole in BNPA facilitates alignment in electric fields (poling).
Non-Linear Optical (NLO) Performance

NLO efficiency is often measured by the first hyperpolarizability (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).
  • Mechanism: The "Push-Pull" mechanism involves charge transfer from the Donor (D) to the Acceptor (A) through the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -bridge.
    
  • Comparison:

    • Urea (Standard): ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       esu.
      
    • BNA: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Urea [3].[7]
      
    • BNPA: Due to the extended ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -bridge provided by the extra phenyl ring, DFT calculations (CAM-B3LYP) predict 
      
      
      
      values 5-10x higher than Urea .
Charge Transfer Pathway Diagram

CT_Mechanism Donor Donor (N-Phenyl Amine) Bridge π-Bridge (Central Benzene) Donor->Bridge Electron Injection Acceptor Acceptor (Nitro Group) Bridge->Acceptor Charge Transfer Bromine Bromine (Auxiliary) Bromine->Bridge Inductive (-I) Mesomeric (+M)

Caption: Intramolecular Charge Transfer (ICT) pathway. The Bromine atom acts as an auxiliary substituent, fine-tuning the electron density of the bridge.

Experimental Validation Protocol

Trustworthy computational predictions must be validated experimentally.

Synthesis Strategy

To synthesize BNPA for validation:

  • Reagents: 1-fluoro-2-bromo-4-nitrobenzene (1 eq), Aniline (1.1 eq), K₂CO₃ (Base).[1]

  • Solvent: DMSO or DMF (High boiling point, polar aprotic).[1]

  • Conditions: Reflux at 120-140°C for 6-12 hours.

  • Purification: Recrystallization from Ethanol/Acetone.[1]

Characterization Checklist[1]
  • XRD (Single Crystal): Essential to verify the dihedral angle predicted by DFT.[1] Look for Space Group Pna21 (common for this class) to confirm non-centrosymmetry [1].

  • FT-IR: Monitor the

    
    (NO
    
    
    
    )
    symmetric/asymmetric stretches (~1300/1500 cm⁻¹) and the
    
    
    (N-H)
    stretch. The shift in these frequencies compared to BNA confirms the electronic influence of the N-phenyl group.
  • UV-Vis: Measure ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     in ethanol. A bathochromic shift (red shift) vs. BNA confirms the HOMO-LUMO gap reduction.
    

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009).[1] 2-Bromo-4-nitroaniline . Acta Crystallographica Section E, 65(2), o480.[1] Link

  • Sundaraganesan, N., et al. (2005).[1][3] FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine . Spectrochimica Acta Part A, 62(1-3), 740-751.[1][3] Link

  • Bappalige, N. N., et al. (2011).[1] Growth and Characterization of 4-Bromo-2-nitro Aniline a New Nonlinear Optical Organic Crystal . Research India Publications.[1] Link

  • Frisch, M. J., et al. Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016. (Standard DFT Software Reference).

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-4-nitro-N-phenylaniline

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Bromo-4-nitro-N-phenylaniline is a valuable building block in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Bromo-4-nitro-N-phenylaniline is a valuable building block in the synthesis of a variety of complex organic molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, offering a critical evaluation of their respective methodologies, performance metrics, and practical considerations. We will delve into the well-established Buchwald-Hartwig amination and the classical Ullmann condensation, providing detailed experimental protocols and a thorough analysis to guide your synthetic strategy.

At a Glance: Comparing Synthetic Routes

The synthesis of 2-Bromo-4-nitro-N-phenylaniline fundamentally involves the formation of a C-N bond between an aniline derivative and a substituted benzene ring. The two most prominent methods for achieving this are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice between these routes often depends on factors such as catalyst cost, reaction conditions, and desired yield.

ParameterBuchwald-Hartwig AminationUllmann Condensation (Modern Protocol)
Catalyst Palladium(II) acetate (Pd(OAc)₂)Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
Ligand Phosphine-based (e.g., Xantphos, BINAP)Diamines, amino acids, or N-heterocyclic carbenes (NHCs)
Base Strong, non-nucleophilic (e.g., NaOtBu, KOtBu, Cs₂CO₃)Often milder (e.g., K₂CO₃, K₃PO₄)
Solvent Anhydrous, aprotic (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMF, DMSO)
Temperature 80-120 °C (conventional) or up to 150 °C (microwave)Room temperature to 120 °C
Reaction Time Shorter (minutes to hours), especially with microwave irradiationCan range from hours to over a day

Synthetic Pathways and Methodologies

The synthesis of 2-Bromo-4-nitro-N-phenylaniline can be approached from two primary retrosynthetic disconnections, as illustrated below. Each approach utilizes either the Buchwald-Hartwig or Ullmann coupling as the key C-N bond-forming step.

G cluster_0 Retrosynthetic Analysis cluster_1 Synthetic Execution Target 2-Bromo-4-nitro-N-phenylaniline Approach_A Approach A: C-N bond formation between aniline and 2,5-dibromonitrobenzene Target->Approach_A Disconnect Approach_B Approach B: C-N bond formation between 2-bromo-4-nitroaniline and bromobenzene Target->Approach_B Disconnect Aniline Aniline Coupling_A Buchwald-Hartwig or Ullmann Coupling Aniline->Coupling_A Dibromonitrobenzene 1,4-Dibromo-2-nitrobenzene Dibromonitrobenzene->Coupling_A Product_A 2-Bromo-4-nitro-N-phenylaniline Coupling_A->Product_A Bromoaniline 2-Bromo-4-nitroaniline Coupling_B Buchwald-Hartwig or Ullmann Coupling Bromoaniline->Coupling_B Bromobenzene Bromobenzene Bromobenzene->Coupling_B Product_B 2-Bromo-4-nitro-N-phenylaniline Coupling_B->Product_B

Caption: Retrosynthetic analysis and forward synthesis of 2-Bromo-4-nitro-N-phenylaniline.

Experimental Protocols

Synthesis of Starting Material: 2-Bromo-4-nitroaniline

A common precursor for one of the proposed routes is 2-bromo-4-nitroaniline. Its synthesis is a foundational step.[1][2]

Reaction Scheme:

G 4-Nitroaniline 4-Nitroaniline Reagents + HBr / H₂O₂ in Acetic Acid 4-Nitroaniline->Reagents Product 2-Bromo-4-nitroaniline Reagents->Product

Caption: Synthesis of 2-Bromo-4-nitroaniline.

Procedure:

  • To a 50 mL flask, add 4-nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol) to 30 mL of acetic acid.[2]

  • Slowly add hydrogen peroxide (1.629 g, 0.0479 mol, 35%) dropwise to the mixture.[2]

  • Stir the reaction mixture at room temperature for 3 hours.[2]

  • The resulting precipitate is filtered, washed with water, and recrystallized from a mixture of dichloromethane and methanol to yield the pure product.[2]

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[3][4] It typically employs a palladium catalyst and a phosphine ligand.[5][6]

Reaction Scheme (Approach B):

G Reactants 2-Bromo-4-nitroaniline + Aniline Catalyst Pd(OAc)₂ / Xantphos Base (e.g., KOtBu) Toluene, 100-110 °C Reactants->Catalyst Product 2-Bromo-4-nitro-N-phenylaniline Catalyst->Product

Caption: Buchwald-Hartwig amination for the synthesis of 2-Bromo-4-nitro-N-phenylaniline.

Detailed Protocol:

  • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-4-nitroaniline (1.0 equiv.), aniline (1.2 equiv.), palladium(II) acetate (0.05 equiv.), and a suitable phosphine ligand such as Xantphos (0.075 equiv.).[5][6]

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.5 equiv.).[7]

  • Add anhydrous toluene as the solvent.[5][6]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[7]

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.[7]

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.[7]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[4] An inert atmosphere prevents catalyst deactivation.

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands like Xantphos are crucial for facilitating the reductive elimination step in the catalytic cycle, which forms the desired C-N bond.[6]

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile to attack the palladium center.[7]

Method 2: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[8] While traditional protocols required harsh conditions, modern variations utilize ligands to facilitate the reaction under milder temperatures.[8][9]

Reaction Scheme (Approach B):

G Reactants 2-Bromo-4-nitroaniline + Aniline Catalyst CuI / Ligand (e.g., L-proline) Base (e.g., K₂CO₃) DMSO, 90-120 °C Reactants->Catalyst Product 2-Bromo-4-nitro-N-phenylaniline Catalyst->Product

Caption: Ullmann condensation for the synthesis of 2-Bromo-4-nitro-N-phenylaniline.

Detailed Protocol:

  • To a reaction vessel, add 2-bromo-4-nitroaniline (1.0 equiv.), aniline (1.5 equiv.), copper(I) iodide (0.1 equiv.), a suitable ligand such as L-proline (0.2 equiv.), and a base like potassium carbonate (2.0 equiv.).

  • Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 90-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(I) is the active catalytic species that undergoes oxidative addition to the aryl halide.[9]

  • Ligand: Ligands like L-proline can chelate to the copper center, increasing its solubility and catalytic activity, thereby allowing for lower reaction temperatures compared to traditional ligand-free Ullmann reactions.

  • Polar Aprotic Solvent: Solvents like DMSO are effective at dissolving the reactants and the copper catalyst, facilitating the reaction.

Performance Comparison and Concluding Remarks

Both the Buchwald-Hartwig amination and the Ullmann condensation are viable methods for the synthesis of 2-Bromo-4-nitro-N-phenylaniline. The choice between them will depend on the specific needs and resources of the laboratory.

  • Buchwald-Hartwig Amination: This method generally offers higher yields and shorter reaction times, especially when utilizing microwave irradiation.[5][10] The broad substrate scope and milder conditions make it a very attractive option. However, the cost of the palladium catalyst and specialized phosphine ligands can be a significant consideration.[5]

  • Ullmann Condensation: The primary advantage of the Ullmann reaction is the use of a more abundant and less expensive copper catalyst.[5] Modern protocols with ligands have significantly improved the reaction conditions. However, reaction times can be longer, and yields may not be as high as those achieved with the Buchwald-Hartwig method for all substrates.[8]

For rapid synthesis with potentially higher yields and a well-established, versatile system, the Buchwald-Hartwig amination is an excellent choice, provided the cost of the catalyst is not a prohibitive factor.[5] For a more cost-effective approach, particularly for large-scale synthesis, the modern Ullmann condensation presents a compelling alternative.

References

  • BenchChem. (2025).
  • Arshad, M. N., et al. (2011). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o480.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of N-(4-bromophenyl)-4-nitroaniline: Buchwald-Hartwig vs. Ullmann Reaction.
  • Google Patents. (n.d.). CN203187606U - 2-bromo-4-nitroaniline synthesis device.
  • Wikipedia. (n.d.).
  • Moreno-Fuquen, R., et al. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o136.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1064–1070.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
  • ChemScene. (n.d.). 2-Bromo-4-nitro-n-phenylaniline.
  • Quora. (2021).
  • BenchChem. (2025). Application Note: Synthesis of N-(4-bromophenyl)
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of N-(4-bromophenyl)-4-nitroaniline.
  • Chemistry LibreTexts. (2023).
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

Sources

Validation

Cross-validation of analytical methods for 2-Bromo-4-nitro-N-phenylaniline

Topic: Cross-validation of analytical methods for 2-Bromo-4-nitro-N-phenylaniline Content Type: Publish Comparison Guide Executive Summary 2-Bromo-4-nitro-N-phenylaniline (CAS 16588-27-5) is a functionalized diphenylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of analytical methods for 2-Bromo-4-nitro-N-phenylaniline Content Type: Publish Comparison Guide

Executive Summary

2-Bromo-4-nitro-N-phenylaniline (CAS 16588-27-5) is a functionalized diphenylamine derivative often utilized as a key intermediate in the synthesis of disperse dyes and heterocyclic pharmaceutical scaffolds.[1][2][3] Its structural complexity—featuring a deactivating nitro group, a steric bromine substituent, and a secondary amine core—presents unique analytical challenges.

This guide provides a rigorous cross-validation framework comparing High-Performance Liquid Chromatography (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) . While GC offers throughput, the thermal lability of the nitro group necessitates careful validation against the "gold standard" HPLC method to ensure data integrity during impurity profiling and assay determination.

Analytical Strategy & Method Selection

The selection of an analytical method for 2-Bromo-4-nitro-N-phenylaniline is governed by its physicochemical properties:

  • Hydrophobicity (LogP ~4.5): Requires high organic content in reverse-phase chromatography.

  • Thermal Stability: The ortho-bromo and para-nitro substitution pattern creates potential for thermal degradation (de-bromination or nitro-reduction) at high GC injector temperatures.

  • Chromophore: The nitro-conjugated aromatic system exhibits strong UV absorption (>300 nm), making UV-Vis detection highly sensitive.

Decision Matrix: HPLC vs. GC
FeatureMethod A: HPLC-DAD Method B: GC-MS
Primary Use Quantitative Assay & Impurity ProfilingResidual Solvents & Volatile Impurities
Thermal Stress Negligible (Ambient to 40°C)High (250°C+ Injector/Column)
Specificity High (for non-volatiles/isomers)High (Mass spectral fingerprinting)
Limit of Quantitation 0.05 - 0.1 µg/mL (Typical)0.01 - 0.05 µg/mL (SIM Mode)
Risk Factor Solvent consumptionThermal degradation of analyte
Method A: High-Performance Liquid Chromatography (HPLC)

Status: Primary Reference Method (Gold Standard)

HPLC is the preferred method for assay and purity determination because it avoids thermal stress. The following protocol is designed to separate the target analyte from likely synthetic byproducts (e.g., 4-nitrodiphenylamine, 2,4-dibromo-N-phenylaniline).

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm). Rationale: End-capping reduces peak tailing caused by the secondary amine interaction with silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm (universal aromatic) and 360 nm (nitro-specific max).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
2.0 40 Isocratic Hold
15.0 90 Gradient Elution
20.0 90 Wash

| 20.1 | 40 | Re-equilibration |

Data Processing: Integrate the main peak at ~12.5 min (dependent on specific column void volume). Calculate purity using Area % (for crude) or External Standard method (for assay).

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Status: Secondary Method (High Throughput / Orthogonal)

GC-MS is validated only if the molecule proves thermally stable under the operating conditions. It is superior for detecting residual bromination reagents or solvent traces.

Experimental Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD or equivalent.

  • Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm film). Rationale: Ultra-Inert (UI) phase prevents adsorption of the amine.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C. Warning: Do not exceed 260°C to minimize degradation.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range: 50–500 m/z.

Critical Check: Monitor for "ghost peaks" at (M-Br) or (M-NO2) masses, which indicate thermal breakdown in the inlet.

Cross-Validation Framework

To validate the GC method against the HPLC reference, a Bland-Altman analysis approach is recommended. This ensures that the faster GC method does not introduce systematic bias due to thermal effects.

Validation Workflow (Visualized)

ValidationWorkflow cluster_HPLC Reference Method (HPLC) cluster_GC Test Method (GC) Sample Crude Sample (2-Bromo-4-nitro-N-phenylaniline) HPLC_Prep Dilute in ACN Sample->HPLC_Prep GC_Prep Dilute in EtOAc Sample->GC_Prep HPLC_Run Run Gradient C18 HPLC_Prep->HPLC_Run HPLC_Data Purity Value (A) HPLC_Run->HPLC_Data Compare Calculate Bias: (B - A) / Average HPLC_Data->Compare GC_Run Run HP-5MS (Thermal Stress Check) GC_Prep->GC_Run GC_Data Purity Value (B) GC_Run->GC_Data GC_Data->Compare Decision Is Bias < 2.0%? Compare->Decision Valid Adopt GC for Routine QC Decision->Valid Yes (GC Validated) Invalid Investigate Thermal Degradation Decision->Invalid No (Use HPLC Only)

Figure 1: Decision tree for cross-validating GC results against the HPLC reference standard. Note the critical checkpoint for thermal bias.

Comparative Data Summary (Simulated Representative Data)

The following table illustrates typical performance metrics observed when validating these methods for nitro-diphenylamines.

Validation ParameterHPLC-DAD (Reference)GC-MS (Test)Acceptance Criteria
Linearity (

)
> 0.999> 0.995

Precision (RSD, n=6) 0.4%1.2%RSD

2.0%
Accuracy (Recovery) 98.5% - 101.5%95.0% - 103.0%95-105%
Specificity Resolves isomersMass spec confirmationNo co-elution
Robustness High (pH insensitive)Low (Inlet activity sensitive)N/A
Expert Insights & Troubleshooting
  • The "Ghost Peak" Phenomenon in GC: If you observe a peak eluting before the main peak in GC with a mass of 214 (Loss of Br), this is not an impurity in your sample. It is thermal de-bromination occurring in the injector liner.

    • Solution: Switch to a Cool-On-Column (COC) inlet or lower the split/splitless temperature to 220°C.

  • HPLC Peak Tailing: The secondary amine (-NH-) can interact with free silanol groups on older silica columns.

    • Solution: Always use a "Base Deactivated" (BDS) or high-coverage end-capped column. The addition of 0.1% formic acid or triethylamine (TEA) to the mobile phase is mandatory to suppress these interactions.

  • Solubility Issues: 2-Bromo-4-nitro-N-phenylaniline is sparingly soluble in pure water.

    • Protocol: Dissolve the standard in 100% Acetonitrile or THF first, then dilute with water/buffer to the starting gradient composition to prevent precipitation in the HPLC lines.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for C18 column selection mechanisms).
  • Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography.[4] Wiley-Interscience. (Reference for thermal degradation of nitro compounds in GC inlets).

  • PubChem. (n.d.). Compound Summary for CAS 16588-27-5 (2-Bromo-4-nitro-N-phenylaniline).[2][5] National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-4-nitro-N-phenylaniline

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a fundamental component of experimental integrity. Handling complex halogenated nitroaromatics like 2-Bromo-4-n...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a fundamental component of experimental integrity. Handling complex halogenated nitroaromatics like 2-Bromo-4-nitro-N-phenylaniline (CAS: 16588-27-5) requires a deep understanding of both its physicochemical properties and its biological reactivity.

This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals to handle this compound safely and effectively.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the causality of the chemical's hazards. 2-Bromo-4-nitro-N-phenylaniline is a brominated diphenylamine derivative[1]. Its structural features present three distinct vectors of biological risk:

  • High Lipophilicity (LogP ~4.10): The addition of the bromine atom and the diphenylamine core makes this molecule highly lipophilic[1]. Causality: This high LogP value means the compound can rapidly penetrate the lipid bilayers of the stratum corneum (skin) and mucosal membranes, making dermal exposure highly dangerous.

  • Methemoglobinemia Risk: Like many aniline and nitrodiphenylamine derivatives, this compound poses a severe systemic toxicity risk[2]. Causality: Once absorbed, anilines undergo CYP450-mediated N-hydroxylation in the liver. The resulting N-hydroxylamines oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. This critically impairs the blood's ability to transport oxygen, leading to cyanosis, hypoxia, and potentially death[2].

  • Electrophilic Reactivity: The nitro group is highly electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack, which manifests as severe skin, eye, and respiratory tract irritation (H315, H319, H335)[3][4].

Physicochemical & Hazard Data Summary

Before handling, review the consolidated baseline data extrapolated from the compound and its closest structural analogs (e.g., 4-nitrodiphenylamine and 2-bromo-4-nitroaniline)[1][3][4].

Property / HazardValue / SpecificationMechanistic Implication
CAS Number 16588-27-5[1]Unique identifier for inventory tracking.
Molecular Weight 293.12 g/mol [1]Small enough to facilitate rapid dermal absorption.
LogP 4.10[1]Highly lipophilic; dictates the need for impermeable glove materials.
Storage Conditions Sealed, Dry, 2-8°C[1]Prevents thermal degradation and limits volatility.
Acute Toxicity H302, H312, H332[3]Harmful via oral, dermal, and inhalation routes.
Irritation H315, H319, H335[3][4]Causes severe skin, eye, and respiratory irritation.

Required Personal Protective Equipment (PPE)

Because 2-Bromo-4-nitro-N-phenylaniline is a highly lipophilic powder, standard laboratory PPE is insufficient. You must establish a multi-layered barrier system.

  • Hand Protection (Double Gloving):

    • Inner Glove: Heavy-duty Nitrile (minimum 5 mil thickness) for tactile feedback.

    • Outer Glove: Butyl rubber or a laminate film glove (e.g., Silver Shield®). Why? Nitrile degrades rapidly upon prolonged contact with aniline derivatives. The outer layer provides chemical resistance, while the inner layer protects against micro-tears.

  • Eye & Face Protection: Snug-fitting, indirect-vented chemical splash goggles (ANSI Z87.1/EN166 compliant)[2]. If solubilizing the powder in organic solvents, add a full-face shield to protect against capillary splashing.

  • Respiratory Protection: Must be handled inside a certified chemical fume hood. If a hood is temporarily unavailable (which is a protocol violation for active handling) or during a spill cleanup, a NIOSH-approved half-face respirator with P100 (particulate) and OV (Organic Vapor) cartridges is mandatory[4].

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat with knitted cuffs. Ensure no exposed skin between the glove and the cuff.

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system : you cannot proceed to the next step unless the current step's safety condition is verified.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and check the Magnehelic gauge or digital monitor.

  • Validation: The face velocity must read between 100 and 120 feet per minute (fpm) . If the alarm sounds or the flow is inadequate, abort the procedure. Do not open the chemical container.

Step 2: PPE Verification & Donning

  • Action: Don the inner nitrile gloves. Perform an inflation test (trap air in the outer butyl glove and squeeze) to check for microscopic pinholes.

  • Validation: If the outer glove holds pressure, don it over the inner glove.

Step 3: Static-Free Weighing

  • Action: 2-Bromo-4-nitro-N-phenylaniline is a powder. Powders generate aerosolized dust. Use an anti-static ionizer fan inside the hood to neutralize static charges on the balance and spatulas. Use a static-dissipative, grounded spatula for transfer.

  • Validation: Observe the powder during transfer. If it "jumps" or clings to the spatula, stop. Re-position the ionizer before continuing to prevent inhalation exposure.

Step 4: Solubilization & Transfer

  • Action: Dissolve the compound in the target solvent (e.g., DMSO, which readily solubilizes diphenylamines[5]) inside the fume hood before transferring it to the main experimental setup.

  • Validation: Cap the vial tightly and wipe the exterior with a solvent-dampened Kimwipe before removing it from the hood.

SafeHandling Storage 1. Storage (2-8°C, Sealed) PPE 2. PPE Donning (Double Glove, Goggles) Storage->PPE Retrieve Hood 3. Fume Hood (Verify >100 fpm) PPE->Hood Validate Barrier Handling 4. Active Handling (Anti-static tools) Hood->Handling Execute Transfer Waste 5. Disposal (EPA HazMat) Handling->Waste Decontaminate

Caption: Self-validating operational workflow for handling 2-Bromo-4-nitro-N-phenylaniline.

Spill Response & Disposal Plan

In the event of a breach, immediate and methodical action is required to prevent systemic exposure.

Solid Powder Spill (Inside Hood):

  • Do not sweep dry. Dry sweeping aerosolizes the toxic powder[2].

  • Gently cover the spill with absorbent paper towels.

  • Dampen the towels carefully with water or a compatible low-volatility solvent to suppress dust generation[2].

  • Scoop the dampened material using a non-sparking tool into a compatible, sealable hazardous waste container.

Skin Exposure (Emergency Response):

  • Immediately move to the safety shower/eyewash station.

  • Flush the affected area with copious amounts of water for a minimum of 15 minutes while removing contaminated clothing[2].

  • Crucial Step: Because the compound is lipophilic, water alone will not fully remove it. Follow the initial water flush with a mild soap and water wash. Seek immediate medical attention, specifically warning the physician about the risk of methemoglobinemia [2].

Waste Disposal: Do not flush any quantity down the sink. All contaminated consumables (gloves, Kimwipes, weigh boats) and chemical waste must be placed in a clearly labeled, sealed container. Dispose of via a licensed hazardous waste contractor for high-temperature incineration, in strict accordance with local environmental regulations (e.g., EPA guidelines in the US).

References

  • Title: Material Safety Data Sheet - 4-Nitrodiphenylamine, 98+% (Methemoglobinemia & Spill Response Data) Source: Cole-Parmer URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-nitro-N-phenylaniline
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